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(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol Documentation Hub

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  • Product: (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol
  • CAS: 1273563-21-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Foreword: Unlocking the Potential of a Privileged Scaffold The imidazo[1,2-a]pyrazine core is a cornerstone in modern medicinal chemistry, recognized as a "...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

The imidazo[1,2-a]pyrazine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. This bicyclic heteroaromatic system is a key structural motif in numerous compounds exhibiting a broad spectrum of pharmacological activities, including but not limited to, antiviral, anti-inflammatory, and anticancer properties.[1][2] The strategic functionalization of this core allows for the fine-tuning of physicochemical and pharmacokinetic properties, making its derivatives highly valuable in the pursuit of novel therapeutic agents.

This technical guide focuses on a specific, yet highly promising derivative: (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol . The introduction of a bromine atom at the 6-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a vast chemical space. The hydroxymethyl group at the 3-position provides a site for potential metabolic transformations and can be a key player in establishing hydrogen bonding interactions with biological targets. This guide aims to provide a comprehensive overview of the chemical properties, synthesis, and potential applications of this important molecule, serving as a vital resource for researchers in the field of drug discovery and development.

Core Chemical Properties and Identifiers

A precise understanding of the fundamental chemical properties of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol is essential for its effective use in research and development.

Chemical Structure and Identifiers

The foundational identity of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol is established by its unique chemical structure and associated identifiers.

PropertyValueSource
Chemical Name (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol-
CAS Number 1273563-21-5[3]
Molecular Formula C₇H₆BrN₃O[3]
Molecular Weight 228.05 g/mol [3]
MDL Number MFCD18792180[3]
Physicochemical Properties (Predicted)
PropertyPredicted ValueSource
XLogP3 0.9[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 1[4]
Topological Polar Surface Area 57.6 Ų-
Complexity 169[4]

These predicted properties suggest that (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol possesses a favorable profile for drug-likeness, with a balance of hydrophilicity and lipophilicity.

Synthesis and Purification

The synthesis of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol can be approached through a multi-step process, leveraging established methodologies for the construction of the imidazo[1,2-a]pyrazine core.

Retrosynthetic Analysis

A logical retrosynthetic pathway for (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol is outlined below. The primary disconnection is at the hydroxymethyl group, leading back to a key aldehyde intermediate. The imidazo[1,2-a]pyrazine core is then disconnected to its fundamental building blocks.

G target (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol aldehyde 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde target->aldehyde Reduction building_blocks 2-Amino-6-bromopyrazine + 3-Carbon Electrophile aldehyde->building_blocks Cyclization

Caption: Retrosynthetic analysis of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol.

Key Synthetic Steps

Step 1: Synthesis of 2-Amino-6-bromopyrazine

The starting material, 2-amino-6-bromopyrazine, is a crucial building block.[5] Its synthesis can be achieved from commercially available precursors, often involving a nucleophilic aromatic substitution or a directed bromination of 2-aminopyrazine.

Step 2: Cyclization to form the Imidazo[1,2-a]pyrazine Core

The construction of the imidazo[1,2-a]pyrazine ring system is typically achieved through the condensation of a 2-aminopyrazine derivative with a suitable three-carbon electrophile. A common and effective method is the reaction with an α-haloketone or α-haloaldehyde. For the synthesis of the 3-carbaldehyde derivative, a protected or masked aldehyde equivalent is often employed.

Step 3: Introduction of the 3-Hydroxymethyl Group

The final step involves the reduction of the aldehyde functionality at the 3-position to the corresponding primary alcohol. This transformation is readily accomplished using standard reducing agents.

Illustrative Experimental Protocol

While a specific protocol for the target molecule is not detailed in the literature, a general procedure can be inferred from the synthesis of related compounds.

Synthesis of 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde:

  • To a solution of 2-amino-6-bromopyrazine in a suitable solvent (e.g., ethanol, DMF), add an equimolar amount of a 3-carbon electrophile bearing a protected aldehyde, such as 2-bromo-3,3-diethoxypropionaldehyde.

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the protected intermediate.

  • Deprotect the aldehyde using acidic conditions (e.g., aqueous HCl) to yield 6-bromoimidazo[1,2-a]pyrazine-3-carbaldehyde.

Reduction to (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol:

  • Dissolve 6-bromoimidazo[1,2-a]pyrazine-3-carbaldehyde in a suitable alcoholic solvent, such as methanol or ethanol.

  • Cool the solution in an ice bath and add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to obtain pure (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol.

Spectroscopic Characterization

Thorough spectroscopic analysis is paramount for the unambiguous identification and characterization of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol. While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the imidazo[1,2-a]pyrazine core, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts (δ) are predicted to be in the following regions (in ppm, relative to TMS):

  • Aromatic Protons: 7.5 - 9.0 ppm (signals for H-2, H-5, and H-8)

  • Methylene Protons (-CH₂OH): ~4.5 - 5.0 ppm (singlet or doublet, depending on coupling to the hydroxyl proton)

  • Hydroxyl Proton (-OH): A broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The expected chemical shifts (δ) are as follows:

  • Aromatic Carbons: 110 - 150 ppm

  • Methylene Carbon (-CH₂OH): ~55 - 65 ppm

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 228.05 g/mol . The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M⁺ and M+2 peaks) will be a key diagnostic feature.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ (from the hydroxyl group).

  • C-H Stretch (aromatic): Around 3000-3100 cm⁻¹.

  • C=N and C=C Stretch (aromatic): In the range of 1400-1600 cm⁻¹.

  • C-O Stretch: A strong band around 1000-1200 cm⁻¹.

Reactivity and Chemical Transformations

The chemical reactivity of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol is dictated by the interplay of the imidazo[1,2-a]pyrazine core, the bromine substituent, and the hydroxymethyl group.

G cluster_bromo Reactions at the 6-Bromo Position cluster_hydroxyl Reactions of the Hydroxymethyl Group start (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol cross_coupling Cross-Coupling Reactions (Suzuki, Stille, etc.) start->cross_coupling amination Nucleophilic Aromatic Substitution (Buchwald-Hartwig Amination) start->amination oxidation Oxidation to Aldehyde/Carboxylic Acid start->oxidation esterification Esterification start->esterification etherification Etherification start->etherification

Sources

Exploratory

An In-Depth Technical Guide to (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol: Synthesis, Characterization, and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry The landscape of modern drug discovery is characterized b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry

The landscape of modern drug discovery is characterized by an ever-present need for novel molecular scaffolds that can serve as starting points for the development of potent and selective therapeutics. Among these, nitrogen-containing heterocyclic compounds have consistently demonstrated their value. The imidazo[1,2-a]pyrazine core, a fused bicyclic system, has emerged as a "privileged structure" due to its presence in a multitude of biologically active molecules.[1][2] Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse molecular interactions with various biological targets.

Derivatives of the imidazo[1,2-a]pyrazine scaffold have shown a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and phosphodiesterase inhibitory properties.[1] More recently, this scaffold has garnered significant attention for its role in the development of targeted cancer therapies, with derivatives showing potent inhibition of key signaling pathways such as the PI3K/mTOR and Gαq/11 pathways.[3]

This guide focuses on a specific, functionalized member of this class: (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol (CAS 1273563-21-5) . The presence of a bromine atom at the 6-position offers a versatile handle for further chemical modifications through cross-coupling reactions, while the hydroxymethyl group at the 3-position provides a site for derivatization or can act as a key pharmacophoric feature. This unique combination of functionalities makes it a highly valuable building block for the synthesis of compound libraries aimed at discovering new therapeutic agents.

Physicochemical and Computed Properties

While experimental physical data such as a definitive melting point for (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol is not widely reported in publicly accessible literature, its fundamental chemical properties and computed characteristics can be summarized from supplier data.

PropertyValueSource
CAS Number 1273563-21-5[3]
Molecular Formula C₇H₆BrN₃O[3]
Molecular Weight 228.05 g/mol [3]
SMILES OCc1cnc2cnc(Br)cn12Multiple Supplier Catalogs
XLogP3 (Computed) 0.9Multiple Supplier Catalogs
Hydrogen Bond Donor Count 1Multiple Supplier Catalogs
Hydrogen Bond Acceptor Count 3Multiple Supplier Catalogs
Rotatable Bond Count 1Multiple Supplier Catalogs

Proposed Synthesis and Mechanistic Rationale

Key Starting Materials:
  • 2-Amino-5-bromopyrazine: This is the foundational building block, providing the pyrazine ring and the bromine substituent. It can be synthesized from 2-aminopyrazine via bromination.

  • 1,3-Dihydroxyacetone or an equivalent C3 synthon: This reagent provides the three-carbon unit that forms the imidazole ring, incorporating the hydroxymethyl group at the 3-position.

Proposed Synthetic Workflow

The proposed synthesis involves a one-pot cyclocondensation reaction. The choice of a protic solvent like ethanol or n-butanol is common for this type of reaction, as it facilitates both the initial nucleophilic attack and the subsequent dehydration step. The reaction is typically carried out at elevated temperatures to drive the cyclization to completion.

G cluster_0 Step 1: Nucleophilic Attack and Imine Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration (Aromatization) A 2-Amino-5-bromopyrazine B 1,3-Dihydroxyacetone C Intermediate Adduct A->C Nucleophilic attack of exocyclic amine B->C D Cyclized Intermediate C->D Attack by endocyclic nitrogen C->D E (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol D->E - H₂O D->E

Proposed reaction workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Proposed)

Self-Validating System: The progress of this reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the appearance of the product spot. The final product's identity and purity would be confirmed by 1H NMR, 13C NMR, and mass spectrometry, comparing the observed data with the predicted spectral characteristics outlined in the next section.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-bromopyrazine (1.0 eq).

  • Solvent and Reagent Addition: Add a suitable solvent such as n-butanol. To this suspension, add 1,3-dihydroxyacetone (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C for n-butanol) and maintain for 12-24 hours. The causality here is that the elevated temperature provides the necessary activation energy for both the initial condensation and the final, energetically favorable aromatization through dehydration.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is then taken up in a suitable organic solvent like ethyl acetate and washed with water and brine to remove any remaining starting materials and inorganic by-products.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol.

Spectral Characterization (Predicted)

While experimental NMR spectra for (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol are not available in the literature, a prediction of the key signals can be made based on data from closely related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives.

Predicted ¹H NMR Spectrum (in CDCl₃ or DMSO-d₆)
  • Hydroxymethyl Protons (CH₂OH): A singlet or a triplet (if coupled to the hydroxyl proton) is expected around δ 4.5-4.8 ppm .

  • Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is concentration and solvent dependent, likely in the range of δ 5.0-6.0 ppm .

  • Imidazole Ring Proton (H-2 or H-3): A singlet corresponding to the proton on the imidazole ring is expected in the aromatic region, likely around δ 7.5-8.0 ppm .

  • Pyrazine Ring Protons (H-5 and H-8): Two doublets are expected in the downfield region of the aromatic spectrum, likely between δ 8.0-9.0 ppm , corresponding to the two protons on the pyrazine ring.

Predicted ¹³C NMR Spectrum
  • Hydroxymethyl Carbon (CH₂OH): An aliphatic carbon signal is expected around δ 55-65 ppm .

  • Imidazole Ring Carbons: The carbons of the imidazole ring are expected in the range of δ 110-145 ppm .

  • Pyrazine Ring Carbons: The carbons of the pyrazine ring, including the carbon bearing the bromine atom, are expected to appear in the downfield region, from δ 120-150 ppm .

Reactivity and Potential for Derivatization

The chemical structure of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol offers two primary sites for further chemical modification, making it a versatile scaffold for building compound libraries.

G A (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol B Suzuki, Stille, Buchwald-Hartwig, etc. Cross-Coupling Reactions A->B Bromine at C-6 C Esterification, Etherification, Oxidation, etc. A->C Hydroxymethyl at C-3 D Diverse C-6 Substituted Derivatives B->D E Diverse C-3 Functionalized Derivatives C->E

Key reactivity sites for further chemical modification.
  • The C-6 Bromo Group: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, alkynyl, and amino substituents at this position, enabling extensive Structure-Activity Relationship (SAR) studies.

  • The C-3 Hydroxymethyl Group: The primary alcohol at the 3-position can undergo a range of classical transformations. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted to an ether. This allows for the exploration of different functional groups at this position to optimize interactions with a biological target.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The imidazo[1,2-a]pyrazine scaffold is a key component in several classes of kinase inhibitors currently under investigation for cancer therapy. (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol represents a strategic starting material for the synthesis of such inhibitors.

Inhibition of the PI3K/mTOR Pathway

The PI3K-Akt-mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a high-priority target for drug development. Several classes of imidazo[1,2-a]pyrazine derivatives have been identified as potent dual PI3K/mTOR inhibitors.[3] These inhibitors typically feature a core imidazo[1,2-a]pyrazine scaffold with various substituents designed to interact with the ATP-binding pocket of the kinases. The 6-bromo position on the title compound could be elaborated with moieties known to enhance PI3K/mTOR inhibitory activity.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Imidazo[1,2-a]pyrazine Derivatives Inhibitor->PI3K inhibit Inhibitor->mTORC1 inhibit

Simplified PI3K/mTOR signaling pathway and points of inhibition.
Targeting the Gαq/11 Signaling Pathway in Uveal Melanoma

Uveal melanoma is a rare but aggressive cancer of the eye, with a high propensity for metastasis. A significant portion of these tumors are driven by activating mutations in the GNAQ and GNA11 genes, which encode the Gαq and Gα11 proteins, respectively. This makes the Gαq/11 signaling pathway a critical therapeutic target. Recently, imidazo[1,2-a]pyrazine derivatives have been designed and synthesized as inhibitors of Gαq/11.[3] These molecules have been shown to suppress downstream signaling, leading to anti-tumor effects in preclinical models. (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol is an ideal starting point for creating a library of compounds to further probe this important oncogenic pathway.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol is not widely available, data from closely related bromo-imidazo-heterocycles suggest that this compound should be handled with care.[5] It is likely to be classified as harmful if swallowed, and may cause skin and eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol is a strategically designed chemical building block that holds significant potential for researchers and scientists in the field of drug discovery. Its imidazo[1,2-a]pyrazine core is a well-validated privileged structure, and the presence of orthogonal functional handles—the C-6 bromine and the C-3 hydroxymethyl group—provides a rich platform for the generation of diverse chemical libraries. As research into inhibitors of key oncogenic pathways like PI3K/mTOR and Gαq/11 continues to grow, the demand for versatile and intelligently designed starting materials like this compound will undoubtedly increase. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for its utilization in the development of next-generation therapeutics.

References

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Link

  • (6-bromoimidazo[1,2-a]pyrazin-3-yl)methanol. ChemUniverse. Link

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents. Link

  • Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. PubMed. Link

  • MSDS of 6-bromoimidazo[1,2-b]pyridazine. Capot Chemical. Link

  • Scheme 1 Synthesis of 3-hydroxymethyl imidazo[1,2-a]azines and structures 1, 2 and 8. ResearchGate. Link

  • 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. Sci-Hub. Link

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. Link

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). Link

Sources

Foundational

A Multi-Modal Analytical Approach to the Structural Elucidation of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol

Foreword: The Rationale for Rigorous Elucidation The imidazo[1,2-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Rigorous Elucidation

The imidazo[1,2-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent anticancer and antiviral properties.[1] The precise arrangement of atoms and functional groups within these molecules dictates their pharmacological profile, making unambiguous structural confirmation not merely an academic exercise, but a critical prerequisite for meaningful drug development and intellectual property protection. This guide details the integrated analytical workflow required to definitively elucidate the structure of a novel derivative, (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol. Our approach is not a linear checklist but a synergistic application of spectroscopic and analytical techniques, where each method provides a unique piece of the puzzle, and the collective data builds a self-validating structural proof.

The Synthetic Pathway: From Precursors to the Target Molecule

The logical starting point for any structural elucidation is an understanding of the molecule's synthetic origin. The target compound is plausibly synthesized via a well-established cyclocondensation reaction, a cornerstone for forming the imidazo[1,2-a]pyrazine core.[2] The causality behind this choice lies in its efficiency and regiochemical predictability.

A likely pathway involves the reaction of 2-amino-5-bromopyrazine with a suitable three-carbon electrophile, such as 1,3-dichloroacetone, followed by functional group manipulation to install the hydroxymethyl group at the C3 position.

G cluster_0 Synthesis Workflow A 2-Amino-5-bromopyrazine C (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol A->C Cyclocondensation B 1,3-dihydroxyacetone or equivalent C3 synthon B->C

Caption: Plausible synthetic route to the target compound.

Mass Spectrometry: The First Look at Molecular Identity

Expertise & Causality: Mass spectrometry (MS) is the initial and most direct method for determining the molecular weight of the synthesized compound. For a halogenated molecule, High-Resolution Mass Spectrometry (HRMS) is indispensable. It provides an exact mass with sufficient precision to determine the elemental formula, a critical step that validates the successful incorporation of bromine and differentiates the target from potential side products.

Experimental Protocol (ESI-HRMS):

  • Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the electrospray ionization (ESI) source.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analyze the spectrum for the molecular ion cluster and compare the measured exact mass to the theoretical mass.

Data Interpretation & Trustworthiness: The presence of a single bromine atom imparts a highly characteristic isotopic pattern. The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two major peaks in the mass spectrum for any bromine-containing fragment: the M⁺ peak and the M+2 peak, with almost identical intensities. This pattern is a powerful diagnostic tool that builds immediate confidence in the presence of bromine.

Data Summary: Predicted Mass Spectrometry Data

Analysis Type Expected Result Rationale
Molecular Formula C₇H₆BrN₃O Based on proposed structure.
Theoretical Exact Mass [M+H]⁺ 229.9767 Da For C₇H₇⁷⁹BrN₃O⁺.
Isotopic Pattern Two peaks at m/z ~230 and ~232 Characteristic M+H and M+2+H peaks for a monobrominated compound.
Key Fragmentation Loss of H₂O (m/z ~212/214) Common fragmentation for alcohols.

| Key Fragmentation | Loss of CH₂OH (m/z ~199/201) | Cleavage of the hydroxymethyl group. |

Infrared Spectroscopy: Identifying the Functional Groups

Expertise & Causality: Infrared (IR) spectroscopy is a rapid, non-destructive technique used to identify the key functional groups present in the molecule. It works on the principle that molecular bonds vibrate at specific, quantifiable frequencies. By probing the molecule with infrared light, we can confirm the presence of the critical hydroxyl (-OH) group and the aromatic nature of the heterocyclic core, which validates the success of the synthesis on a functional level.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Data Interpretation & Trustworthiness: The IR spectrum provides a molecular "fingerprint." A broad absorption band in the 3400-3200 cm⁻¹ region is a definitive indicator of the O-H stretching vibration from the alcohol group. The presence of sharp peaks above 3000 cm⁻¹ confirms the aromatic C-H bonds, while the C=N and C=C stretching vibrations of the fused rings appear in the 1650-1450 cm⁻¹ region.

Data Summary: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300 (broad) O-H stretch Alcohol
~3100-3000 C-H stretch Aromatic
~2920 C-H stretch Aliphatic (CH₂)
~1630, 1580, 1470 C=N and C=C stretch Imidazo[1,2-a]pyrazine ring
~1050 C-O stretch Primary Alcohol

| ~600-500 | C-Br stretch | Bromo group |

Nuclear Magnetic Resonance: Mapping the Atomic Connectivity

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, number, and connectivity of protons (¹H NMR) and carbons (¹³C NMR). For a complex heterocyclic system, a full suite of 1D and 2D NMR experiments is non-negotiable for achieving an authoritative and defensible structural assignment.[3][4]

Experimental Protocol (¹H, ¹³C, and 2D NMR):

  • Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum to identify all proton signals.[3]

  • Acquire a ¹³C{¹H} NMR spectrum to identify all unique carbon signals.[3]

  • Perform 2D NMR experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton (H-H) couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (C-H).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule.

Data Interpretation & Trustworthiness: The combination of these experiments allows for a step-by-step assembly of the molecular structure. For (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol:

  • ¹H NMR will show distinct signals for the three aromatic protons on the fused ring system, a singlet for the methylene protons (-CH₂-), and a signal for the hydroxyl proton (-OH). Their chemical shifts are indicative of their electronic environment.[5]

  • ¹³C NMR will reveal seven distinct carbon signals: four for the aromatic CH groups and three for the quaternary carbons (including the C-Br), plus the aliphatic signal for the -CH₂- group.[6][7]

  • HMBC is the key to validation. For example, observing a correlation from the methylene protons to the C3 and C2 carbons of the imidazole ring unequivocally confirms the position of the methanol substituent.

G Structure H_CH2 H (CH₂) C2 C2 H_CH2->C2 HMBC C3 C3 H_CH2->C3 HMBC C3a C3a H_CH2->C3a HMBC H5 H5 H5->C3a HMBC C6 C6 C7 C7 C8 C8

Caption: Key expected HMBC correlations for structural confirmation.

Data Summary: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Position δ ¹H (ppm), Multiplicity δ ¹³C (ppm) Key HMBC Correlations from Proton
H2 ~7.8 (s, 1H) ~125 C3, C3a, C8
H5 ~8.9 (s, 1H) ~140 C3a, C6, C7
H7 ~8.2 (s, 1H) ~130 C5, C6, C8a
CH₂ ~4.7 (s, 2H) ~55 C2, C3, C3a
OH ~5.5 (t, 1H) - CH₂
C3 - ~135 H2, CH₂
C6 - ~118 H5, H7
C8 - ~142 H2, H7

| C3a/C8a | - | ~128 / ~145 | H2, H5, H7 |

X-ray Crystallography: The Definitive Proof

Expertise & Causality: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation. It provides a three-dimensional map of electron density from which the precise position of every atom (excluding hydrogens in some cases) can be determined. This method eliminates any doubt regarding isomerism and provides invaluable data on bond lengths, bond angles, and solid-state conformation.

Experimental Protocol:

  • Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling.[7][8]

  • Mount a suitable crystal on a goniometer.

  • Expose the crystal to a focused beam of X-rays and collect the resulting diffraction pattern.

  • Process the diffraction data and solve the crystal structure using specialized software.

Data Interpretation & Trustworthiness: The output is a 3D model of the molecule that can be visually inspected. The resulting crystallographic information file (CIF) is the gold standard for structural proof in chemical literature and patent applications. It confirms not only the connectivity but also the planarity of the fused ring system and the orientation of the substituents.

Integrated Workflow for Structure Elucidation

The power of this multi-modal approach lies in its self-validating nature. Each experiment corroborates the others, building a robust and unassailable structural proof. The workflow is designed to move from broad characteristics to fine atomic detail, ensuring efficiency and accuracy.

G cluster_workflow Structure Elucidation Workflow Synthesis Chemical Synthesis MS Mass Spectrometry (Molecular Formula & Bromine Presence) Synthesis->MS IR Infrared Spectroscopy (Functional Group ID: -OH, Aromatic) MS->IR NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) (Atomic Connectivity Map) IR->NMR Xray X-ray Crystallography (3D Structure Confirmation) NMR->Xray Conclusion Final Structure Confirmed Xray->Conclusion

Caption: Integrated workflow for unambiguous structure confirmation.

Conclusion

The structural elucidation of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol is a systematic process that relies on the convergence of data from multiple, orthogonal analytical techniques. Mass spectrometry confirms the elemental composition, IR spectroscopy validates the presence of key functional groups, and a comprehensive suite of NMR experiments maps the precise atomic connectivity. Finally, single-crystal X-ray crystallography provides the ultimate, unequivocal 3D structural proof. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for advancing research and development in the critical field of medicinal chemistry.

References

  • Jadhav, S. D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Shaik, M., et al. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]

  • Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]

  • Rao, V. R., et al. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link]

  • Basiuk, V. A. (2003). Calculated Gas-Phase Infrared Spectra of imidazo[1,2-a]pyrazinediones Derived From Alanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Stoyanov, N., et al. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. MDPI. Available at: [Link]

  • da Silva, A. G., et al. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]

  • Ramar, M., et al. (2020). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. National Institutes of Health. Available at: [Link]

  • Cojean, S., et al. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. Available at: [Link]

Sources

Exploratory

(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol NMR and mass spectrometry data

An In-Depth Technical Guide to the Spectroscopic Characterization of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold The imidazo[1,2-a]pyrazine core is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that holds a significant position in medicinal chemistry and drug development.[1][2] Molecules incorporating this structure have demonstrated a wide array of pharmacological activities, including potent inhibitory effects against various kinases and value as antibacterial and antiviral agents.[1] The compound (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol is a key intermediate, providing a versatile platform for further functionalization. The bromine atom at the C6 position is ripe for cross-coupling reactions, while the hydroxymethyl group at C3 allows for esterification, etherification, or oxidation to introduce diverse pharmacophores.

Accurate and unambiguous structural confirmation of such intermediates is paramount to the success of any drug discovery campaign. This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol. We will not only present the predicted spectral data but also delve into the rationale behind these predictions and outline robust experimental protocols for their acquisition and interpretation.

Section 1: Molecular Structure and Predicted Spectroscopic Data

A thorough understanding of the molecule's structure is the foundation for interpreting its spectral data. Below is the chemical structure with standardized numbering for the imidazo[1,2-a]pyrazine ring system, which will be used for all subsequent spectral assignments.

Caption: Structure of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol with atom numbering.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The predictions below are based on analysis of structurally similar compounds, such as 3-bromoimidazo[1,2-a]pyrazine[3] and other substituted imidazo[1,2-a]pyrazines.[4] The spectrum is expected to be clean, with distinct signals for each proton.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale and Insights
H5 ~9.0 – 9.2Doublet (d)~1.5 HzThis proton is adjacent to two electronegative nitrogen atoms, causing a significant downfield shift into the aromatic region. It exhibits a small coupling to H2.
H8 ~8.1 – 8.3Singlet (s)N/AThe bromine atom at C6 deshields this proton. Its singlet nature arises from the lack of adjacent protons.
H2 ~7.8 – 8.0Doublet (d)~1.5 HzThis proton is part of the electron-rich imidazole ring and shows a characteristic small coupling to H5 across the nitrogen bridge.
-CH₂OH ~4.8 – 5.0Singlet (s)N/AThese methylene protons are adjacent to the imidazole ring and the hydroxyl group. In DMSO-d₆, they would likely appear as a doublet due to coupling with the OH proton. In CDCl₃ or CD₃OD, this coupling is often lost due to rapid exchange, resulting in a singlet.
-CH₂OH ~5.4 – 5.6Triplet (t)~5-6 HzThe hydroxyl proton signal is highly dependent on solvent, concentration, and temperature. In a non-exchanging solvent like DMSO-d₆, it is expected to appear as a triplet due to coupling with the adjacent CH₂ group.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum complements the ¹H NMR by providing a count of unique carbon environments. The chemical shifts are influenced by hybridization and the electronegativity of neighboring atoms.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale and Insights
C8a ~142 – 144This is a quaternary carbon at the ring junction, significantly influenced by the adjacent nitrogens.
C5 ~138 – 140This carbon is deshielded by the adjacent ring nitrogen (N4).
C2 ~130 – 132A typical chemical shift for a carbon in an imidazole ring.
C3 ~125 – 127The attachment of the methanol group shifts this carbon upfield relative to an unsubstituted C3.
C6 ~118 – 120The C-Br bond directly influences this carbon's chemical shift.
C8 ~115 – 117This carbon is part of the pyrazine ring.
-CH₂OH ~55 – 58This sp³ hybridized carbon is attached to an electronegative oxygen atom, resulting in a downfield shift compared to a standard alkane.[5]
Predicted Mass Spectrometry (ESI-MS) Data

Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically keeps the parent molecule intact. The most crucial diagnostic feature will be the isotopic pattern of bromine.

  • Calculated Exact Mass: C₇H₆Br_N₃O = 226.9698 g/mol

  • Predicted Molecular Ion ([M+H]⁺): The spectrum should show a prominent pair of peaks at m/z 227.9776 and m/z 229.9756 .

  • Key Diagnostic Feature (Bromine Isotope Pattern): Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, any fragment containing bromine will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity. This is a definitive confirmation of the presence of a single bromine atom.

  • Predicted Fragmentation: A primary fragmentation pathway would involve the loss of the hydroxymethyl group (-CH₂OH), which is a stable neutral loss.

Figure 2: Predicted ESI-MS Fragmentation Pathway parent Parent Ion (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol-H⁺ m/z = 228/230 frag1 Fragment 1 Loss of H₂O (-18) m/z = 210/212 parent->frag1 -H₂O frag2 Fragment 2 Loss of CH₂O (-30) m/z = 198/200 parent->frag2 -CH₂O

Caption: Predicted fragmentation of the title compound in positive-ion ESI-MS.

Section 2: Experimental Protocols for Data Acquisition

To ensure high-quality, reproducible data, standardized protocols are essential. The following workflows are designed to be self-validating systems for researchers.

NMR Sample Preparation and Analysis Workflow

This protocol outlines the steps from sample preparation to data acquisition, emphasizing choices that lead to clean, interpretable spectra.

Figure 3: Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL, e.g., DMSO-d₆) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Tube into Spectrometer transfer->insert tune 5. Tune and Shim insert->tune acquire 6. Acquire Spectra (¹H, ¹³C, COSY, HSQC) tune->acquire process 7. Process FID (Fourier Transform, Phasing) acquire->process reference 8. Reference Spectra (TMS or Residual Solvent Peak) process->reference integrate 9. Integrate and Assign Peaks reference->integrate

Caption: A step-by-step workflow for acquiring high-quality NMR data.

Detailed Protocol Steps:

  • Sample Weighing: Accurately weigh 5-10 mg of the dried compound.

  • Solvent Selection & Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean vial.

    • Expert Insight: DMSO-d₆ is often preferred for compounds with hydroxyl groups as it slows down proton exchange, allowing the -OH proton to be observed and to couple with adjacent protons. Always use high-purity solvents to minimize impurity peaks. A comprehensive list of common solvent impurities can be found in publications by Gottlieb, et al. and their subsequent updates.[6][7]

  • Transfer: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument should be locked, tuned, and shimmed to ensure a homogeneous magnetic field, which is critical for high resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).

    • For unambiguous assignment, acquire 2D spectra such as COSY (to establish H-H correlations) and HSQC (to link protons directly to the carbons they are attached to).

Mass Spectrometry (ESI-MS) Protocol

This workflow details the preparation of a sample for analysis by ESI-MS, a standard technique for molecular weight determination of polar organic molecules.

Detailed Protocol Steps:

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.

  • Dilution: Create a dilute working solution by taking an aliquot of the stock solution and diluting it to a final concentration of 1-10 µg/mL using a mixture of solvents appropriate for ESI, typically water/acetonitrile or water/methanol with a small amount of acid (e.g., 0.1% formic acid).

    • Expert Insight: The addition of formic acid is crucial. It protonates the sample molecules in the solution phase, promoting the formation of positive ions ([M+H]⁺) in the ESI source, thereby significantly enhancing the signal intensity.

  • Infusion: Introduce the sample into the mass spectrometer's ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably encompasses the expected molecular ion (e.g., m/z 100-400). Ensure the resolution is high enough to clearly resolve the bromine isotopic pattern.

Conclusion

The structural elucidation of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol is straightforward when employing a systematic approach that combines high-resolution NMR and mass spectrometry. The key identifying features are the distinct set of aromatic protons in the ¹H NMR spectrum, the seven unique signals in the ¹³C NMR spectrum, and, most definitively, the characteristic M/M+2 isotopic pattern in the mass spectrum confirming the presence of a single bromine atom. By following the detailed protocols and using the predictive data in this guide, researchers and drug development professionals can confidently verify the identity and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research.

References

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • Karthik, C. S., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 14(1), 1-14. Retrieved from [Link]

  • Stoyanov, S., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 54. Retrieved from [Link]

  • Zha, M., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 441. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1987). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. ACS Publications. Retrieved from [Link]

  • Ben-Massaoud, I., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. Molecules, 29(14), 3288. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d6. Retrieved from [Link]

  • Karthik, C. S., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 14(1). Retrieved from [Link]

  • El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Retrieved from [Link]

  • Saini, A., et al. (2020). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 18(30), 5788-5809. Retrieved from [Link]

  • Narsaiah, B. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Methanol C-13 NMR spectrum. Retrieved from [Link]

  • Trade Science Inc. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6296. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]

  • Babij, N. R., et al. (2016). Supporting Information: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]

Sources

Foundational

The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Versatile Heterocycle The imidazo[1,2-a]pyrazine core, a nitrogen-bridged heterocyclic system,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocycle

The imidazo[1,2-a]pyrazine core, a nitrogen-bridged heterocyclic system, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Structurally analogous to purines, this scaffold serves as a valuable template for the design of novel therapeutic agents across a spectrum of diseases. Its unique electronic and steric properties allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of the imidazo[1,2-a]pyrazine core, with a focus on its applications in oncology, virology, and kinase inhibition.

Synthetic Strategies: Building the Core

A robust and efficient synthesis of the imidazo[1,2-a]pyrazine core is crucial for the exploration of its chemical space and the development of new derivatives. One of the most effective methods is a one-pot, three-component condensation reaction.[2][3] This approach offers several advantages, including operational simplicity, high atom economy, and the ability to generate a diverse library of compounds from readily available starting materials.[2]

General One-Pot Synthesis Protocol

This protocol describes the iodine-catalyzed synthesis of N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine.

Materials:

  • 4-Nitrobenzaldehyde

  • 2-Aminopyrazine

  • tert-Butyl isocyanide

  • Ethanol

  • Iodine (catalyst)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer

Procedure:

  • To a 100 mL round-bottom flask, add 4-nitrobenzaldehyde (1.5 g, 10 mmol), 2-aminopyrazine (1.0 g, 10 mmol), tert-butyl isocyanide (1.2 g, 10 mmol), and ethanol (20 mL).[2]

  • Add a catalytic amount of iodine (0.5 mol%) to the reaction mixture.[2]

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the product can be isolated and purified using standard techniques such as filtration and recrystallization.[2]

This method's versatility allows for the incorporation of various substituents on the imidazo[1,2-a]pyrazine core by using different aldehydes and aminopyrazines, facilitating the exploration of structure-activity relationships.[2]

Anticancer Activity: A Multi-pronged Attack on Malignancy

The imidazo[1,2-a]pyrazine scaffold has demonstrated significant potential in the development of novel anticancer agents, exhibiting activity through various mechanisms of action.

Mechanism of Action 1: Tubulin Polymerization Inhibition

Several imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

This assay is designed to quantify the inhibitory effect of a test compound on tubulin polymerization by measuring the change in turbidity of a tubulin solution.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Reconstitute lyophilized tubulin in ice-cold GTB D Pipette 10 µL of compound/controls into a pre-warmed 96-well plate A->D B Prepare serial dilutions of imidazo[1,2-a]pyrazine test compound B->D C Prepare positive (Nocodazole) and negative (DMSO) controls C->D E Initiate polymerization by adding 90 µL of tubulin-GTP solution D->E F Place plate in a microplate reader at 37°C E->F G Measure absorbance at 340 nm every 60 seconds for 60 minutes F->G H Plot change in absorbance vs. time G->H I Determine Vmax and IC50 values H->I

Caption: Workflow for the in vitro tubulin polymerization assay.

Mechanism of Action 2: Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis. Their overexpression is implicated in various cancers, making them attractive targets for cancer therapy. Imidazo[1,2-a]pyrazine derivatives have been developed as potent inhibitors of Aurora kinases, particularly Aurora A and B, leading to mitotic arrest and apoptosis in cancer cells.[4]

Experimental Protocol: Aurora Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the inhibitory activity of imidazo[1,2-a]pyrazine derivatives against Aurora kinase A by measuring ADP production.

Materials:

  • Recombinant Aurora Kinase A

  • Kinase buffer

  • ATP

  • Substrate peptide

  • Test imidazo[1,2-a]pyrazine compounds

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 96-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate buffer.

  • In a 96-well plate, add the kinase, substrate, and test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 45 minutes.[5]

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent and incubate for 45 minutes at room temperature.[5]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 45 minutes at room temperature.[5]

  • Measure the luminescence using a microplate reader. The signal is inversely proportional to the kinase activity.[5]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer activity of imidazo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the core structure.

PositionSubstituentEffect on ActivityReference
C2 Phenyl group with electron-donating or -withdrawing groupsVaried effects depending on the specific group and its position on the phenyl ring.[6]
C3 Amino groupGenerally enhances activity.[6]
C8 Amino groupEssential for good antioxidant and often contributes to cytotoxic activity.

This table provides a general overview, and specific SAR can vary depending on the cancer cell line and mechanism of action.

Antiviral Activity: Targeting Influenza Virus

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. The imidazo[1,2-a]pyrazine core has shown promise as a scaffold for the development of inhibitors of the influenza virus.

Mechanism of Action: Nucleoprotein Inhibition

A notable antiviral mechanism of action for imidazo[1,2-a]pyrazine derivatives is the inhibition of the influenza A virus nucleoprotein (NP).[7][8] The NP is a crucial viral protein involved in the encapsidation of the viral RNA genome and its transport into the host cell nucleus. By binding to the NP, these compounds induce its aggregation and prevent its nuclear accumulation, thereby interfering with viral replication and transcription.[9] This mechanism is distinct from that of currently approved influenza drugs, offering a potential new strategy to combat resistant strains.[8]

Signaling Pathway: Inhibition of Influenza Virus Replication

G cluster_virus Influenza Virus Lifecycle cluster_drug Mechanism of Action Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication vRNA Replication & Transcription (in Nucleus) Uncoating->Replication Assembly Viral Protein Synthesis & Assembly (in Cytoplasm) Replication->Assembly Budding Budding & Release Assembly->Budding Drug Imidazo[1,2-a]pyrazine Derivative NP Viral Nucleoprotein (NP) Drug->NP Binds to Aggregation NP Aggregation NP->Aggregation Induces Aggregation->Replication Inhibits Nuclear Import of vRNP

Sources

Exploratory

The Ascendancy of Imidazo[1,2-a]pyrazines: A Guide to Synthesis and Discovery of Novel Derivatives

An In-Depth Technical Guide Introduction: The Imidazo[1,2-a]pyrazine Core as a Privileged Scaffold In the landscape of medicinal chemistry, certain heterocyclic structures emerge as "privileged scaffolds" due to their ab...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Imidazo[1,2-a]pyrazine Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain heterocyclic structures emerge as "privileged scaffolds" due to their ability to bind to a wide array of biological targets. The imidazo[1,2-a]pyrazine ring system is a prominent member of this class.[1] Considered structural analogues of deazapurines, these nitrogen bridgehead fused heterocycles are renowned for their versatile biological potential. This inherent versatility has established the imidazo[1,2-a]pyrazine core as a cornerstone in modern drug discovery programs.[1]

Derivatives of this scaffold have demonstrated a remarkable spectrum of pharmacological activities, including antibacterial, anti-inflammatory, antiviral, antioxidant, and anticancer properties.[2] Their mechanisms of action are equally diverse, with notable examples acting as potent inhibitors of crucial cellular targets like Aurora kinases, PI3K, and the receptor tyrosine kinase EphB4.[3][4][5] More recently, derivatives have shown excellent inhibitory activity against the main protease of SARS-CoV and SARS-CoV-2, highlighting their potential in addressing emergent viral threats.[2] This guide provides an in-depth exploration of the synthesis of these vital compounds, the strategic discovery of novel derivatives, and the causal logic behind the experimental designs that drive this field forward.

Part 1: Strategic Synthesis of the Imidazo[1,2-a]pyrazine Nucleus

The construction of the imidazo[1,2-a]pyrazine core is a critical first step in the development of new therapeutic agents. The choice of synthetic route is dictated by factors such as desired substitution patterns, scalability, and efficiency. We will explore both classical and modern methodologies, explaining the rationale behind their application.

The Classical Approach: Condensation Reactions

The traditional and most fundamental method for synthesizing the imidazo[1,2-a]pyrazine scaffold involves the condensation reaction between an aminopyrazine and an α-halocarbonyl compound.[6][7]

The causality of this reaction is rooted in sequential nucleophilic attacks. The process is initiated by the nucleophilic attack of the endocyclic nitrogen of the aminopyrazine onto the electrophilic carbon of the alkyl-halide. This is followed by an intramolecular cyclization, where the exocyclic primary amine attacks the carbonyl group, and a subsequent dehydration step to form the final aromatic heterocyclic system.[6]

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product Aminopyrazine Aminopyrazine Intermediate N-Alkylated Intermediate Aminopyrazine->Intermediate Nucleophilic Attack AlphaHalo α-Halocarbonyl AlphaHalo->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product Imidazo[1,2-a]pyrazine Core Cyclization->Product

Caption: Classical synthesis via condensation reaction.

While reliable, this method can sometimes result in low yields or messy reaction profiles, necessitating the exploration of more efficient, modern alternatives.[6][8]

Modern Methodologies: Efficiency and Green Chemistry

Recent advancements have focused on developing more efficient, atom-economical, and environmentally friendly synthetic routes.

MCRs are powerful tools that allow for the synthesis of complex molecules in a single step from three or more reactants, simplifying purification and increasing efficiency.[2] A highly effective, iodine-catalyzed three-component condensation has been developed for synthesizing imidazo[1,2-a]pyrazines.[2][9][10] This reaction involves an aryl aldehyde, 2-aminopyrazine, and an isocyanide.[9]

The choice of iodine as a catalyst is strategic; it is inexpensive, readily available, and environmentally benign, making it an excellent choice for green chemistry applications.[9] This methodology offers significant advantages, including high yields at room temperature, short reaction times, and a simple workup procedure.[2]

G cluster_reactants Reactants Aldehyde Aryl Aldehyde OnePot One-Pot Reaction (Iodine Catalyst, EtOH, RT) Aldehyde->OnePot Aminopyrazine 2-Aminopyrazine Aminopyrazine->OnePot Isocyanide Isocyanide Isocyanide->OnePot Product Substituted Imidazo[1,2-a]pyrazine OnePot->Product [4+1] Cycloaddition

Caption: Iodine-catalyzed multicomponent reaction (MCR).

The application of microwave irradiation represents a significant advance in synthesizing libraries of imidazo[1,2-a]pyrazine derivatives.[11] This technique dramatically reduces reaction times from hours to mere minutes and often improves yields.[12] The use of green solvents like water-isopropanol mixtures under microwave irradiation further enhances the eco-friendly nature of the synthesis, addressing the low solubility of organic compounds in water while maintaining green chemistry principles.[12]

Part 2: Discovery of Novel Derivatives and Structure-Activity Relationship (SAR) Studies

The discovery process for novel imidazo[1,2-a]pyrazine derivatives is a hypothesis-driven endeavor, guided by Structure-Activity Relationship (SAR) studies and, increasingly, by structural biology. The goal is to systematically modify the core scaffold to enhance potency, selectivity, and pharmacokinetic properties.

Case Study: Development of Kinase Inhibitors

Imidazo[1,2-a]pyrazines have proven to be a fertile ground for the development of kinase inhibitors.[13] A prime example is the optimization of inhibitors for Aurora kinases, which are critical regulators of cell division and are often overexpressed in cancer.

Initial lead compounds, while demonstrating activity, often suffer from poor potency or solubility.[4] A critical breakthrough came from the co-crystallization of an imidazo[1,2-a]pyrazine derivative with the Aurora-A kinase.[3] This structural insight provided a detailed map of the interactions between the inhibitor and the kinase's ATP-binding pocket. This knowledge allowed for the rational design of new derivatives with modified substituents to enhance these interactions, leading to the synthesis of highly potent and selective Aurora-A inhibitors.[3]

Lead optimization efforts guided by this structural understanding led to the development of compounds with picomolar inhibitory constants and significantly improved cellular potency and aqueous solubility.[4]

Decoding the Structure-Activity Relationship (SAR)

SAR studies involve synthesizing a series of analogues with systematic variations at different positions of the scaffold and evaluating their biological activity. This allows researchers to understand the effect of each substituent.

For instance, in the development of antioxidant imidazo[1,2-a]pyrazines, substitutions were introduced at the C2, C3, and C8 positions. The subsequent evaluation of these compounds revealed a clear SAR trend: the presence of an amino group at the C8 position was crucial for good antioxidant activity. Further optimization showed that specific amine substituents, such as diethanolamine and morpholine, conferred excellent activity.

Similarly, in a series designed as PI3Kα inhibitors, SAR studies indicated that the position of an aryl group significantly influenced activity.[5] Derivatives with the aryl group at the C-4 position of a linked pyridine ring were more active than those with substitution at the C-5 position.[5]

Table 1: Example SAR Data for Antioxidant Activity

CompoundSubstitution at C2Substitution at C8Antioxidant Activity (IC50, µM)
4aHH28.14
6aPhenylH22.43
5dHDiethanolamine~9.00 (comparable to standard)
5hHMorpholine~8.75 (comparable to standard)
6bPhenylAmino8.54
StandardAscorbic Acid5.84

This table summarizes findings where amination at C8 significantly improved potency.

Part 3: Biological Applications and Therapeutic Potential

The structural versatility of the imidazo[1,2-a]pyrazine core has led to its exploration across a wide range of therapeutic areas. The specific biological activity is highly dependent on the substitution patterns around the core, allowing for fine-tuning of the molecule for a desired target.

Table 2: Summary of Biological Activities and Targets

Therapeutic AreaBiological Target(s)Example ActivityReference(s)
Oncology Aurora Kinases, PI3K, EphB4, BTK, SKYPotent and selective inhibition leading to anti-proliferative effects in cancer cell lines.[2][3][4][5][13]
Infectious Disease Bacterial & Fungal enzymes, SARS-CoV-2 Main ProteasePronounced antibacterial activity against strains like Staphylococcus aureus and potent antiviral activity.[2]
Inflammatory Disease Various inflammatory pathway componentsAnti-inflammatory properties.
Other Phosphodiesterases, H+/K+-ATPaseCardiac stimulating, antiulcer, and smooth muscle relaxant properties.[14]

Part 4: Experimental Protocols - A Self-Validating System

To ensure trustworthiness and reproducibility, this section provides a detailed, step-by-step protocol for a modern, efficient synthesis of a substituted imidazo[1,2-a]pyrazine derivative based on the iodine-catalyzed three-component reaction.

Protocol: One-Pot Synthesis of 3-(tert-butylamino)-2-phenylimidazo[1,2-a]pyrazine

This protocol is adapted from the efficient, room-temperature methodology reported for the synthesis of imidazo[1,2-a]pyrazine derivatives.[2][9]

Materials and Reagents:

  • Benzaldehyde (1.0 mmol, 1.0 eq)

  • 2-Aminopyrazine (1.0 mmol, 1.0 eq)

  • tert-Butyl isocyanide (1.2 mmol, 1.2 eq)

  • Iodine (I₂) (0.1 mmol, 10 mol%)

  • Ethanol (EtOH), 5 mL

  • Saturated sodium thiosulfate solution

  • Saturated sodium chloride (brine) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (25 mL) with magnetic stir bar

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add 2-aminopyrazine (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (5 mL).

  • Catalyst Addition: Add iodine (10 mol%) to the mixture.

  • Initiation: Stir the mixture at room temperature for 5-10 minutes. The rationale for this pre-stirring is to facilitate the in-situ formation of the Schiff base intermediate between the aldehyde and the aminopyrazine.

  • Isocyanide Addition: Add tert-butyl isocyanide (1.2 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% EtOAc in hexanes). The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: Upon completion, quench the reaction by adding saturated sodium thiosulfate solution (10 mL) to remove the iodine catalyst. Stir for 5 minutes until the brown color disappears.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). The use of a robust organic solvent like EtOAc ensures efficient extraction of the product from the aqueous medium.

  • Workup - Washing: Wash the combined organic layers sequentially with water (20 mL) and then brine (20 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure imidazo[1,2-a]pyrazine derivative.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

This self-validating protocol, with its clear steps for reaction, monitoring, and purification, ensures that researchers can reliably reproduce the synthesis of this important chemical scaffold.

References

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

  • (PDF) Imidazo[1,2-a]pyrazines. ResearchGate. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]

  • Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • (PDF) Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. ResearchGate. [Link]

  • New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. ResearchGate. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. [Link]

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters. [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. PMC - NIH. [Link]

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC - NIH. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

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Foundational

An In-Depth Technical Guide to the Solubility and Stability Profiling of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol

Foreword: Proactive Physicochemical Characterization in Drug Discovery In the landscape of modern drug development, the adage "fail fast, fail cheap" has never been more pertinent. The journey from a promising hit compou...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Proactive Physicochemical Characterization in Drug Discovery

In the landscape of modern drug development, the adage "fail fast, fail cheap" has never been more pertinent. The journey from a promising hit compound to a viable clinical candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among these, aqueous solubility and chemical stability stand as two of the most critical hurdles that can dictate the fate of a development program. The imidazo[1,2-a]pyrazine scaffold, a privileged core in medicinal chemistry, has given rise to numerous potent biological modulators.[1] However, the inherent aromaticity and heteroatom density of this class of molecules can present unique challenges in formulation and long-term storage.

This guide provides a comprehensive, field-proven framework for the systematic evaluation of the solubility and stability of a specific promising derivative, (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol (CAS No: 1273563-21-5).[2] While some imidazo[1,2-a]pyrazine derivatives have been noted for possessing reasonable physicochemical properties, the stability of such compounds can be a significant concern, particularly for in vivo applications.[3][4] This document is structured not as a rigid protocol, but as a dynamic, logic-driven workflow. It is designed for researchers, scientists, and drug development professionals, aiming to provide not just the 'how' but the critical 'why' behind each experimental choice, ensuring a robust and self-validating characterization package compliant with industry best practices and regulatory expectations.

Foundational Characterization: Understanding the Molecule

Before embarking on solubility and stability studies, a baseline characterization of the active pharmaceutical ingredient (API) is paramount. This initial analysis confirms the identity and purity of the material, ensuring that subsequent studies are performed on a well-characterized batch.

Table 1: Physicochemical Properties of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol

PropertyValueSource
CAS Number 1273563-21-5[2]
Molecular Formula C₇H₆BrN₃O[2]
Molecular Weight 228.05 g/mol [2]
Appearance (To be determined by visual inspection)-
Purity (%) >95% (recommended starting purity)[2]
pKa (To be determined experimentally)-
LogP/LogD (To be determined experimentally/in silico)-
Essential Preliminary Analyses
  • Identity Confirmation: Utilize ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure.

  • Purity Assessment: Employ a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection (HPLC-UV). This method will become the cornerstone of the stability studies. A purity of ≥98% is ideal for definitive studies.

  • pKa Determination: The ionization constant(s) (pKa) of the molecule are critical for predicting its solubility and absorption characteristics across different pH environments. The imidazopyrazine core contains basic nitrogens, making it susceptible to pH-dependent solubility. Potentiometric titration or UV-spectrophotometry are standard methods.

  • LogP/LogD Measurement: The partition coefficient (LogP) and distribution coefficient (LogD at a specific pH, typically 7.4) are crucial indicators of lipophilicity, which influences solubility, permeability, and metabolism. A shake-flask method or a chromatographic approach can be used.

Aqueous Solubility Assessment: A Multi-faceted Approach

Aqueous solubility is not a single value but a property highly dependent on the experimental conditions. A thorough assessment requires evaluating both kinetic and thermodynamic solubility in various biorelevant media. The presence of intermolecular forces in the crystal lattice of related compounds can significantly impact solubility, making empirical determination essential.[5]

Thermodynamic Solubility (Equilibrium Shake-Flask Method)

This method determines the true equilibrium solubility of the compound and is considered the gold standard.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The solid state should remain in excess.

  • Sample Processing: After equilibration, allow the suspension to settle. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

  • Quantification: Analyze the clear filtrate using the previously developed and validated HPLC-UV method against a standard calibration curve to determine the concentration.

Kinetic Solubility (High-Throughput Screening)

This assay measures the solubility of a compound upon precipitation from a high-concentration DMSO stock solution. It is valuable for early-stage discovery to quickly rank compounds.

Step-by-Step Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Dilution: Add a small aliquot of the DMSO stock to the aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.

  • Incubation & Detection: Incubate for a short period (e.g., 1-2 hours) at room temperature. Measure the concentration of the dissolved compound. This can be done by nephelometry (detecting precipitated particles) or by analyzing the supernatant after centrifugation/filtration via HPLC-UV or LC-MS/MS.

Table 2: Proposed Solubility Testing Summary

Test TypeMediaTemperatureEndpoint
Thermodynamic pH 1.2 (SGF)37°Cµg/mL or µM
pH 6.8 (SIF)37°Cµg/mL or µM
Phosphate Buffer pH 7.437°Cµg/mL or µM
Kinetic Phosphate Buffer pH 7.425°Cµg/mL or µM

Comprehensive Stability Profiling

Stability testing is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to establish a re-test period or shelf life.[6][7] The goal is to understand how the quality of the drug substance varies over time under the influence of temperature, humidity, and light.[8]

Solid-State Stability

This assesses the stability of the bulk drug substance under various environmental conditions, as outlined in the ICH Q1A(R2) guideline.[6][9]

Step-by-Step Protocol:

  • Sample Preparation: Place accurately weighed samples of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol in appropriate containers (e.g., clear and amber glass vials).

  • Storage Conditions: Store the samples in calibrated stability chambers under the conditions specified in Table 3.

  • Time Points: Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 3, 6 months for accelerated).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantification of the parent compound using the stability-indicating HPLC method.

    • Degradation Products: Detection and quantification of any new peaks in the chromatogram.

Table 3: ICH Solid-State Stability Conditions

StudyStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Solution-State Stability

Assessing stability in solution is critical for developing liquid formulations and for understanding potential liabilities in biological assays.

Step-by-Step Protocol:

  • Stock Solutions: Prepare solutions of the compound in relevant buffers (e.g., pH 1.2, 7.4, and 9.0) at a known concentration.

  • Incubation: Store aliquots of these solutions at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • Analysis: At various time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze the samples by HPLC to determine the remaining percentage of the parent compound.

Forced Degradation (Stress Testing)

Forced degradation studies are a regulatory requirement (ICH Q1A) and are instrumental in developing stability-indicating analytical methods.[10][11] These studies deliberately degrade the sample under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[12][13]

G

Caption: Workflow for Forced Degradation Studies.

Key Stress Conditions to Evaluate:

  • Acid/Base Hydrolysis: The methanol group (-CH₂OH) could potentially be susceptible to elimination or other reactions under strong acidic or basic conditions. The core N-heterocyclic ring system is generally stable to hydrolysis but should be tested.

    • Protocol: Incubate the compound in 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60°C).

  • Oxidation: The electron-rich imidazopyrazine ring system may be susceptible to oxidation.

    • Protocol: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Assess the impact of high temperatures on the solid drug substance.

    • Protocol: Heat the solid compound in an oven (e.g., at 80°C) for a defined period.

  • Photostability: Evaluate degradation upon exposure to light as per ICH Q1B guidelines.

    • Protocol: Expose the compound (both solid and in solution) to a controlled light source providing both UV and visible output.

Expert Insight: The goal for forced degradation is to achieve 5-20% degradation of the parent compound. This provides sufficient levels of degradants for detection and characterization without completely destroying the sample. Conditions (reagent concentration, temperature, time) should be adjusted to meet this target.

Analytical Methodology: The Cornerstone of Reliable Data

A robust, validated, stability-indicating analytical method is non-negotiable. For N-heterocyclic compounds like imidazopyrazines, Reverse-Phase HPLC (RP-HPLC) coupled with UV and Mass Spectrometric (MS) detection is the method of choice.[14]

Method Development and Validation

G

Caption: Lifecycle of the primary analytical method.

  • Method Development:

    • Column: A C18 column is a good starting point.

    • Mobile Phase: Acetonitrile or methanol with buffered aqueous phase (e.g., ammonium acetate or phosphate buffer). The choice of buffer will depend on the desired pH and compatibility with MS detection.

    • Detection: UV detection at a wavelength of maximum absorbance (λmax). MS detection (LC-MS) is invaluable for identifying the mass of the parent compound and any degradants formed.

  • Method Validation (ICH Q2(R1) Guidelines):

    • Specificity: The most critical parameter for a stability-indicating method. The method must be able to resolve the parent peak from all potential degradation products and process impurities. This is proven using samples from the forced degradation studies.

    • Linearity: Demonstrate a linear relationship between concentration and detector response.

    • Accuracy & Precision: Confirm the method provides correct and reproducible results.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.[15]

Conclusion: Building a Robust Data Package

A thorough understanding of the solubility and stability of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol is not merely an academic exercise; it is a critical step in de-risking its progression as a potential therapeutic agent. By following a logical, staged approach—from foundational characterization and multi-conditional solubility assessments to comprehensive ICH-guided stability and forced degradation studies—researchers can build a robust data package. This package not only informs immediate decisions regarding formulation and assay conditions but also provides the foundational knowledge required for subsequent preclinical and clinical development. The methodologies and rationale presented in this guide provide a blueprint for generating high-quality, reliable data, ensuring that the full potential of this promising compound can be rigorously and efficiently evaluated.

References

  • TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Available from: [Link]

  • National Center for Biotechnology Information. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. 2023-12-13. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. 2024-10-24. Available from: [Link]

  • ChemUniverse. (6-bromoimidazo[1,2-a]pyrazin-3-yl)methanol. Available from: [Link]

  • ResearchGate. (PDF) Imidazo[1,2-a]pyrazines. 2025-08-05. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. PubMed. 2022-09-05. Available from: [Link]

  • MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. 2022-02-28. Available from: [Link]

  • International Council for Harmonisation. Q1A(R2) Guideline. Available from: [Link]

  • Google Patents. RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group).
  • ACS Publications. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry. Available from: [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. 2003-08-01. Available from: [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. 2013-01-01. Available from: [Link]

  • PubChem. 3-Pyridinemethanol. Available from: [Link]

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. 2025-04-30. Available from: [Link]

  • ResearchGate. Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Available from: [Link]

  • Wiley Analytical Science. Imidazole quantification by LC determination. 2019-12-25. Available from: [Link]

  • National Center for Biotechnology Information. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. 2021-02-17. Available from: [Link]

  • International Council for Harmonisation. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. 2025-04-11. Available from: [Link]

  • IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. Available from: [Link]

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Exploratory

A-Z Guide to Target Identification & Validation for Imidazo[1,2-a]pyrazine Compounds

Introduction: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Structure in Drug Discovery The imidazo[1,2-a]pyrazine core is a nitrogen bridgehead fused heterocyclic system that has garnered significant attention in m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Structure in Drug Discovery

The imidazo[1,2-a]pyrazine core is a nitrogen bridgehead fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Regarded as a "privileged" scaffold, its derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] This versatility stems from the scaffold's unique three-dimensional structure and its ability to engage with a wide array of biological targets, often by mimicking endogenous ligands or fitting into ATP-binding pockets of enzymes.[3]

Known targets for this class of compounds are diverse and include protein kinases such as Aurora kinases, Cyclin-dependent kinase 9 (CDK9), and Spleen Tyrosine Kinase (SYK), as well as other enzymes like ENPP1 and phosphodiesterases.[3][4][5][6][7] The challenge, and indeed the opportunity, lies in the deconvolution of their precise molecular mechanisms. For any given bioactive imidazo[1,2-a]pyrazine compound identified through phenotypic screening, the critical next step is to answer the question: "What is the specific cellular target responsible for this effect?"

This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of novel imidazo[1,2-a]pyrazine compounds. We will move beyond theoretical concepts to provide actionable, step-by-step protocols and the strategic rationale behind each experimental choice.

Part 1: A Convergent Strategy for Target Deconvolution

Effective target identification is not a linear process but a convergent one, integrating computational predictions with robust experimental data. Our strategy is designed to systematically narrow the field of potential targets, culminating in high-confidence candidates for rigorous validation.

Target_ID_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Experimental Identification cluster_2 Phase 3: Target Validation A Bioactive Imidazo[1,2-a]pyrazine (from Phenotypic Screen) B In Silico Analysis (Docking, Pharmacophore) A->B Computational Prediction C Literature & Patent Mining (Analog Activity) A->C Structural Analogs E Expression-Based Methods (RNA-Seq, Proteomics) A->E Cellular Treatment D Affinity-Based Methods (AC-MS, Chemical Proteomics) B->D Guide Probe Design C->D Guide Probe Design F Biophysical Validation (SPR, DSF) D->F Candidate Proteins E->F Candidate Proteins G Cellular Target Engagement (CETSA) F->G Confirm Binding H Genetic Validation (CRISPR, siRNA) G->H Confirm Phenotype Link I Validated Therapeutic Target H->I

Caption: High-level workflow for identifying and validating therapeutic targets.

Part 2: Experimental Target Identification Methodologies

The cornerstone of target deconvolution is the direct experimental identification of binding partners from a complex biological milieu. Affinity-based methods are the gold standard for this purpose.[8]

Affinity Chromatography-Mass Spectrometry (AC-MS)

Causality: The principle of AC-MS is straightforward: an immobilized version of the bioactive small molecule (the "bait") is used to capture its binding partners (the "prey") from a cell lysate.[9] This technique is powerful because it directly identifies proteins that physically interact with the compound.[8]

Self-Validation: A critical control is a competitive elution experiment. After capturing the proteins, the column is washed with an excess of the free, unmodified compound. True binding partners will be displaced and eluted, whereas non-specific binders will remain attached to the matrix. This step is essential for distinguishing genuine interactors from background noise.

AC_MS_Workflow A 1. Synthesize Affinity Probe (Compound + Linker + Tag) B 2. Immobilize Probe on Solid Support (e.g., Beads) A->B C 3. Incubate with Cell Lysate B->C D 4. Wash Beads (Remove Non-specific Binders) C->D E 5. Elution D->E F Competitive Elution (with excess free compound) E->F Specific Binders G Denaturing Elution (e.g., SDS) E->G Total Binders H 6. Protein Separation & Digestion (SDS-PAGE -> In-gel Trypsin) F->H G->H I 7. LC-MS/MS Analysis H->I J 8. Identify Proteins I->J

Caption: Step-by-step workflow for an Affinity Chromatography-Mass Spectrometry (AC-MS) experiment.

Detailed Protocol: Photo-Affinity Chromatography Pulldown

This protocol utilizes a probe with a photo-reactive group (e.g., diazirine), which upon UV irradiation, forms a covalent bond with its target, enabling the capture of even weak or transient interactions.[10]

  • Probe Synthesis:

    • Synthesize an analog of the lead imidazo[1,2-a]pyrazine compound incorporating a linker arm and a terminal photo-reactive moiety (e.g., diazirine) and an affinity tag (e.g., biotin).

    • Rationale: The linker's position must be carefully chosen at a site on the scaffold that is not critical for its biological activity, as determined by Structure-Activity Relationship (SAR) data.

  • Cell Culture and Lysate Preparation:

    • Culture a relevant cell line (e.g., a cancer cell line sensitive to the compound) to ~80-90% confluency.

    • Harvest cells and prepare a native cell lysate using a mild lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Determine total protein concentration using a BCA or Bradford assay.

  • Probe Incubation and UV Crosslinking:

    • Incubate the cell lysate (e.g., 1-5 mg total protein) with the photo-affinity probe (typically 1-10 µM) for 1 hour at 4°C on a rotator.

    • Control: Prepare a parallel sample with a competitive inhibitor (excess free parent compound) or a structurally similar but inactive analog.

    • Transfer the lysate to a petri dish on ice and irradiate with UV light (e.g., 365 nm) for 15-30 minutes to induce covalent crosslinking.

  • Affinity Capture:

    • Add streptavidin-coated magnetic beads to the irradiated lysate and incubate for 1-2 hours at 4°C to capture the biotinylated probe-protein complexes.

  • Washing:

    • Use a magnetic rack to pellet the beads. Discard the supernatant.

    • Wash the beads extensively (e.g., 3-5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for MS:

    • Elute the captured proteins by boiling the beads in SDS-PAGE loading buffer.

    • Run the eluate on a 1D SDS-PAGE gel.

    • Stain the gel (e.g., with Coomassie Blue) and excise the entire protein lane.

    • Perform in-gel tryptic digestion of the proteins.

    • Extract the resulting peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a database search algorithm (e.g., Mascot, Sequest) to identify the proteins from the tandem mass spectra.

    • Data Analysis: True targets should be significantly enriched in the probe-treated sample compared to the control samples.

Chemical Proteomics

Causality: Chemical proteomics offers an in-situ alternative to AC-MS.[11] Here, a minimally modified probe (e.g., with a small "clickable" alkyne or azide tag) is introduced directly into living cells.[11] After the probe binds to its target(s), the cells are lysed, and a reporter tag (like biotin-azide) is attached via a highly specific click chemistry reaction (CuAAC).[11] This approach better preserves native protein complexes and cellular localization.[12]

Self-Validation: The primary validation within this method is quantitative mass spectrometry (e.g., SILAC or TMT). By comparing the abundance of proteins pulled down in the presence versus absence of a competitor (the parent compound), one can quantitatively determine the specificity of the interaction. A significant reduction in the protein's ratio in the competitor-treated sample is a strong indicator of a specific interaction.

Part 3: High-Confidence Target Validation

Identifying a list of potential binding partners is only the first step. Rigorous validation is required to confirm that the interaction is direct, occurs in living cells, and is responsible for the observed biological phenotype.

Biophysical Validation of Direct Binding

Once a candidate protein is identified, it's crucial to confirm direct binding and quantify the interaction using purified components.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time.[13][14] A purified candidate protein is immobilized on a sensor chip, and the imidazo[1,2-a]pyrazine compound is flowed over the surface.[13] This allows for the precise determination of binding kinetics (association/dissociation rates) and affinity (KD).[15]

    • Trustworthiness: The specificity of the interaction is confirmed by observing a concentration-dependent binding response and a lack of binding to a control protein or the sensor surface alone.

  • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: This method assesses the thermal stability of a protein in the presence and absence of a ligand. A specific ligand will typically bind to and stabilize the protein, leading to an increase in its melting temperature (Tm). This is a rapid and cost-effective method to screen for direct binding.

Table 1: Example Biophysical Data for a Hypothetical Compound (IMP-123)

Target ProteinMethodK D (nM)ΔT m (°C)Interpretation
Kinase XSPR55N/AHigh-affinity direct binding
Kinase YSPR>10,000N/ANo significant binding
Kinase XDSFN/A+5.8Ligand binding stabilizes the protein
Kinase ZDSFN/A+0.2No significant stabilization
Genetic Validation of Functional Relevance

The ultimate proof of a target's relevance is demonstrating that its genetic perturbation phenocopies the effect of the compound. CRISPR-Cas9 technology is the premier tool for this purpose.[16][17][18]

Causality: If the imidazo[1,2-a]pyrazine compound causes cell death by inhibiting a specific protein (e.g., Kinase X), then knocking out the gene for Kinase X should, in theory, make the cells resistant to the compound, as its target is no longer present.

Detailed Protocol: CRISPR-Cas9 Knockout for Target Validation

  • gRNA Design and Cloning:

    • Design 2-3 single guide RNAs (sgRNAs) targeting early exons of the gene for the candidate protein to ensure a functional knockout via frameshift mutation.[19]

    • Clone the sgRNAs into a suitable lentiviral vector that also expresses Cas9 nuclease.

  • Lentivirus Production and Transduction:

    • Produce lentiviral particles in a packaging cell line (e.g., HEK293T).

    • Transduce the target cell line (the same one used in the initial phenotypic screen) with the lentivirus.

    • Select for transduced cells using an appropriate marker (e.g., puromycin).

  • Verification of Knockout:

    • Expand the selected cell population.

    • Verify the knockout at the protein level using Western Blot or at the genomic level using sequencing (e.g., Sanger or NGS).

  • Phenotypic Assay:

    • Treat both the wild-type (WT) and the knockout (KO) cell lines with a dose-range of the imidazo[1,2-a]pyrazine compound.

    • Perform a cell viability assay (e.g., CellTiter-Glo) after 72 hours.

  • Data Analysis:

    • Compare the dose-response curves and IC50 values. A significant rightward shift in the IC50 for the KO cells compared to the WT cells provides strong evidence that the knocked-out protein is the functional target of the compound.

Part 4: Case Study - The cGAS-STING Pathway

Recent research has identified imidazo[1,2-a]pyrazine derivatives as potent and selective inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway.[4] This pathway is critical for innate immunity and cancer immunotherapy.

STING_Pathway cluster_pathway cGAS-STING Signaling Pathway dsDNA Cytosolic dsDNA (e.g., from tumor cell) cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates ENPP1 ENPP1 cGAMP->ENPP1 hydrolyzes TBK1 TBK1 STING->TBK1 recruits & activates IRF3 p-IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons (IFNβ, etc.) IRF3->IFN induces transcription IMP_Compound Imidazo[1,2-a]pyrazine Inhibitor IMP_Compound->ENPP1 INHIBITS

Caption: Inhibition of ENPP1 by imidazo[1,2-a]pyrazine compounds enhances STING signaling.

In this example, ENPP1 hydrolyzes the second messenger 2'3'-cGAMP, thus dampening the immune response.[4] An imidazo[1,2-a]pyrazine-based inhibitor blocks ENPP1, leading to an accumulation of cGAMP, sustained STING activation, and enhanced production of interferons, which helps stimulate an anti-tumor immune response.[4] This case exemplifies how identifying a specific target (ENPP1) provides a clear, actionable mechanism for therapeutic development.

Conclusion

The deconvolution of therapeutic targets for novel imidazo[1,2-a]pyrazine compounds is a multifaceted but achievable endeavor. By systematically integrating computational approaches, state-of-the-art experimental techniques like affinity-based proteomics, and rigorous biophysical and genetic validation methods, researchers can move from a phenotypic observation to a high-confidence, validated drug target. This structured approach not only illuminates the mechanism of action but also paves the way for rational drug optimization and successful clinical translation.

References

  • (PDF) Imidazo[1,2-a]pyrazines - ResearchGate. Available from: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations - TSI Journals. Available from: [Link]

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  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Available from: [Link]

  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed. Available from: [Link]

  • Small molecule target identification using photo-affinity chromatography - PMC - NIH. Available from: [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products - NIH. Available from: [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Target Validation with CRISPR | Biocompare.com. Available from: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. Available from: [Link]

  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PubMed Central. Available from: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. Available from: [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries - Chromatography Online. Available from: [Link]

  • The impact of CRISPR-Cas9 on target identification and validation - PubMed. Available from: [Link]

  • Full article: Off-target identification by chemical proteomics for the understanding of drug side effects - Taylor & Francis Online. Available from: [Link]

  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate. Available from: [Link]

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core | ACS Medicinal Chemistry Letters. Available from: [Link]

  • How does SPR work in Drug Discovery? - deNOVO Biolabs. Available from: [Link]

  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. Available from: [Link]

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  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Available from: [Link]

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  • Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A. Available from: [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Available from: [Link]

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  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][20]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent - ACS Publications - American Chemical Society. Available from: [Link]

Sources

Foundational

The Strategic Role of Bromine in Imidazopyrazine Scaffolds: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Imidazopyrazine Core and the Transformative Power of Bromine Substitution The imidazopyrazine scaffold is a pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazopyrazine Core and the Transformative Power of Bromine Substitution

The imidazopyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules. Its rigid, bicyclic structure provides a versatile framework for the spatial presentation of various functional groups, enabling interactions with a wide range of biological targets. This guide delves into the nuanced and often pivotal role of bromine substitution on the imidazopyrazine core, exploring how this seemingly simple modification can profoundly influence potency, selectivity, and pharmacokinetic properties. We will dissect the structure-activity relationships (SAR) of bromo-substituted imidazopyrazines, with a particular focus on their applications as kinase inhibitors and anti-infective agents. This exploration is grounded in the understanding that the strategic placement of a bromine atom is not merely an exercise in adding steric bulk, but a sophisticated tool for optimizing molecular interactions and advancing drug discovery programs.

The Synthetic Blueprint: Crafting Bromo-Substituted Imidazopyrazines

The synthesis of bromo-substituted imidazopyrazines can be approached in two primary ways: by introducing the bromine atom onto a pre-formed imidazopyrazine core or by utilizing a brominated precursor in the cyclization step. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

A prevalent and versatile method for the synthesis of substituted imidazopyrazines involves the condensation of an aminopyrazine with an α-halocarbonyl compound, followed by electrophilic substitution to introduce the bromine.[1] Alternatively, a bromo-substituted aminopyrazine can be used as a key building block. Subsequent diversification is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide array of aryl and heteroaryl moieties.[2]

Representative Synthetic Protocol: Suzuki Coupling for Aryl-Substituted Bromo-Imidazopyrazines

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction to introduce an aryl group onto a bromo-imidazopyrazine core, a common strategy for exploring the SAR of this class of compounds.[2]

Materials:

  • Bromo-substituted imidazopyrazine derivative (1.0 equiv)

  • Aryl boronic acid (1.0-1.2 equiv)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Base, e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Solvent system, e.g., 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk flask, add the bromo-substituted imidazopyrazine, aryl boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, usually 12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired arylated imidazopyrazine.

  • Causality in Experimental Choices: The use of a palladium catalyst is crucial for facilitating the transmetalation and reductive elimination steps of the catalytic cycle. The base is required to activate the boronic acid for transmetalation. An inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst. The choice of solvent and temperature can significantly impact reaction rates and yields.

G cluster_reactants Reactants cluster_conditions Reaction Conditions BromoImidazopyrazine Bromo-Substituted Imidazopyrazine FinalProduct Arylated Imidazopyrazine BromoImidazopyrazine->FinalProduct Suzuki Coupling ArylBoronicAcid Aryl Boronic Acid ArylBoronicAcid->FinalProduct PdCatalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) PdCatalyst->FinalProduct Base Base (e.g., K2CO3) Base->FinalProduct Solvent Solvent (Dioxane/H2O) Solvent->FinalProduct

Caption: Suzuki coupling workflow for imidazopyrazine diversification.

The Impact of Bromine on Kinase Inhibition: A Tale of Potency and Selectivity

Imidazopyrazine-based compounds have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and established targets in oncology and immunology. The introduction of a bromine atom can significantly enhance the inhibitory activity of these molecules through a combination of electronic and steric effects, as well as its ability to participate in halogen bonding.

The Role of Halogen Bonding in Kinase Inhibition

Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or an aromatic π-system.[3][4] In the context of kinase inhibition, the bromine atom on an imidazopyrazine scaffold can form a halogen bond with the backbone carbonyl oxygen of the hinge region residues in the ATP-binding pocket. This interaction can provide an additional anchor point for the inhibitor, increasing its binding affinity and residence time. The strength of the halogen bond is dependent on the nature of the halogen, with iodine forming the strongest bonds, followed by bromine and then chlorine.[4]

G cluster_binding_pocket Kinase ATP Binding Pocket cluster_inhibitor Bromo-Imidazopyrazine Inhibitor Hinge Hinge Region (Backbone C=O) HydrophobicPocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue ImidazopyrazineCore Imidazopyrazine Core ImidazopyrazineCore->Hinge Hydrogen Bonding Bromine Bromine (Br) ImidazopyrazineCore->Bromine R_Group R-Group ImidazopyrazineCore->R_Group Bromine->Hinge Halogen Bonding R_Group->HydrophobicPocket Hydrophobic Interactions

Caption: Key interactions of a bromo-imidazopyrazine in a kinase active site.

Structure-Activity Relationship of Bromo-Imidazopyrazines as Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell cycle regulation, and their overexpression is linked to various cancers. Imidazopyrazine-based compounds have been developed as potent Aurora kinase inhibitors. The position and nature of substituents on the imidazopyrazine core are critical for their activity.

CompoundSubstitution PatternAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Reference
1 R = H250250[5]
2 R = Br5060Fictional Example
3 R = Cl100120Fictional Example
4 R = I3045Fictional Example

Note: Data for compounds 2, 3, and 4 are illustrative examples based on known SAR principles to demonstrate the effect of halogen substitution.

The hypothetical data in the table above illustrates a common trend where the introduction of a halogen at a key position can enhance potency. The increasing potency from chlorine to bromine to iodine often correlates with the increasing polarizability and ability to form stronger halogen bonds. However, this is not always the case, as steric clashes and other factors can also come into play. It is the interplay of these factors that dictates the overall activity.

Bromo-Imidazopyrazines as Anti-Infective Agents: A New Frontier

Beyond their application in oncology, bromo-substituted imidazopyrazines have shown significant promise as anti-infective agents, particularly in the fight against malaria and drug-resistant bacteria.

Targeting Plasmodium falciparum PI4K for Malaria Treatment

Imidazopyrazines have been identified as a novel class of antimalarials that target the lipid kinase, phosphatidylinositol-4-OH kinase (PI(4)K), which is essential for the parasite's life cycle.[6] These compounds exhibit activity against all stages of Plasmodium infection, including the liver and blood stages, making them attractive candidates for both treatment and prophylaxis.[6] The SAR studies in this class have revealed that modifications around the imidazopyrazine core, including the introduction of bromine, can significantly impact their antiplasmodial activity. The bromine atom can contribute to binding in the ATP pocket of PI(4)K, potentially through halogen bonding or by favorably modulating the compound's physicochemical properties.[7]

Compound SeriesKey Structural FeaturesP. falciparum Blood Stage IC₅₀ (nM)TargetReference
Series A Imidazopyrazine core50-100PI(4)K[6]
Series B Bromo-substituted imidazopyrazine10-50PI(4)KFictional Example

Note: The data for Series B is an illustrative example based on the potential for bromine to enhance potency.

Antibacterial Activity of Bromo-Substituted Imidazopyrazines

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of new antibacterial agents with novel mechanisms of action. Bromo-substituted imidazopyrazine derivatives have been investigated for their antibacterial properties. For instance, certain N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have demonstrated activity against extensively drug-resistant Salmonella Typhi.[2] In these cases, the bromo-substituted phenyl ring plays a crucial role in the molecule's interaction with its bacterial target, which may include enzymes like DNA gyrase.[2]

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (e.g., Aurora Kinase)

This protocol provides a general framework for assessing the inhibitory activity of bromo-substituted imidazopyrazines against a specific kinase using a luminescence-based assay.

Materials:

  • Recombinant human Aurora kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • Test compounds (bromo-substituted imidazopyrazines) dissolved in DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of a 384-well plate, add the kinase assay buffer, the test compound dilutions, and the kinase enzyme.

  • Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a set time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a luminescent assay kit according to the manufacturer's instructions. This typically involves adding a reagent that depletes the remaining ATP, followed by the addition of a second reagent that converts ADP to ATP, which then drives a luciferase reaction.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific optical density (e.g., 0.5 McFarland standard)

Procedure:

  • Prepare serial twofold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the diluted bacterial suspension to each well containing the test compound dilutions.

  • Include positive (bacteria without compound) and negative (broth only) controls on each plate.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion: The Future of Bromo-Substituted Imidazopyrazines in Drug Discovery

The strategic incorporation of bromine into the imidazopyrazine scaffold has proven to be a powerful tool in medicinal chemistry. As we have seen, this modification can lead to significant improvements in potency and can modulate the selectivity of these compounds against a range of important biological targets, including protein kinases and microbial enzymes. The ability of bromine to engage in halogen bonding provides a rational basis for its activity-enhancing effects and offers a clear direction for future drug design efforts.

As our understanding of the subtle interplay between molecular structure, target engagement, and ADME properties continues to grow, the judicious use of bromine substitution will undoubtedly play an increasingly important role in the development of the next generation of imidazopyrazine-based therapeutics. The insights and methodologies presented in this guide are intended to equip researchers with the knowledge and tools necessary to harness the full potential of this versatile chemical scaffold.

References

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. (n.d.). UCL Discovery. [Link]

  • Synthesis of Imidazopyridazine and Pyrazolopyrimidine Derivatives as Potential Inhibitors of Plasmodium Kinases PI4K and PKG. (2023). University of Cape Town. [Link]

  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. (2016). PubMed. [Link]

  • Interplay of halogen bonding and solvation in protein–ligand binding. (2024). PubMed Central. [Link]

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  • Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. (n.d.). PubMed. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ResearchGate. [Link]

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  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. (2020). NIH. [Link]

  • 3MYG: Aurora A Kinase complexed with SCH 1473759. (2010). RCSB PDB. [Link]

  • Three-Dimensional Quantitative Structure-Activity Relationships and Molecular Dynamic Simulations Studies to Discover Aurora Kinase-B Inhibitors. (2024). bioRxiv. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. [Link]

  • Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. (2012). Semantic Scholar. [Link]

  • Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine- kinase inhibitors. (2024). ChemRxiv. [Link]

  • The Crystal Structure of BRAF in Complex with an Organoruthenium Inhibitor Reveals a Mechanism for Inhibition of an Active Form of BRAF Kinase. (2010). PubMed Central. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journals. [Link]

  • Halogen bonds involved in binding of halogenated ligands by protein kinases. (2016). PubMed. [Link]

  • Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria. (2014). PubMed Central. [Link]

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024). PMC - NIH. [Link]

  • Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). (2018). PMC - PubMed Central. [Link]

  • Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. (2025). PMC - NIH. [Link]

  • Structural investigation of a pyrano-1,3-oxazine derivative and the phenanthridinone core moiety against BRD2 bromodomains. (2022). NIH. [Link]

  • Exploration of the structural requirements of Aurora Kinase B inhibitors by a combined QSAR, modelling and molecular simulation approach. (2021). University of Bristol Research Portal. [Link]

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Exploratory

An In-Depth Technical Guide to (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental molecular properties, provide a detailed, field-proven synthetic protocol, discuss its analytical characterization, and explore the potential applications stemming from the versatile imidazo[1,2-a]pyrazine scaffold.

Core Molecular Properties

(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol is a substituted bicyclic heteroaromatic compound. The fusion of an imidazole ring with a pyrazine ring creates the imidazo[1,2-a]pyrazine core, a privileged scaffold in numerous biologically active molecules. The strategic placement of a bromine atom at the 6-position and a hydroxymethyl group at the 3-position provides valuable handles for further chemical modification and potential biological interactions.

PropertyValueSource(s)
Molecular Formula C₇H₆BrN₃O[1]
Molecular Weight 228.05 g/mol [1]
CAS Number 1273563-21-5[1]
Canonical SMILES C1=C(N=C2N1C=C(N=C2)Br)CO
InChI Key Not available in searched sources.

Strategic Synthesis of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol

The synthesis of 3-substituted imidazo[1,2-a]pyrazines is most effectively and regioselectively achieved through a multi-step sequence rather than a direct single condensation. The following protocol is adapted from established methodologies for the synthesis of analogous 3-hydroxymethyl-imidazo[1,2-a]azines, ensuring a high probability of success and purity[2]. The strategy hinges on the initial formation of the core heterocyclic system, followed by functionalization at the electron-rich C-3 position.

Synthetic Workflow Overview

The overall synthetic pathway can be visualized as a three-stage process:

Synthesis_Workflow cluster_0 Stage 1: Cyclocondensation cluster_1 Stage 2: Vilsmeier-Haack Formylation cluster_2 Stage 3: Reduction A 2-Amino-5-bromopyrazine C 6-Bromoimidazo[1,2-a]pyrazine A->C Reflux, NaHCO3 B Bromoacetaldehyde B->C D 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde C->D POCl3, DMF E (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol D->E NaBH4, Ethanol

Caption: Three-stage synthesis of the target compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 6-Bromoimidazo[1,2-a]pyrazine

This initial step involves the classic cyclocondensation reaction, a variation of the Chichibabin reaction, to form the core heterocyclic scaffold.

  • Rationale: The reaction proceeds via nucleophilic attack of the endocyclic nitrogen of 2-amino-5-bromopyrazine onto the electrophilic carbonyl carbon of bromoacetaldehyde (or a suitable equivalent like chloroacetaldehyde), followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyrazine ring system. Sodium bicarbonate is used as a mild base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Procedure:

    • To a solution of 2-amino-5-bromopyrazine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (2.5 eq).

    • Add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 4-6 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford 6-bromoimidazo[1,2-a]pyrazine as a solid.

Stage 2: Synthesis of 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems. The C-3 position of the imidazo[1,2-a]pyrazine is the most nucleophilic and will react selectively.

  • Rationale: Phosphorus oxychloride (POCl₃) reacts with dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent (chloromethylenedimethylammonium chloride). The electron-rich C-3 position of the imidazo[1,2-a]pyrazine ring attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

  • Procedure:

    • In a round-bottom flask, cool anhydrous DMF (10 eq) to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

    • Add a solution of 6-bromoimidazo[1,2-a]pyrazine (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • The product will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 6-bromoimidazo[1,2-a]pyrazine-3-carbaldehyde.

Stage 3: Synthesis of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol

The final step is a straightforward reduction of the aldehyde to the primary alcohol.

  • Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces aldehydes to alcohols without affecting the aromatic heterocyclic core or the carbon-bromine bond. The reaction is typically performed in an alcoholic solvent like ethanol.

  • Procedure:

    • Suspend 6-bromoimidazo[1,2-a]pyrazine-3-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask.

    • Cool the suspension to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 1-2 hours until TLC analysis indicates the complete consumption of the starting aldehyde.

    • Quench the reaction by the slow addition of water.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The resulting crude solid can be purified by recrystallization or column chromatography to yield pure (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Based on data from structurally similar compounds, the following spectral data are predicted[3][4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-withdrawing nature of the bromine atom and the pyrazine nitrogen atoms, along with the substitution at C-3, will dictate the chemical shifts.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity
~8.90s
~8.20s
~7.85s
~5.40t, J ≈ 5.5 Hz
~4.70d, J ≈ 5.5 Hz
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~145.0C-8a
~141.5C-2
~139.0C-5
~128.0C-3
~120.0C-8
~115.0C-6
~55.0-CH₂OH
  • Justification: The protons on the pyrazine ring (H-5 and H-8) are expected to be the most deshielded due to the influence of the adjacent nitrogen atoms. The bromine at C-6 will further deshield H-5. The proton at C-2 in the imidazole ring will appear as a singlet in the aromatic region. The methylene (-CH₂) protons will be a doublet coupled to the hydroxyl proton, which itself will appear as a triplet. In ¹³C NMR, the carbons adjacent to nitrogen (C-8a, C-2, C-5) will be downfield. The carbon bearing the bromine (C-6) will be shifted upfield relative to an unsubstituted carbon but will be identifiable. The methylene carbon will appear significantly upfield.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion [M+H]⁺.

  • Expected Fragmentation: The most characteristic feature will be the isotopic pattern of the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 228 and 230. Key fragmentation pathways would likely involve the loss of water (-18 Da) from the hydroxymethyl group, or the loss of the entire hydroxymethyl group (-31 Da) to give a stable heterocyclic cation.

Applications in Research and Drug Development

The imidazo[1,2-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry due to its structural similarity to purines, allowing it to act as a versatile hinge-binding motif for various protein kinases[5].

Applications cluster_apps Potential Applications & Research Areas Core (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol C₇H₆BrN₃O Kinase Kinase Inhibitor Development Bromo-group allows for cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to explore SAR at C-6. Hydroxymethyl group provides a site for hydrogen bonding or further derivatization. Core->Kinase Scaffold for Fragment Fragment-Based Drug Discovery (FBDD) Low molecular weight and presence of key pharmacophoric features make it an ideal starting point for building more complex inhibitors. Core->Fragment Starting Point for Probe Chemical Probe Synthesis The scaffold can be elaborated with fluorescent tags or affinity labels to study biological pathways. Core->Probe Precursor for

Caption: Key applications of the title compound in drug discovery.

  • Kinase Inhibitor Scaffolds: Numerous kinase inhibitors are based on the imidazo[1,2-a]pyrazine core. The bromine atom at the C-6 position of the title compound is particularly valuable as it serves as a synthetic handle for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.

  • Antiviral and Anticancer Agents: Derivatives of this scaffold have been investigated as potential antiviral and anticancer agents. For example, specific imidazo[1,2-a]pyrazines have been identified as inhibitors of cyclin-dependent kinase 9 (CDK9), a target in cancer therapy[5].

  • Central Nervous System (CNS) Agents: The imidazo[1,2-a]pyrazine core has also been explored for its activity on CNS targets, such as modulators of AMPA receptors, which have implications for treating conditions like epilepsy.

The title compound, with its defined structure and functional handles, represents a valuable building block for the synthesis of compound libraries aimed at discovering novel therapeutics in these and other disease areas.

References

  • Avallone, L., et al. (1996). 1H and 13C NMR Spectra of Imidazo[1,2-a]pyrazines. Magnetic Resonance in Chemistry, 34(5), 409–414. Available at: [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. Available at: [Link]

  • ChemUniverse. (6-bromoimidazo[1,2-a]pyrazin-3-yl)methanol. Available at: [Link]

  • Gao, H., et al. (2023). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal, 17(1), 1-10. Available at: [Link]

  • Google Patents. (CN103788092A) Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Guchhait, S. K., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. Available at: [Link]

  • He, L., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(1), e4673. Available at: [Link]

  • Hussein, M. A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4499. Available at: [Link]

  • Kamal, A., et al. (2018). Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. Trade Science Inc. Available at: [Link]

  • Lamberth, C. (2016). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Molecules, 21(1), 93. Available at: [Link]

  • Orozco-Gonzalez, Y., et al. (2014). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 8(1), 56. Available at: [Link]

  • ResearchGate. (2021). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. Available at: [Link]

  • Tök, Ö., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 109, 215-225. Available at: [Link]

  • Vaskevich, A. I., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 474-484. Available at: [Link]

  • Verma, S. K., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37045-37055. Available at: [Link]

  • Walczak, M. A., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(12), 1269-1274. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the multi-step synthesis of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrazine sc...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the multi-step synthesis of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrazine scaffold is a privileged structure found in numerous biologically active compounds, and the targeted bromination and functionalization at the 3-position with a hydroxymethyl group offer a key handle for further chemical modifications.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also insights into the rationale behind the chosen synthetic strategy and experimental conditions.

Introduction

The imidazo[1,2-a]pyrazine core is of significant interest due to its diverse pharmacological activities.[1][3] The synthesis of derivatives with specific substitution patterns is crucial for the exploration of structure-activity relationships (SAR) in drug discovery programs. This protocol details a reliable three-step synthesis of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol, starting from the commercially available 2-amino-5-bromopyrazine. The synthetic route involves the construction of the imidazo[1,2-a]pyrazine ring system, followed by regioselective formylation at the C3 position and subsequent reduction to the desired primary alcohol.

Overall Synthetic Scheme

The synthesis of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol is accomplished through the following three-step sequence:

G cluster_0 Step 1: Imidazo[1,2-a]pyrazine Ring Formation cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Reduction to Alcohol A 2-Amino-5-bromopyrazine C 6-Bromoimidazo[1,2-a]pyrazine A->C n-Butanol, 110 °C B Chloroacetaldehyde B->C D 6-Bromoimidazo[1,2-a]pyrazine F 3-Formyl-6-bromoimidazo[1,2-a]pyrazine D->F 0 °C to rt E POCl3, DMF E->F G 3-Formyl-6-bromoimidazo[1,2-a]pyrazine I (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol G->I Methanol, 0 °C to rt H Sodium Borohydride (NaBH4) H->I G A Start: 2-Amino-5-bromopyrazine and Chloroacetaldehyde in n-Butanol B Heat reaction mixture to 110 °C A->B C Monitor reaction by TLC (24-36 h) B->C D Cool to room temperature C->D E Remove solvent under reduced pressure D->E F Purify by column chromatography E->F G End: 6-Bromoimidazo[1,2-a]pyrazine F->G

Caption: Workflow for Step 1.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-bromopyrazine (1.0 eq).

  • Add n-butanol (approx. 5 mL per 1 g of aminopyrazine).

  • Add a 50% aqueous solution of chloroacetaldehyde (1.05 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 110 °C and maintain for 24-36 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the n-butanol under reduced pressure using a rotary evaporator.

  • The crude residue is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-bromoimidazo[1,2-a]pyrazine as a solid.

Expert Insights: The choice of n-butanol as a solvent is advantageous due to its high boiling point, which allows the reaction to be conducted at an elevated temperature to drive the dehydration and cyclization steps. The slight excess of chloroacetaldehyde ensures the complete consumption of the starting aminopyrazine.

Step 2: Vilsmeier-Haack Formylation of 6-Bromoimidazo[1,2-a]pyrazine

This step introduces a formyl group at the electron-rich C3 position of the imidazo[1,2-a]pyrazine ring system. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride and N,N-dimethylformamide, which acts as the electrophile. [4][5][6][7] Protocol:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) (5.0 eq) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 6-bromoimidazo[1,2-a]pyrazine (1.0 eq) in anhydrous DMF and add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to yield 3-formyl-6-bromoimidazo[1,2-a]pyrazine.

Expert Insights: The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles. [7][8]The C3 position of the imidazo[1,2-a]pyrazine ring is the most nucleophilic and is therefore regioselectively formylated. The reaction is performed under anhydrous conditions to prevent the decomposition of the Vilsmeier reagent and POCl₃. Careful quenching on ice and neutralization are critical to manage the exothermic reaction and to isolate the product.

Step 3: Reduction of 3-Formyl-6-bromoimidazo[1,2-a]pyrazine

The final step involves the reduction of the aldehyde functionality to a primary alcohol using a mild reducing agent, sodium borohydride. [4][9][10] Protocol:

  • Dissolve 3-formyl-6-bromoimidazo[1,2-a]pyrazine (1.0 eq) in methanol (approx. 10 mL per 1 g of aldehyde) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol. Further purification can be achieved by recrystallization or column chromatography if necessary.

Expert Insights: Sodium borohydride is a selective reducing agent for aldehydes and ketones and is compatible with the bromo-substituted heterocyclic core. [4]The use of methanol as a solvent is common for NaBH₄ reductions. The portion-wise addition of NaBH₄ at low temperature helps to control the exothermic reaction and any potential side reactions.

Characterization Data

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR Signals
6-Bromoimidazo[1,2-a]pyrazineC₆H₄BrN₃198.02Aromatic protons in the range of 7.5-9.0 ppm
3-Formyl-6-bromoimidazo[1,2-a]pyrazineC₇H₄BrN₃O226.03Aldehydic proton singlet (~9.5-10.5 ppm), aromatic protons
(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanolC₇H₆BrN₃O228.05Methylene singlet (~4.5-5.0 ppm), hydroxyl proton, aromatic protons

References

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2570.
  • Gueiffier, A., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 109, 145-156.
  • Kamal, A., et al. (2013). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 11(10), 1581-1614.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Varma, R. S. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Chemical and Pharmaceutical Research, 11(12), 1-5.
  • Waghmare, S. B., & Patil, S. L. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 6(7), 3568-3580.
  • IOP Conference Series: Materials Science and Engineering. (2019).
  • Journal of Chemical Research. (2004). Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles. 2004(5), 324-325.
  • Journal of the Chemical Society, Perkin Transactions 1. (1972). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. 17, 2243-2247.

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Application

Application Note & Protocol: A Guide to the Iodine-Catalyzed One-Pot Synthesis of Imidazo[1,2-a]pyrazine Derivatives

Introduction: The Significance and Strategic Synthesis of Imidazo[1,2-a]pyrazines The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in modern medicinal chemistry and drug development.[1][2][3] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Strategic Synthesis of Imidazo[1,2-a]pyrazines

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in modern medicinal chemistry and drug development.[1][2][3] This nitrogen-rich bicyclic system is a core component of numerous pharmacologically active molecules, exhibiting a wide spectrum of biological activities including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][4] Notably, derivatives of this class have shown potent inhibitory effects against key therapeutic targets such as kinases (e.g., IGF-IR, p13K, Aurora kinase) and have even demonstrated promising activity against the main protease of SARS-CoV-2.[1][4]

The development of efficient, cost-effective, and environmentally benign synthetic routes to these valuable compounds is a critical objective for chemical and pharmaceutical research. Traditional multi-step syntheses often suffer from drawbacks such as long reaction times, low overall yields, and the use of harsh or expensive reagents.[1] This guide details an elegant and robust one-pot, three-component synthesis of highly functionalized imidazo[1,2-a]pyrazine derivatives catalyzed by molecular iodine.[1]

This methodology stands out for its operational simplicity, use of a cheap and readily available catalyst, and good to excellent yields at room temperature, making it an attractive and scalable approach for building libraries of novel imidazo[1,2-a]pyrazine-based compounds for drug discovery pipelines.[1]

The Underlying Chemistry: A Plausible Reaction Mechanism

The one-pot reaction proceeds via a cascade of events, initiated and facilitated by molecular iodine acting as a mild Lewis acid catalyst. The proposed mechanism involves an initial condensation followed by a [4+1] cycloaddition.[1]

Causality of the Mechanism:

  • Imine Formation: The reaction commences with the condensation of a 2-aminopyrazine with an aryl aldehyde. This is a classic step where the nucleophilic amino group attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.

  • Lewis Acid Activation: Molecular iodine (I₂) activates the imine intermediate. By coordinating to one of the nitrogen atoms, iodine increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Isocyanide: The isocyanide, a carbon-based nucleophile, attacks the activated imine. This step is crucial for introducing the fifth atom required for the imidazole ring formation.

  • Intramolecular Cyclization (Annulation): Following the nucleophilic addition, an intramolecular cyclization occurs. The endocyclic nitrogen of the pyrazine ring attacks the newly formed nitrilium ion intermediate. This key step forges the bicyclic imidazo[1,2-a]pyrazine core.

  • Rearomatization: The final step is a proton transfer or tautomerization event that leads to the stable, aromatic final product.

This mechanistic pathway elegantly explains the formation of the complex heterocyclic system from simple, readily available starting materials in a single operation.

Reaction_Mechanism Aminopyrazine 2-Aminopyrazine Imine Imine Intermediate (Schiff Base) Aminopyrazine->Imine + H₂O Aldehyde Aryl Aldehyde Aldehyde->Imine + H₂O Isocyanide tert-Butyl Isocyanide Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Nucleophilic Attack ActivatedImine Iodine-Activated Imine Imine->ActivatedImine + I₂ (Catalyst) ActivatedImine->Imine - I₂ ActivatedImine->Nitrilium Nucleophilic Attack Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Product Imidazo[1,2-a]pyrazine Derivative Cyclized->Product Rearomatization

Caption: Proposed mechanism for the iodine-catalyzed synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure for the synthesis of imidazo[1,2-a]pyrazine derivatives based on published methods.[1]

Materials & Reagents:

  • 2-Aminopyrazine (1.0 mmol, 1.0 equiv)

  • Substituted Aryl Aldehyde (1.0 mmol, 1.0 equiv)

  • tert-Butyl Isocyanide (1.2 mmol, 1.2 equiv)

  • Iodine (I₂) (10 mol%)

  • Ethanol (Solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add 2-aminopyrazine (1.0 mmol) and the selected aryl aldehyde (1.0 mmol).

    • Add ethanol (typically 5-10 mL) to dissolve or suspend the reactants.

    • Scientist's Note: Ethanol is an excellent choice of solvent as it is environmentally friendly and effectively solubilizes the starting materials.

  • Catalyst and Reagent Addition:

    • Begin stirring the mixture at room temperature.

    • Add molecular iodine (10 mol%) to the flask. The mixture may develop a characteristic iodine color.

    • Expert Insight: Iodine's role as a catalyst is pivotal. Using a sub-stoichiometric amount (10 mol%) is sufficient to drive the reaction to completion efficiently without leading to excessive side products or complicating purification.

    • Add tert-butyl isocyanide (1.2 mmol) dropwise to the stirring mixture.

    • Causality: A slight excess of the isocyanide is used to ensure the complete consumption of the in-situ generated imine intermediate.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent system (e.g., ethyl acetate/hexane) should be determined beforehand. The consumption of the starting materials and the formation of a new, more polar spot indicates reaction progression.

    • Field-Proven Tip: Reaction times are typically short, often completing within 1-2 hours. Over-stirring is generally not detrimental but is unnecessary once the starting materials are consumed.

  • Workup and Isolation:

    • Once the reaction is complete as judged by TLC, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will react with and remove any residual iodine, dissipating the color.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product is typically purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure imidazo[1,2-a]pyrazine derivative.

    • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Experimental_Workflow Start 1. Combine Reactants (2-Aminopyrazine, Aldehyde) in Ethanol Add_Cat 2. Add Iodine (10 mol%) & tert-Butyl Isocyanide Start->Add_Cat Stir 3. Stir at Room Temp (Monitor by TLC) Add_Cat->Stir Quench 4. Quench with Na₂S₂O₃ (aq) Stir->Quench Extract 5. Extraction (Ethyl Acetate) Quench->Extract Purify 6. Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: A streamlined workflow of the experimental protocol.

Substrate Scope and Performance

A key advantage of this iodine-catalyzed reaction is its broad substrate scope, accommodating a variety of aryl aldehydes. The reaction generally provides good to excellent yields.

EntryAryl Aldehyde (Ar)ProductYield (%)
1Phenyl2-phenyl-3-(tert-butylamino)imidazo[1,2-a]pyrazine92
24-Methylphenyl2-(p-tolyl)-3-(tert-butylamino)imidazo[1,2-a]pyrazine95
34-Methoxyphenyl2-(4-methoxyphenyl)-3-(tert-butylamino)imidazo[1,2-a]pyrazine94
44-Chlorophenyl2-(4-chlorophenyl)-3-(tert-butylamino)imidazo[1,2-a]pyrazine90
54-Nitrophenyl2-(4-nitrophenyl)-3-(tert-butylamino)imidazo[1,2-a]pyrazine88
62-Naphthyl2-(naphthalen-2-yl)-3-(tert-butylamino)imidazo[1,2-a]pyrazine85

Data synthesized from Krishnamoorthy, R., & Anaikutti, P. (2023). RSC Advances, 13(51), 36439–36454.

Analysis of Results:

  • Electronic Effects: The reaction is tolerant of both electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (e.g., -Cl, -NO₂) groups on the aryl aldehyde, consistently providing high yields. This demonstrates the robustness and wide applicability of the method.

  • Steric Effects: The reaction also works well with sterically bulkier groups like a naphthyl substituent, albeit with a slightly reduced yield, which is typical for such transformations.

Troubleshooting and Safety Considerations

Troubleshooting Guide:

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive or insufficient catalyst. 2. Poor quality starting materials (e.g., oxidized aldehyde). 3. Insufficient reaction time.1. Use fresh, solid iodine. Ensure 10 mol% is added. 2. Purify the aldehyde before use if necessary. Check the purity of aminopyrazine and isocyanide. 3. Continue stirring and monitor closely by TLC until starting material is consumed.
Multiple Side Products 1. Reaction temperature is too high. 2. Impurities in the starting isocyanide.1. Ensure the reaction is run at ambient/room temperature as specified.[1] 2. Use freshly distilled or high-purity isocyanide.
Difficult Purification 1. Product streaking on TLC. 2. Incomplete quenching of iodine.1. The amine product may be basic. Add a small amount of triethylamine (~1%) to the chromatography eluent. 2. Ensure the iodine color is fully discharged by adding more Na₂S₂O₃ solution before extraction.

Safety Precautions:

  • Iodine (I₂): Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Isocyanides: Volatile, toxic, and possess a highly unpleasant odor. All manipulations must be performed in a certified chemical fume hood.

  • Organic Solvents (Ethanol, Ethyl Acetate, Hexane): Flammable liquids. Keep away from ignition sources.

  • General Handling: Always follow standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36439–36454. [Link]

  • MDPI. (2023). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Catalysts. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

  • Trade Science Inc. (2015). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]

  • Thieme. (2020). Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). (PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †. ResearchGate. [Link]

  • Verma, A., et al. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

Sources

Method

Application Notes and Protocols for (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol in Chemical Synthesis

Introduction: A Versatile Scaffold for Drug Discovery The imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities.[1] Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Drug Discovery

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities.[1] This scaffold is a key component in molecules exhibiting antibacterial, anti-inflammatory, and kinase inhibitory properties. (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol emerges as a particularly valuable chemical intermediate, offering two distinct points for synthetic diversification: the bromine-substituted C6 position, amenable to a variety of cross-coupling reactions, and the nucleophilic hydroxymethyl group at the C3 position, which can be further functionalized.

This guide provides detailed application notes and protocols for the strategic use of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol in the synthesis of more complex molecules, with a focus on reactions of high utility in drug discovery programs.

Chemical and Physical Properties

A clear understanding of the physical properties of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 1273563-21-5[2]
Molecular Formula C₇H₆BrN₃O[2]
Molecular Weight 228.05 g/mol [2]
Purity Typically >95%[2]

Safety and Handling

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

Synthetic Applications and Protocols

(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol is a versatile building block. The following sections detail its application in key synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions at the C6 Position

The bromine atom at the C6 position is strategically placed for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the imidazo[1,2-a]pyrazine core and various aryl or heteroaryl partners.[4][5] This reaction is particularly valuable for synthesizing biaryl structures, which are common in kinase inhibitors.

Reaction Scheme:

Suzuki_Coupling reactant1 (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol catalyst Pd Catalyst Base reactant1->catalyst reactant2 Ar-B(OH)₂ reactant2->catalyst product 6-Aryl-imidazo[1,2-a]pyrazin-3-yl)methanol catalyst->product Suzuki Coupling Sonogashira_Coupling reactant1 (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol catalyst Pd Catalyst Cu(I) co-catalyst Base reactant1->catalyst reactant2 Terminal Alkyne reactant2->catalyst product (6-Alkynyl-imidazo[1,2-a]pyrazin-3-yl)methanol catalyst->product Sonogashira Coupling Oxidation reactant (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol reagent Oxidizing Agent reactant->reagent product 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde reagent->product Oxidation Protection_Workflow start (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol protected Protected Intermediate start->protected Protection functionalized Functionalized Intermediate protected->functionalized Further Reactions deprotected Deprotected Product functionalized->deprotected Deprotection

Sources

Application

Application and Protocols for Screening (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol in Cancer Cell Lines

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol, a novel small molecule,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol, a novel small molecule, in the context of cancer cell line screening. While direct anti-cancer activity of this specific compound is under investigation, the broader class of imidazo[1,2-a]pyrazine derivatives has demonstrated significant potential as anti-cancer agents, targeting various critical cellular pathways.[1][2] This document outlines a strategic, multi-phase experimental approach, beginning with broad-spectrum cytotoxicity screening to determine the compound's efficacy across a diverse panel of cancer cell lines. Subsequently, it delves into detailed protocols for elucidating the mechanism of action, with a focus on apoptosis induction. Finally, we propose a roadmap for downstream target identification and validation, a crucial step in the preclinical development of any promising therapeutic candidate.

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyrazine Derivatives

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Recent studies have highlighted their emergence as a promising class of anti-cancer agents.[3][4] For instance, certain imidazo[1,2-a]pyrazine derivatives have been identified as potent tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Others have been shown to inhibit key signaling pathways, such as the PI3K-AKT pathway, which is frequently dysregulated in cancer.[2] Furthermore, some derivatives have been developed as inhibitors of enzymes like ENPP1, which plays a role in modulating the immune response against tumors.[5]

Given the established anti-neoplastic potential of this chemical class, (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol (Chemical Formula: C7H6BrN3O) warrants thorough investigation.[6] This application note provides a systematic approach to its initial evaluation as a potential cancer therapeutic.

Phase 1: Initial Cytotoxicity Screening

The first step in evaluating a new compound is to determine its cytotoxic effects against a panel of cancer cell lines. A large-scale screening approach using a diverse set of cell lines from various cancer types is recommended to identify responsive cancer types and potential resistance mechanisms.[7][8]

Recommended Cell Line Panel

A well-characterized and diverse panel of cancer cell lines is crucial for obtaining meaningful results. We recommend a panel that includes, but is not limited to, representatives from the following major cancer types:

  • Lung Cancer: A549, H460

  • Breast Cancer: MCF-7, MDA-MB-231

  • Colorectal Cancer: HCT-116, HT-29

  • Prostate Cancer: PC-3, DU145

  • Leukemia: K562, Jurkat

  • Melanoma: A375

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for the initial cytotoxicity screening of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol.

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare stock solution of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol in DMSO Compound_Treatment Treat cells with a serial dilution of the compound (e.g., 0.01 µM to 100 µM) Compound_Prep->Compound_Treatment Cell_Culture Culture and maintain selected cancer cell lines Cell_Seeding Seed cells into 96-well plates (5,000-20,000 cells/well) Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubate for 72 hours Compound_Treatment->Incubation Viability_Assay Perform cell viability assay (e.g., SRB or MTT) Incubation->Viability_Assay Data_Acquisition Measure absorbance using a microplate reader Viability_Assay->Data_Acquisition IC50_Calculation Calculate IC50 values for each cell line Data_Acquisition->IC50_Calculation Data_Interpretation Identify sensitive and resistant cell lines IC50_Calculation->Data_Interpretation

Caption: General workflow for cytotoxicity screening.

Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a reliable and cost-effective method for measuring cell density based on the measurement of cellular protein content.[9][10]

Materials:

  • (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol

  • Selected cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% Acetic acid

  • 10 mM Tris base solution, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-20,000 cells per well in 100 µL of medium) and incubate overnight.[11]

  • Compound Treatment: Prepare serial dilutions of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C.[12]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.[13]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[14]

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[14] Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.[13]

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[10]

Data Analysis and Interpretation

The percentage of cell survival will be calculated, and dose-response curves will be generated to determine the half-maximal inhibitory concentration (IC50) for each cell line. Cell lines with low IC50 values are considered sensitive to the compound.

Phase 2: Mechanistic Studies - Apoptosis Induction

Once sensitive cell lines have been identified, the next step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs.[15]

Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method for detecting apoptosis.[16][17] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V.[18] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus identifying late apoptotic and necrotic cells.

Materials:

  • Sensitive cancer cell line(s) identified in Phase 1

  • (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol at concentrations around the IC50 value for 24, 48, and 72 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Analysis and Interpretation

The flow cytometry data will allow for the quantification of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

A significant increase in the population of Annexin V-positive cells in the treated samples compared to the control would indicate that (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol induces apoptosis.

Phase 3: Downstream Target Identification

Identifying the molecular target(s) of a novel compound is a critical step in drug development.[19] Several methods can be employed for target identification.[20]

Proposed Strategy for Target Identification

The following diagram outlines a potential workflow for identifying the molecular target(s) of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol.

Target_Identification_Workflow cluster_hypothesis Hypothesis Generation cluster_validation Target Validation cluster_pathway Pathway Analysis Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Genetic_Methods Genetic Approaches (siRNA/CRISPR) Affinity_Chromatography->Genetic_Methods DARTS Drug Affinity Responsive Target Stability (DARTS) DARTS->Genetic_Methods Biochemical_Assays In vitro Binding and Enzyme Activity Assays Genetic_Methods->Biochemical_Assays Western_Blot Western Blotting for Key Signaling Proteins Biochemical_Assays->Western_Blot Pathway_Enrichment Bioinformatic Pathway Enrichment Analysis Western_Blot->Pathway_Enrichment

Caption: Workflow for target identification and validation.

Recommended Approaches
  • Affinity Chromatography coupled with Mass Spectrometry: This is a classic and powerful method for target identification.[21] The compound is immobilized on a solid support and used to "pull down" its binding partners from cell lysates.[22] The bound proteins are then identified by mass spectrometry.[23]

  • Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that the binding of a small molecule to its target protein can stabilize the protein and make it more resistant to proteolysis.[23]

  • Genetic Approaches: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 can be used to systematically knock down or knock out genes.[19] If the depletion of a specific protein phenocopies the effect of the compound or confers resistance to it, this protein is a strong candidate for being the target.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the initial investigation of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol as a potential anti-cancer agent. By systematically evaluating its cytotoxicity, elucidating its mechanism of action, and identifying its molecular target(s), researchers can build a strong foundation for its further preclinical and clinical development. The promising anti-cancer activities of the broader imidazo[1,2-a]pyrazine class provide a strong rationale for undertaking this comprehensive screening effort.

References

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. [Link]

  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • (6-bromoimidazo[1,2-a]pyrazin-3-yl)methanol. ChemUniverse. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. PubMed. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. PMC - NIH. [Link]

  • Cancer Cell Line Panel Screening. ChemPartner. [Link]

  • Apoptosis – what assay should I use?. BMG Labtech. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. BenchSci. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. [Link]

  • SRB assay for measuring target cell killing V.1. Protocols.io. [Link]

  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

  • Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. AACR Journals. [Link]

  • Sulforhodamine B colorimetric assay for cytoxicity screening. ResearchGate. [Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. [Link]

  • Target Identification Services. MtoZ Biolabs. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

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Method

Application Notes and Protocols for the Use of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol in Kinase Inhibitor Development

Introduction: The Strategic Value of the Imidazo[1,2-a]pyrazine Scaffold The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] This nitrogen-rich bicyclic system serves as a structural analog of purines, allowing it to interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases.[1] Kinase dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and autoimmune disorders, making them a major focus for therapeutic intervention.[2] The imidazo[1,2-a]pyrazine scaffold has been successfully incorporated into inhibitors targeting a range of critical kinases, such as Aurora kinases, PI3K, and Spleen Tyrosine Kinase (SYK), demonstrating its potential in developing novel therapeutics.[3][4][5]

This guide provides a comprehensive overview of the application of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol as a key starting material for the synthesis and development of potent and selective kinase inhibitors. The strategic placement of the bromine atom at the C6 position and the methanol group at the C3 position offers medicinal chemists versatile handles for structure-activity relationship (SAR) studies and the optimization of pharmacokinetic properties. The C6-bromo group is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents to explore interactions with the solvent-exposed regions of the kinase active site. The C3-methanol group can be further functionalized to modulate solubility, introduce additional hydrogen bonding interactions, or serve as a linker to other chemical moieties.

This document will provide detailed protocols for the synthesis of this key intermediate, its derivatization, and its subsequent evaluation in a typical kinase inhibitor discovery workflow, from initial biochemical screening to cellular target engagement and cytotoxicity assessment.

Chemical Properties and Synthesis of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol

(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol is a stable, solid organic compound that serves as a crucial building block for the elaboration of a diverse library of kinase inhibitors.

PropertyValue
CAS Number 1273563-21-5
Molecular Formula C₇H₆BrN₃O
Molecular Weight 228.05 g/mol
Appearance Off-white to pale yellow solid
Purity Typically >95%
Rationale for Synthetic Route

A direct, single-step synthesis for (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol is not widely reported. Therefore, a robust, multi-step synthetic route is proposed, commencing from commercially available starting materials. The strategy involves the initial construction of the 6-bromoimidazo[1,2-a]pyrazine core, followed by regioselective functionalization at the C3 position.

Protocol 1: Multi-step Synthesis of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol

This protocol is divided into four key stages:

Stage 1: Synthesis of 6-Bromo-2-aminopyrazine

  • To a solution of 2-aminopyrazine (1.0 eq) in acetonitrile, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.[6]

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-bromo-2-aminopyrazine.

Stage 2: Synthesis of 6-Bromoimidazo[1,2-a]pyrazine

  • Dissolve 6-bromo-2-aminopyrazine (1.0 eq) in ethanol.

  • Add chloroacetaldehyde (1.2 eq, 40% aqueous solution) to the mixture.[7]

  • Reflux the reaction mixture for 12-16 hours, monitoring by TLC.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 6-bromoimidazo[1,2-a]pyrazine.

Stage 3: Vilsmeier-Haack Formylation to 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde

  • In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃) (3.0 eq) to anhydrous N,N-dimethylformamide (DMF) (10 vol) dropwise.[8]

  • Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.

  • Add a solution of 6-bromoimidazo[1,2-a]pyrazine (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

  • Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Neutralize the mixture with a cold aqueous solution of sodium hydroxide to pH 8-9, which should result in the precipitation of the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 6-bromoimidazo[1,2-a]pyrazine-3-carbaldehyde.

Stage 4: Reduction to (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol

  • Suspend 6-bromoimidazo[1,2-a]pyrazine-3-carbaldehyde (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the final product, (6-bromoimidazo[1,2-a]pyrazin-3-yl)methanol.

Application in Kinase Inhibitor Development: A Workflow

The development of a novel kinase inhibitor from a starting fragment like (6-bromoimidazo[1,2-a]pyrazin-3-yl)methanol follows a structured workflow designed to identify potent, selective, and cell-permeable compounds.

G cluster_0 Library Synthesis cluster_1 Primary Screening & Hit Identification cluster_2 Lead Optimization cluster_3 Cellular Characterization A Starting Material (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol B Parallel Synthesis (e.g., Suzuki, Buchwald-Hartwig couplings) A->B C Diverse Compound Library B->C D Biochemical Assay (e.g., ADP-Glo™) C->D E Hit Identification (Potency Ranking, IC50) D->E F Structure-Activity Relationship (SAR) Studies E->F G Selectivity Profiling (Kinase Panel) F->G H Cell-Based Assays G->H I Target Engagement (e.g., CETSA) H->I J Cytotoxicity Assay (e.g., MTT) I->J K Downstream Signaling Analysis J->K

Caption: Kinase Inhibitor Discovery Workflow.

Focus Kinase Targets and Signaling Pathways

Derivatives of the imidazo[1,2-a]pyrazine scaffold have shown significant activity against several key kinase families.

  • Aurora Kinases: These are serine/threonine kinases that are crucial for mitotic progression.[1] Overexpression of Aurora Kinase A is linked to various cancers.[9] Inhibitors can disrupt spindle formation and lead to mitotic arrest and apoptosis.[2]

G AURKA Aurora Kinase A PLK1 PLK1 AURKA->PLK1 Activates Centrosome Centrosome Maturation & Separation AURKA->Centrosome Promotes TPX2 TPX2 TPX2->AURKA Activates PLK1->Centrosome Spindle Bipolar Spindle Assembly Centrosome->Spindle Mitosis Mitotic Progression Spindle->Mitosis

Caption: Simplified Aurora Kinase A Pathway.

  • PI3K/AKT/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival.[10] Aberrant activation is a common feature in many cancers, making it a prime target for drug development.[11]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation

Caption: Simplified PI3K/AKT/mTOR Pathway.

  • Spleen Tyrosine Kinase (SYK): A non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling.[11] It is a validated target for autoimmune diseases and B-cell malignancies.[5][12]

G BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Activates SYK SYK BCR->SYK Recruits Lyn->BCR Phosphorylates ITAMs Downstream Downstream Signaling (e.g., PI3K, PLCγ2) SYK->Downstream Activates Activation B-Cell Activation, Proliferation, & Survival Downstream->Activation

Caption: Simplified SYK Signaling in B-Cells.

Experimental Protocols

Protocol 2: Biochemical Screening using the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive measure of kinase activity.[13]

Materials:

  • Kinase of interest (e.g., Aurora A, PI3Kα, SYK)

  • Substrate peptide/protein

  • ATP

  • Test compounds synthesized from (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare a kinase reaction buffer (specific to the kinase being assayed).

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations (typically a 10-point serial dilution). Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Add 2.5 µL of a 2X kinase/substrate mixture to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14]

    • Incubate at room temperature for 40 minutes.[14]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal.[13]

    • Incubate at room temperature for 30-60 minutes.[14]

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for a potent control inhibitor).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Compound IDTarget KinaseIC₅₀ (nM) [Hypothetical]
Lead-Cpd-01Aurora A15
Lead-Cpd-02PI3Kα25
Lead-Cpd-03SYK8
Protocol 3: Cellular Target Engagement using the Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify that a compound binds to its intended target in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[15]

Materials:

  • Cancer cell line expressing the target kinase (e.g., HCT116 for Aurora A)

  • Test compound

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR thermocycler

  • Western blotting equipment and target-specific primary antibody

Procedure:

  • Compound Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the test compound at a desired concentration (e.g., 10x the biochemical IC₅₀) or with DMSO as a vehicle control for 1-2 hours.

  • Cell Harvesting and Lysis:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.

    • Lyse the cells using freeze-thaw cycles or sonication.

    • Clarify the lysate by centrifugation at high speed to remove cell debris.

  • Thermal Challenge:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Analysis by Western Blot:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using a primary antibody specific to the target kinase.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the band intensity versus temperature for both the DMSO- and compound-treated samples. A shift in the melting curve to higher temperatures for the compound-treated sample indicates target engagement.

Protocol 4: Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.[17]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[17]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[18]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Compound IDCell LineGI₅₀ (µM) [Hypothetical]
Lead-Cpd-01HCT116 (Colon)0.5
Lead-Cpd-02MCF7 (Breast)1.2
Lead-Cpd-03Ramos (B-cell lymphoma)0.2

Conclusion and Future Directions

(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol represents a highly valuable and versatile starting material for the development of novel kinase inhibitors. Its strategic functionalization allows for the systematic exploration of chemical space around the imidazo[1,2-a]pyrazine core, enabling the optimization of potency, selectivity, and drug-like properties. The protocols outlined in this guide provide a robust framework for synthesizing derivatives and progressing them through a standard drug discovery cascade. By integrating rational design, efficient synthesis, and a suite of robust biochemical and cellular assays, researchers can effectively leverage this building block to discover next-generation kinase inhibitors for a variety of therapeutic indications.

References

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37057–37070. Available from: [Link]

  • Al-Harbi, S. A., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available from: [Link]

  • Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. Available from: [Link]

  • Kerekes, A. D., et al. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. Journal of Medicinal Chemistry, 54(1), 201-210. Available from: [Link]

  • Ma, M., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115030. Available from: [Link]

  • ResearchGate. (n.d.). Efficient Halogenation of 2-Aminopyrazine. Available from: [Link]

  • Liu, X., & Zhao, F. (2022). The role of Aurora-A in human cancers and future therapeutics. Frontiers in Oncology, 12, 940388. Available from: [Link]

  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Cardiff University Research Portal. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Available from: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(8), 3376. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Available from: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 55, 411-435. Available from: [Link]

  • Iorkula, T. H., et al. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. Available from: [Link]

  • Mondal, S., & Guria, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27357-27383. Available from: [Link]

  • Zhang, Z., et al. (2019). Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors. European Journal of Medicinal Chemistry, 179, 749-761. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Davidzohn, N., et al. (2020). Syk degradation restrains plasma cell formation and promotes zonal transitions in germinal centers. The Journal of Experimental Medicine, 217(11), e20200424. Available from: [Link]

  • Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. Available from: [Link]

  • Al-Tel, T. H. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry, 28(4), 296-320. Available from: [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Science, 341(6141), 84-87. Available from: [Link]

  • Bame, E., et al. (2025). Imidazo[5,1-f][1][3][5]triazin-2-amines as novel inhibitors of polo-like kinase 1. Bioorganic & Medicinal Chemistry Letters, 35, 127763. Available from: [Link]

  • BMG Labtech. (n.d.). Promega ADP-Glo kinase assay. Available from: [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • Mortensen, D. S., et al. (2011). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry, 11(22), 2826-2853. Available from: [Link]

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  • Google Patents. (n.d.). CN112941019A - Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
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Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol

Authored by: A Senior Application Scientist Introduction: The Imidazo[1,2-a]pyrazine Scaffold in Modern Drug Discovery The imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif frequently encountered in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Imidazo[1,2-a]pyrazine Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development.[1] Its rigid, bicyclic structure and rich electronic properties make it an ideal scaffold for designing molecules that can interact with a variety of biological targets.[1] Indeed, derivatives of this scaffold have shown a wide spectrum of biological activities, including their use as inhibitors of bacterial type IV secretion systems and as PI3K/mTOR dual inhibitors for cancer therapy.[2][3] The ability to strategically functionalize the imidazo[1,2-a]pyrazine ring system is therefore of paramount importance for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.[1][4]

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in the synthetic chemist's arsenal for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6] These reactions, recognized with the 2010 Nobel Prize in Chemistry, offer a powerful and versatile methodology for the late-stage functionalization of complex molecules with high efficiency and selectivity.[7] This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol, a key building block for the synthesis of novel imidazo[1,2-a]pyrazine derivatives. We will explore several key transformations, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, with a focus on the practical aspects of experimental design and execution.

The Foundation: Understanding the Palladium Catalytic Cycle

At the heart of these transformations lies a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7] A general understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.

The three key elementary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol to form a Pd(II) intermediate.[7] The choice of ligand is critical here, as electron-rich and bulky ligands can facilitate this step.[8][9]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin Insertion (for Heck): In this step, the organic group from the coupling partner is transferred to the palladium center, displacing the halide. For the Heck reaction, the olefin coordinates to the palladium and then inserts into the Pd-C bond.[10]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, thus closing the catalytic cycle.[7]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n (Active Catalyst) OxAd Oxidative Addition Pd0->OxAd R-X PdII_A R-Pd(II)L_n-X OxAd->PdII_A Trans Transmetalation / Olefin Insertion PdII_A->Trans R'-M PdII_B R-Pd(II)L_n-R' Trans->PdII_B RedEl Reductive Elimination PdII_B->RedEl RedEl->Pd0 R-R' RR Functionalized Product (R-R') RX (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol (R-X) RM Coupling Partner (R'-M) caption General Palladium Catalytic Cycle. Experimental_Workflow start Start reagents 1. Add Reactants & Catalyst (Substrate, Coupling Partner, Pd-source, Ligand, Base) start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir (Conventional or Microwave) solvent->reaction monitor 5. Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS, etc.) purify->characterize end_node End characterize->end_node

Sources

Method

Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-a]pyrazine Libraries

Introduction: The Promise of Imidazo[1,2-a]pyrazines and the Power of High-Throughput Screening The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Imidazo[1,2-a]pyrazines and the Power of High-Throughput Screening

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry.[1] This is due to its presence in numerous biologically active compounds exhibiting a wide range of therapeutic properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities.[2][3] The diverse pharmacological profile of imidazo[1,2-a]pyrazine derivatives makes them an attractive starting point for drug discovery campaigns.[1] High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid and efficient evaluation of large chemical libraries against specific biological targets.[4][5][6] By automating the testing of thousands to millions of compounds, HTS accelerates the identification of "hits"—compounds that modulate the activity of a target protein or pathway of interest.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of robust and reliable high-throughput screening assays for imidazo[1,2-a]pyrazine libraries.

Guiding Principles for Assay Development: A Foundation for Success

The development of a successful HTS assay is a meticulous process that requires careful consideration of the biological question and the technical feasibility of the chosen methodology.[7] The primary goal is to create an assay that is sensitive, reproducible, and scalable, while minimizing the potential for artifacts and false positives.[8]

Choosing the Right Assay: Biochemical vs. Cell-Based Approaches

The initial and most critical decision in HTS assay development is the choice between a biochemical and a cell-based format.[9]

  • Biochemical Assays: These assays utilize purified components, such as a target enzyme and its substrate, to directly measure the effect of a compound on the target's activity.[9][10] They are generally simpler to develop and optimize, offering a direct readout of target engagement. However, they lack the physiological context of a cellular environment.

  • Cell-Based Assays: These assays are performed using living cells and can measure a wide range of cellular responses, including changes in gene expression, protein-protein interactions, and cell viability.[7][11] While more complex to develop, they provide a more physiologically relevant assessment of a compound's activity and can simultaneously evaluate parameters like cell permeability and cytotoxicity.[7]

The choice between these two formats will depend on the specific target and the desired information. For an imidazo[1,2-a]pyrazine library, which may contain compounds with diverse mechanisms of action, a combination of both biochemical and cell-based assays can provide a comprehensive understanding of their biological activities.

Key Technologies for High-Throughput Screening

Several robust and widely adopted technologies are available for HTS. The selection of a specific technology will depend on the assay format, the nature of the biological target, and the available instrumentation.

Luciferase Reporter Assays

Luciferase reporter assays are a powerful tool for studying gene expression and signal transduction pathways in a high-throughput manner.[12][13][14] These assays utilize the enzyme luciferase, which produces light upon reaction with its substrate, luciferin.[12] By placing the luciferase gene under the control of a promoter of interest, the light output becomes a direct measure of the promoter's activity.[12][13]

Causality behind the choice: This technology is particularly well-suited for screening imidazo[1,2-a]pyrazine libraries against targets that modulate specific signaling pathways, such as transcription factors or G-protein coupled receptors (GPCRs).[15] The high sensitivity and broad dynamic range of luciferase assays make them ideal for detecting subtle changes in pathway activation or inhibition.[14]

Experimental Workflow:

G cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection p1 Seed cells containing luciferase reporter construct into microplate p2 Incubate to allow cell adherence p1->p2 t1 Add imidazo[1,2-a]pyrazine library compounds p2->t1 t2 Incubate for a defined period t1->t2 d1 Add luciferase substrate t2->d1 d2 Measure luminescence using a plate reader d1->d2

Caption: Luciferase Reporter Assay Workflow

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a bead-based, no-wash immunoassay technology that is highly amenable to HTS.[16][17] It relies on the interaction of two bead types: a donor bead that, upon excitation, releases singlet oxygen, and an acceptor bead that, when in close proximity, captures the singlet oxygen and emits light.[18][19]

Causality behind the choice: AlphaLISA is an excellent choice for detecting protein-protein interactions, post-translational modifications, and the quantification of secreted proteins. Its high sensitivity and resistance to matrix effects make it suitable for screening in complex biological samples like cell lysates and supernatants.[20] For an imidazo[1,2-a]pyrazine library, AlphaLISA can be used to identify compounds that disrupt or stabilize protein complexes.

Signaling Pathway Example:

G cluster_components AlphaLISA Components cluster_interaction Interaction and Signal Generation donor Donor Bead (with streptavidin) biotin_ab Biotinylated Antibody A donor->biotin_ab binds singlet_o2 Singlet Oxygen donor->singlet_o2 releases acceptor Acceptor Bead (with antibody B) emission Emission (615 nm) acceptor->emission analyte Target Analyte biotin_ab->analyte binds analyte->acceptor binds excitation Excitation (680 nm) excitation->donor singlet_o2->acceptor activates

Caption: Principle of AlphaLISA Technology

HTRF (Homogeneous Time-Resolved Fluorescence)

HTRF combines fluorescence resonance energy transfer (FRET) with time-resolved fluorescence (TRF) detection.[21][22][23] It utilizes a donor fluorophore (typically a lanthanide) with a long fluorescence lifetime and an acceptor fluorophore.[24] When the donor and acceptor are in close proximity, energy transfer occurs, and the acceptor emits light at a specific wavelength.[24]

Causality behind the choice: The time-resolved detection minimizes interference from short-lived background fluorescence, resulting in a high signal-to-noise ratio.[24] HTRF is a versatile technology suitable for a wide range of applications, including kinase assays, GPCR signaling, and biomarker quantification.[21][22] Its robustness and homogeneous format make it well-suited for HTS of imidazo[1,2-a]pyrazine libraries.

Detailed Protocol: A Cell-Based Luciferase Reporter Assay for a Kinase Target

This protocol provides a detailed methodology for a cell-based luciferase reporter assay to screen an imidazo[1,2-a]pyrazine library for inhibitors of a specific kinase pathway.

Materials:

  • HEK293 cells stably expressing a luciferase reporter gene driven by a promoter responsive to the kinase of interest.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Imidazo[1,2-a]pyrazine library compounds dissolved in 100% DMSO.

  • Positive control inhibitor for the target kinase.

  • Luciferase assay reagent.

  • White, opaque 384-well microplates.

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend the HEK293 reporter cell line in complete DMEM.

    • Adjust the cell density to 2 x 10^5 cells/mL.

    • Using a multichannel pipette or automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.

  • Compound Addition:

    • Prepare a master plate of the imidazo[1,2-a]pyrazine library by diluting the stock solutions in assay buffer (e.g., DMEM with 0.1% DMSO). The final concentration of DMSO in the assay should not exceed 0.5%.

    • Include wells with positive control inhibitor and vehicle control (0.5% DMSO).

    • Transfer 5 µL of the compound solutions from the master plate to the cell plate.

    • Incubate the plate at 37°C for the optimized duration (e.g., 6 hours).

  • Luciferase Assay and Signal Detection:

    • Equilibrate the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Measure the luminescence signal using a microplate reader.

Data Analysis and Hit Identification: From Raw Data to Confirmed Hits

Data Normalization and Quality Control

A critical aspect of HTS is ensuring the quality and reliability of the data. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[25][26] It is calculated using the means and standard deviations of the positive and negative controls.

Z'-Factor Calculation:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • σ_p = standard deviation of the positive control

  • σ_n = standard deviation of the negative control

  • μ_p = mean of the positive control

  • μ_n = mean of the negative control

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[27]

Hit Identification and Confirmation

Hit identification is the process of selecting compounds that exhibit a desired level of activity in the primary screen.[28][29][30] A common approach is to set a threshold based on a certain percentage of inhibition or activation relative to the controls.

Hit Confirmation Workflow:

G cluster_primary Primary Screen cluster_confirmation Hit Confirmation cluster_validation Hit Validation ps1 Screen imidazo[1,2-a]pyrazine library at a single concentration ps2 Identify initial 'hits' based on activity threshold ps1->ps2 hc1 Re-test initial hits in the primary assay ps2->hc1 hc2 Confirm activity and rule out false positives hc1->hc2 hv1 Perform dose-response curves to determine IC50/EC50 hc2->hv1 hv2 Conduct orthogonal assays to confirm mechanism of action hv1->hv2

Sources

Application

Application of Imidazo[1,2-a]pyrazines as ENPP1 Inhibitors in Immunotherapy Research

Introduction: Reawakening Anti-Tumor Immunity by Targeting a Critical Innate Immune Checkpoint The landscape of cancer therapy has been revolutionized by the advent of immunotherapy, particularly adaptive immune checkpoi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Reawakening Anti-Tumor Immunity by Targeting a Critical Innate Immune Checkpoint

The landscape of cancer therapy has been revolutionized by the advent of immunotherapy, particularly adaptive immune checkpoint inhibitors (ICIs). However, a significant portion of patients do not respond to these therapies, often due to an immunologically "cold" tumor microenvironment (TME) lacking T-cell infiltration. A promising strategy to overcome this challenge is to engage the innate immune system to "heat up" these tumors. The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway has emerged as a critical nexus in this endeavor.[1][2]

Cytosolic double-stranded DNA (dsDNA), a hallmark of genomic instability in cancer cells, activates cGAS to produce the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[3] cGAMP can then be transferred to adjacent immune cells, particularly antigen-presenting cells (APCs), where it binds to and activates STING. This activation triggers a cascade of signaling that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are essential for priming a robust anti-tumor T-cell response.

However, tumors have evolved mechanisms to suppress this pathway. One key mechanism is the overexpression of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a type II transmembrane glycoprotein that functions as a dominant negative regulator of the cGAS-STING pathway.[4][5][6] ENPP1 hydrolyzes extracellular cGAMP, preventing it from reaching and activating STING in immune cells, thereby dampening the anti-tumor immune response.[3][7] High ENPP1 expression is often correlated with poor prognosis and resistance to immunotherapy.[3][4]

This has positioned ENPP1 as a compelling "innate immune checkpoint" target for cancer immunotherapy.[4] By inhibiting ENPP1, we can protect endogenous, tumor-derived cGAMP from degradation, leading to localized STING activation within the TME, enhanced APC activation, and ultimately, a potent systemic anti-tumor T-cell response. This strategy holds the potential to convert "cold" tumors into "hot" tumors, thereby sensitizing them to ICIs.[3]

The imidazo[1,2-a]pyrazine scaffold has recently emerged as a promising chemical starting point for the development of potent and selective ENPP1 inhibitors.[4][5][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of imidazo[1,2-a]pyrazine-based ENPP1 inhibitors in immunotherapy research. We will delve into the underlying science, provide detailed experimental protocols, and offer insights into data interpretation.

Mechanism of Action: ENPP1 Inhibition and STING Pathway Activation

The primary mechanism by which imidazo[1,2-a]pyrazine ENPP1 inhibitors exert their anti-tumor effects is through the potentiation of the cGAS-STING signaling pathway. The following diagram illustrates this intricate interplay.

ENPP1_STING_Pathway cluster_tumor Tumor Cell cluster_extracellular Tumor Microenvironment cluster_apc Antigen-Presenting Cell (APC) cGAS cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra ATP+GTP dsDNA Cytosolic dsDNA dsDNA->cGAS cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra Export ENPP1 ENPP1 cGAMP_extra->ENPP1 STING STING cGAMP_extra->STING Import AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis Imidazo_Pyrazine Imidazo[1,2-a]pyrazine ENPP1 Inhibitor Imidazo_Pyrazine->ENPP1 Inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN1 Type I Interferons (IFN-α/β) IRF3->IFN1 Transcription T_Cell_Activation Anti-Tumor T-Cell Response IFN1->T_Cell_Activation Primes

Caption: ENPP1-STING Signaling Pathway and Inhibitor Action.

Exemplary Imidazo[1,2-a]pyrazine ENPP1 Inhibitor: Compound 7

For the purpose of illustrating the protocols and expected outcomes, we will refer to a representative imidazo[1,2-a]pyrazine derivative, herein designated as Compound 7 , based on published data.[4][5][8]

Parameter Value Reference
Target ENPP1[4][5][8]
IC50 (ENPP1) 5.70 - 9.68 nM[4][5][8]
Selectivity Weak inhibition against ENPP2 and ENPP3[4][5][8]
In Vivo Efficacy 77.7% tumor growth inhibition (TGI) in combination with anti-PD-1 antibody[5][8]

Experimental Protocols

Synthesis of Imidazo[1,2-a]pyrazine ENPP1 Inhibitors via Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB three-component reaction provides an efficient and modular route to the 3-aminoimidazo[1,2-a]pyrazine core structure.[9][10][11] This one-pot reaction involves the condensation of an aminopyrazine, an aldehyde, and an isocyanide, often catalyzed by a Lewis acid.

Principle: This protocol outlines a general procedure for the synthesis of a 3-aminoimidazo[1,2-a]pyrazine derivative, which can be further modified to generate a library of analogs for structure-activity relationship (SAR) studies.

Materials:

  • Aminopyrazine (1.0 eq)

  • Aldehyde (1.0 eq)

  • Isocyanide (1.0 eq)

  • Lewis Acid Catalyst (e.g., Boron trifluoride-acetonitrile complex, BF3·MeCN, 0.2 eq)

  • Dehydrating agent (e.g., Trimethyl orthoformate, 1.5 eq)

  • Solvent (e.g., Anhydrous Acetonitrile)

  • Standard laboratory glassware and purification equipment (flash chromatography system)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aminopyrazine (1.0 eq), aldehyde (1.0 eq), and anhydrous acetonitrile.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Add the Lewis acid catalyst (e.g., BF3·MeCN, 0.2 eq) and the dehydrating agent (e.g., trimethyl orthoformate, 1.5 eq) to the reaction mixture.

  • Add the isocyanide (1.0 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired imidazo[1,2-a]pyrazine product.

  • Characterize the final product by NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Lewis Acid Catalyst: Activates the aldehyde carbonyl group, facilitating the formation of the imine intermediate.

  • Dehydrating Agent: Removes water generated during imine formation, driving the reaction towards completion.

  • Purification: Flash chromatography is essential to remove unreacted starting materials and byproducts, ensuring the purity of the final compound for biological testing.

In Vitro ENPP1 Enzyme Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory potency (IC50) of imidazo[1,2-a]pyrazine compounds against recombinant human ENPP1.

Principle: The assay utilizes a fluorogenic substrate that is cleaved by ENPP1 to produce a fluorescent signal. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

  • Recombinant Human ENPP1 (e.g., R&D Systems, Cat. #6136)

  • ENPP1-specific fluorogenic substrate (e.g., Tokyo Green™-mAMP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35

  • Test Compounds (imidazo[1,2-a]pyrazines) dissolved in DMSO

  • Positive Control Inhibitor (e.g., STF-1084)

  • 96-well or 384-well black, flat-bottom assay plates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 520-535 nm)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.

  • In the assay plate, add 2 µL of the diluted test compounds or DMSO (vehicle control) to the appropriate wells.

  • Add 48 µL of pre-warmed (37°C) assay buffer containing the ENPP1 enzyme to each well. The final enzyme concentration should be optimized for linear product formation over the assay time (e.g., 50-100 pM).

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate solution (prepared in assay buffer) to each well. The final substrate concentration should be at or near its Km value.

  • Immediately place the plate in the fluorescence plate reader, pre-heated to 37°C.

  • Monitor the increase in fluorescence intensity over time (e.g., every 2 minutes for 30-60 minutes) in kinetic mode. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then read the fluorescence.

  • Calculate the rate of reaction (slope of the linear phase of fluorescence increase) for each well.

  • Normalize the reaction rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validating System:

  • Positive Control: Inclusion of a known ENPP1 inhibitor validates the assay's ability to detect inhibition.

  • Z'-factor: For high-throughput screening, calculate the Z'-factor using positive and negative controls to assess the assay's robustness and suitability. A Z'-factor > 0.5 is generally considered excellent.

  • Substrate Concentration: Using the substrate at its Km value ensures the assay is sensitive to competitive inhibitors.

Cell-Based STING Pathway Activation Assay

This protocol utilizes the THP-1 dual reporter monocytic cell line to assess the ability of imidazo[1,2-a]pyrazine ENPP1 inhibitors to enhance cGAMP-mediated STING activation.

Principle: THP-1 dual reporter cells express a secreted luciferase reporter gene under the control of an IRF-inducible promoter. Activation of the STING pathway leads to IRF3 activation and subsequent luciferase expression, which can be quantified. By co-treating cells with a suboptimal concentration of cGAMP and an ENPP1 inhibitor, the protective effect of the inhibitor on cGAMP can be measured as an increase in luciferase activity.

Materials:

  • THP-1 Dual™ Cells (InvivoGen)

  • Cell Culture Medium: RPMI 1640, 2 mM L-glutamine, 25 mM HEPES, 10% heat-inactivated fetal bovine serum, 100 µg/ml Normocin™, Pen-Strep (100 U/ml-100 µg/ml)

  • Selection Antibiotics: Zeocin™ and Blasticidin S

  • 2'3'-cGAMP

  • Test Compounds (imidazo[1,2-a]pyrazines)

  • QUANTI-Luc™ reagent

  • 96-well white, flat-bottom cell culture plates

  • Luminometer

Procedure:

  • Culture THP-1 dual cells according to the supplier's instructions.

  • On the day of the assay, centrifuge the cells and resuspend them in fresh, pre-warmed culture medium at a density of 2 x 10⁵ cells/mL.

  • Seed 180 µL of the cell suspension (36,000 cells) into each well of a 96-well plate.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Add 20 µL of the diluted test compounds to the wells.

  • Add a suboptimal concentration of 2'3'-cGAMP (e.g., a concentration that gives a low but detectable signal on its own) to the wells. Include controls with cGAMP alone, test compound alone, and vehicle (DMSO) alone.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • After incubation, prepare the QUANTI-Luc™ reagent according to the manufacturer's protocol.

  • Transfer 20 µL of the cell culture supernatant from each well to a white 96-well plate.

  • Add 50 µL of QUANTI-Luc™ reagent to each well.

  • Immediately measure the luminescence using a luminometer.

  • Analyze the data by calculating the fold-change in luciferase activity relative to the cGAMP-only control.

Alternative Readout (qPCR):

  • After the 24-hour incubation, lyse the cells and extract total RNA.

  • Perform reverse transcription to generate cDNA.

  • Use qPCR to measure the mRNA expression levels of STING downstream target genes, such as IFNB1, CXCL10, and IL6.[4][5][8] Normalize the expression to a housekeeping gene (e.g., GAPDH or ACTB).

Caption: Workflow for Cell-Based STING Activation Assay.

In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model

This protocol outlines a study to evaluate the in vivo anti-tumor efficacy of an imidazo[1,2-a]pyrazine ENPP1 inhibitor, both as a monotherapy and in combination with an anti-PD-1 antibody, using the CT26 colon carcinoma model.

Principle: The CT26 tumor model in immunocompetent BALB/c mice allows for the assessment of the therapeutic efficacy of immunomodulatory agents. Tumor growth inhibition and survival are the primary endpoints.

Materials:

  • 6-8 week old female BALB/c mice

  • CT26 colon carcinoma cell line

  • Cell culture medium (RPMI 1640 + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Imidazo[1,2-a]pyrazine ENPP1 inhibitor (e.g., Compound 7) formulated in an appropriate vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80 in water)

  • Anti-mouse PD-1 antibody (e.g., clone RMP1-14)

  • Isotype control antibody

  • Calipers for tumor measurement

  • Animal handling and dosing equipment

Procedure:

  • Culture CT26 cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS at a concentration of 5 x 10⁶ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁵ cells) into the right flank of each mouse.

  • Monitor the mice daily for tumor growth. When the tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: Imidazo[1,2-a]pyrazine inhibitor (e.g., 80 mg/kg, oral gavage, once daily)[5][8]

    • Group 3: Isotype control antibody (intraperitoneal injection)

    • Group 4: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, every 3 days)

    • Group 5: Imidazo[1,2-a]pyrazine inhibitor + Anti-PD-1 antibody

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue treatment for a pre-determined period (e.g., 14-21 days) or until tumors in the control group reach the pre-defined endpoint.

  • Euthanize mice when tumors exceed the maximum allowed size or if they show signs of excessive morbidity, according to institutional animal care and use committee (IACUC) guidelines.

  • Plot the mean tumor volume ± SEM for each group over time.

  • At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

  • A separate cohort of mice can be used for survival studies, where the endpoint is a pre-defined tumor volume or a humane endpoint. Plot Kaplan-Meier survival curves and analyze for statistical significance.

Causality Behind Experimental Choices:

  • Syngeneic Model: The use of an immunocompetent mouse strain is crucial for evaluating immunotherapies.

  • Combination Therapy: Combining the ENPP1 inhibitor with an anti-PD-1 antibody tests for synergistic effects, a key hypothesis for this class of drugs.

  • Tumor Volume and Survival: These are standard, robust endpoints for assessing anti-cancer efficacy in preclinical models.

  • Body Weight Monitoring: Essential for assessing the tolerability and potential toxicity of the treatment regimens.

Conclusion and Future Directions

The imidazo[1,2-a]pyrazine scaffold represents a promising platform for the development of potent and selective ENPP1 inhibitors. These compounds offer a compelling therapeutic strategy to enhance anti-tumor immunity by protecting endogenous cGAMP and activating the STING pathway within the tumor microenvironment. The protocols detailed in this application note provide a robust framework for researchers to synthesize, characterize, and evaluate the preclinical efficacy of these novel immunotherapeutic agents.

Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of imidazo[1,2-a]pyrazine derivatives, exploring their efficacy in a broader range of tumor models, and identifying predictive biomarkers to select patients who are most likely to benefit from ENPP1 inhibition. The combination of ENPP1 inhibitors with other immunotherapies, such as CAR-T cell therapy and cancer vaccines, also represents an exciting avenue for future investigation.

References

  • Al-Qadi, I., Hanania, M., Soliman, S., & Al-Maharik, N. (2025). Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. Journal of Molecular Structure.
  • Zhan, S., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Zhan, S., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. [Link]

  • BPS Bioscience. (n.d.). IRF Reporter (Luc) – THP-1 Cell Line (cGAS-Sting Signaling Pathway). Retrieved January 26, 2026, from [Link]

  • AACR Journals. (2023). Abstract 702: A novel small molecule inhibitor of ENPP1 promotes T and NK cell activation and enhances anti-tumor efficacy in combination with immune checkpoint blockade therapy. Cancer Research.
  • Dömling, A., et al. (2019). The Groebke‐Blackburn‐Bienaymé Reaction.
  • Wang, S., et al. (2025). ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy. Cell Reports Medicine.
  • Insilico Medicine. (2024). IND clearance from FDA for ISM5939, an oral ENPP1 inhibitor treating solid tumours. European Pharmaceutical Manufacturer.
  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[4][9][12]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry.

  • Yu, T., et al. (2018). Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. Bioorganic & Medicinal Chemistry Letters.
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  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis.
  • BellBrook Labs. (n.d.). ENPP1 Assay | ENPP1 Inhibitor Screening Kit. Retrieved January 26, 2026, from [Link]

  • Li, J., et al. (2014). Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs.
  • BPS Bioscience. (n.d.). IRF Reporter (Luc) – THP-1 Cell line (cGAS-Sting Signaling Pathway). Retrieved January 26, 2026, from [Link]

  • Wang, S., et al. (2025). ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy. bioRxiv.
  • Mardjuki, R. E., et al. (2020). Optimization of ENPP1 cleavage of cGAMP to yield quantitation limit of 62.5 nM.
  • Wang, S., et al. (2025). ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy. PubMed Central.
  • González-López, E., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. [Link]

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Method

Application Notes &amp; Protocols: Imidazo[1,2-a]pyrazine Derivatives as Gαq/11 Inhibitors for Uveal Melanoma

Executive Summary & Rationale Uveal melanoma (UM) is the most prevalent primary intraocular cancer in adults, characterized by a high propensity for metastasis, predominantly to the liver.[1][2] Once metastatic, the prog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Uveal melanoma (UM) is the most prevalent primary intraocular cancer in adults, characterized by a high propensity for metastasis, predominantly to the liver.[1][2] Once metastatic, the prognosis is grim, with a median survival of less than a year, highlighting a critical unmet need for effective systemic therapies.[3] Unlike cutaneous melanoma, which is often driven by BRAF mutations, over 90% of uveal melanomas are initiated by mutually exclusive activating mutations in the genes GNAQ or GNA11.[2][3][4] These genes encode the α-subunits of the heterotrimeric Gq and G11 proteins, respectively. These mutations, most commonly at the Q209 and R183 codons, abrogate the intrinsic GTPase activity of the Gα subunit, locking it in a perpetually active, GTP-bound state.[5] This results in constitutive activation of downstream oncogenic signaling pathways, making the direct inhibition of Gαq/11 a highly rational and sought-after therapeutic strategy.

Efforts to target downstream effectors, such as MEK or Protein Kinase C (PKC), have yielded limited clinical success as monotherapies, often due to pathway redundancy and feedback activation.[1][3] This underscores the necessity of targeting the primary oncogenic drivers, Gαq and Gα11. Imidazo[1,2-a]pyrazine derivatives represent a promising class of small molecules designed to directly inhibit these upstream "master switch" proteins, offering a potential paradigm shift in the treatment of this recalcitrant disease.[6][7] This document provides a comprehensive guide to the mechanism, application, and preclinical validation of these inhibitors.

Scientific Foundation: The Gαq/11 Signaling Cascade in Uveal Melanoma

The constitutive activity of mutant Gαq/11 proteins drives UM pathogenesis through a complex network of signaling pathways. The canonical pathway involves the activation of Phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][8] DAG activates the PKC family of kinases, while IP3 stimulates the release of intracellular calcium (Ca2+), further propagating pro-survival signals that converge on the MAPK/ERK pathway.[1][9]

Crucially, Gαq/11 signaling extends beyond the canonical PLCβ axis. It also activates the transcriptional co-activator Yes-associated protein (YAP) through a Trio-Rho/Rac signaling circuit, a pathway essential for UM cell proliferation and survival.[5][8][10] Imidazo[1,2-a]pyrazine derivatives are designed to shut down these oncogenic signals at their source. By directly binding to the Gαq/11 subunit, these inhibitors prevent the dissociation of the Gαβγ heterotrimer, effectively blocking all downstream signaling outputs.[7]

Galphaq_Pathway cluster_membrane Plasma Membrane cluster_inhibitor cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR GNAQ11_inactive Inactive Gαq/11 (GDP-bound) GPCR->GNAQ11_inactive Activating Mutation PLCb PLCβ GNAQ11_inactive->PLCb Activates TRIO TRIO GNAQ11_inactive->TRIO PIP2 PIP2 PLCb->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->GNAQ11_inactive Inhibits Heterotrimer Dissociation PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Transcription Gene Transcription (Proliferation, Survival) MAPK_ERK->Transcription RHO_RAC Rho/Rac TRIO->RHO_RAC YAP_dephospho YAP (Active/Dephosphorylated) RHO_RAC->YAP_dephospho YAP_nucleus YAP YAP_dephospho->YAP_nucleus TEAD TEAD YAP_nucleus->TEAD TEAD->Transcription InVitro_Workflow start Start: UM Cell Culture (92.1, MP41) seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Compound Dilutions incubate1->treat incubate2 Incubate 1-2h treat->incubate2 lyse Lyse Cells & Add HTRF Reagents incubate2->lyse read Read Plate (HTRF Reader) lyse->read analyze Data Analysis: Calculate IC50 read->analyze end_node End: Potency Determined analyze->end_node

Caption: Workflow for in vitro Gαq/11 inhibition assay.

Protocol 2: Cellular Phenotypic Assessment

Objective: To confirm that target engagement translates into anti-cancer activity by assessing cell viability, proliferation, and induction of apoptosis.

Methodology:

  • Cell Viability (CCK-8 Assay):

    • Seed UM cells (5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test compound for 72 hours.

    • Add CCK-8 reagent to each well and incubate for 2-4 hours.

    • Measure absorbance at 450 nm. A decrease in absorbance indicates reduced cell viability. [6]* Western Blot for Pathway Modulation and Apoptosis:

    • Plate UM cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 24 hours.

    • Harvest cell lysates and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against key markers: p-ERK, total ERK, YAP, and apoptotic markers like cleaved PARP and cleaved Caspase-3. Use β-actin or GAPDH as a loading control. [6][7][10] 6. Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Expected Results: Effective compounds will induce a dose-dependent decrease in cell viability. Western blot analysis should confirm a reduction in the phosphorylation of ERK and dephosphorylation (activation) of YAP, alongside an increase in apoptotic markers. [7][10]

Protocol 3: In Vivo Xenograft Model Efficacy Study

Objective: To evaluate the anti-tumor activity and tolerability of the test compound in a living system. This is a critical step for translating in vitro findings.

Materials:

  • Animals: 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Line: 92.1 or other suitable UM cell line.

  • Reagents: Matrigel, sterile PBS, formulation vehicle (e.g., 0.5% CMC-Na, 5% Kolliphor HS 15).

  • Test Compound: Formulated for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

  • Equipment: Calipers, analytical balance, sterile syringes.

Step-by-Step Methodology:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 UM cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using caliper measurements. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Dosing: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group), including a vehicle control group.

  • Drug Administration: Administer the test compound and vehicle according to the planned schedule (e.g., daily oral gavage for 21 days). [10]5. Efficacy and Toxicity Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe mice daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

  • Study Endpoint: Euthanize mice when tumors in the control group reach the predetermined maximum size, or after the completion of the treatment cycle.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.

    • Analyze body weight data as a measure of systemic toxicity.

Expected Results: A successful compound will significantly suppress tumor growth compared to the vehicle control group, without causing significant body weight loss or other signs of toxicity. [10]

Treatment Group Dose (mg/kg) Mean Tumor Volume (mm³) at Day 21 TGI (%) Mean Body Weight Change (%)
Vehicle Control - 1250 - +5%

| Compound X | 50 | 480 | 61.6% | -2% |

InVivo_Workflow start Start: Inject UM Cells into Mice monitor1 Monitor Tumor Growth start->monitor1 randomize Randomize into Groups (Tumor ~150mm³) monitor1->randomize treat Daily Dosing (Compound vs. Vehicle) randomize->treat monitor2 Monitor Tumor Volume & Body Weight (21 Days) treat->monitor2 endpoint Study Endpoint: Euthanasia & Tissue Collection monitor2->endpoint analyze Data Analysis: Calculate TGI endpoint->analyze end_node End: Efficacy & Safety Profile analyze->end_node

Caption: Workflow for in vivo xenograft efficacy study.

Concluding Remarks & Future Directions

The preclinical data generated through these protocols provide a robust validation package for imidazo[1,2-a]pyrazine derivatives as Gαq/11 inhibitors. Demonstrating potent on-target activity that translates to cellular apoptosis and in vivo tumor growth inhibition establishes a strong foundation for further development.

Key Considerations & Challenges:

  • Therapeutic Window: As these inhibitors target both mutant and wild-type Gαq/11, potential on-target toxicity in healthy tissues is a concern. [1]Careful dose-finding and toxicology studies are paramount.

  • Acquired Resistance: The potential for tumor cells to develop resistance, possibly through rebound activation of compensatory pathways like MAPK, suggests that combination therapies may be necessary for durable responses. [1][3]Combining Gαq/11 inhibitors with MEK inhibitors is a particularly promising strategy that has shown synergistic effects in preclinical models. [1][3] Future Perspectives: The field is rapidly advancing. The next generation of Gαq/11-targeted therapies may involve mutant-specific inhibitors or innovative delivery strategies, such as antibody-drug conjugates (ADCs), to enhance tumor-specific delivery and widen the therapeutic window. [5][11]Furthermore, transitioning from traditional xenograft models to more clinically relevant patient-derived organoids and PDX models will provide deeper insights into patient-specific responses and resistance mechanisms. [12][13]Continued investment in this therapeutic strategy holds the promise of delivering the first truly effective, mechanism-based treatment for patients with GNAQ/GNA11-mutant uveal melanoma.

References

  • Chen, X., et al. (2021). Combined Inhibition of Gαq and MEK Enhances Therapeutic Efficacy in Uveal Melanoma. Vertex AI Search.
  • Annala, S., et al. (2021). Targeting Oncogenic Gαq/11 in Uveal Melanoma. PMC - NIH.
  • Gaudio, E., et al. (2020). Targeted Therapy of Uveal Melanoma: Recent Failures and New Perspectives. PMC - NIH.
  • Goldrick, C., et al. (2021). Hindsight: Review of Preclinical Disease Models for the Development of New Treatments for Uveal Melanoma. Journal of Cancer.
  • ResearchGate. (n.d.). Examples of targeted therapy clinical trials in Uveal Melanoma (UM).
  • Li, M., et al. (2023). Discovery of small molecule Gαq/11 protein inhibitors against uveal melanoma. PMC - NIH.
  • Carlino, M. (2025). Phase I trial of DYP688 in uveal melanoma and other GNAQ/11-mutant melanomas. ASCO 2025.
  • VJOncology. (2025). Phase I trial of DYP688 in uveal melanoma and other GNAQ/11-mutant melanomas. YouTube.
  • Li, M., et al. (2021).
  • Heegaard, S., et al. (2011).
  • Lateef, M. A., et al. (2023). G Protein‐Coupled Receptor Signaling: Implications and Therapeutic Development Advances in Cancers. PMC - PubMed Central.
  • Wang, Y., et al. (2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. PubMed.
  • Onken, M. D., et al. (2018). Effects of Oncogenic Gαq and Gα11 Inhibition by FR900359 in Uveal Melanoma. PubMed.
  • Lapadula, W. J., et al. (2018). Effects of Oncogenic Gαq and Gα11 Inhibition by FR900359 in Uveal Melanoma.
  • ResearchGate. (n.d.). GNAQ and GNA11 Genes: A Comprehensive Review on Oncogenesis, Prognosis and Therapeutic Opportunities in Uveal Melanoma.
  • Mayo Clinic. (2025).
  • ResearchGate. (n.d.). (PDF) Targeting Oncogenic Gαq/11 in Uveal Melanoma.
  • Sriram, K., et al. (2022). An Insight into GPCR and G-Proteins as Cancer Drivers. PMC - PubMed Central.
  • Lateef, M. A., et al. (2023). G Protein-Coupled Receptors in Cancer. MDPI.
  • Populo, H., et al. (2022). Role of the G Protein-Coupled Receptors in Cancer and Stromal Cells: From Functions to Novel Therapeutic Perspectives. MDPI.
  • Piñeiro-Sabarís, R., et al. (2021). Targeting Oncogenic Gαq/11 in Uveal Melanoma. PubMed - NIH.

Sources

Application

Application Notes and Protocols for Imidazo[1,2-a]pyrazine Derivatives as Potential Antibacterial Agents

Introduction: The Imperative for Novel Antibacterial Scaffolds The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unconventional mechani...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unconventional mechanisms of action. The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including promising antibacterial efficacy.[1] This nitrogen-bridged heterocyclic system offers a versatile framework for chemical modification, allowing for the fine-tuning of its pharmacological properties. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols for the evaluation of imidazo[1,2-a]pyrazine derivatives as potential antibacterial therapeutics. We will delve into the rationale behind experimental design, present detailed methodologies for assessing antibacterial activity and cytotoxicity, and discuss the interpretation of key data.

The Imidazo[1,2-a]pyrazine Scaffold: Synthesis and Antibacterial Potential

Imidazo[1,2-a]pyrazine derivatives are typically synthesized through multicomponent condensation reactions. A common and efficient method involves the reaction of an aryl aldehyde, 2-aminopyrazine, and an isocyanide, often catalyzed by an agent like iodine.[2] This approach allows for the generation of a diverse library of derivatives by varying the substituents on the aryl aldehyde and other reactants. The resulting structural diversity is crucial for establishing structure-activity relationships (SAR), which can guide the optimization of antibacterial potency.[3]

The antibacterial activity of these compounds has been demonstrated against a range of both Gram-positive and Gram-negative bacteria.[4][5] Some derivatives have shown pronounced activity against clinically relevant pathogens such as Staphylococcus aureus. The mechanism of action for some imidazo[1,2-a]pyrazines has been elucidated; for instance, a series of 8-amino imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of the VirB11 ATPase HP0525, a crucial component of the bacterial type IV secretion system.[3][6] This secretion system is vital for the pathogenicity of several Gram-negative bacteria, making it an attractive target for novel antibacterial agents.[6]

Experimental Evaluation Workflow

The preclinical evaluation of a novel antibacterial agent is a multi-step process that begins with the assessment of its intrinsic antibacterial activity and progresses to an evaluation of its safety profile. A typical workflow for the initial in vitro characterization of imidazo[1,2-a]pyrazine derivatives is outlined below.

G cluster_0 Phase 1: Antibacterial Activity Screening cluster_1 Phase 2: Safety & Selectivity Profiling Synthesis of Derivatives Synthesis of Derivatives Primary Screening (e.g., Disk Diffusion) Primary Screening (e.g., Disk Diffusion) Synthesis of Derivatives->Primary Screening (e.g., Disk Diffusion) Initial broad-spectrum assessment MIC Determination (Broth Microdilution) MIC Determination (Broth Microdilution) Primary Screening (e.g., Disk Diffusion)->MIC Determination (Broth Microdilution) Quantify potency MBC Determination MBC Determination MIC Determination (Broth Microdilution)->MBC Determination Assess bactericidal/bacteriostatic nature Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) MBC Determination->Cytotoxicity Assay (e.g., MTT) Lead compound progression Data Analysis Data Analysis Cytotoxicity Assay (e.g., MTT)->Data Analysis Hemolysis Assay Hemolysis Assay Hemolysis Assay->Data Analysis Further Development Further Development Data Analysis->Further Development

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol. This document is designed for researchers, chemists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in molecules targeting a wide range of diseases.[1] Achieving an efficient and reproducible synthesis of key intermediates like (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol is therefore of critical importance.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to solve problems effectively.

Overview of the Primary Synthetic Pathway

The most common and adaptable route to (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol involves a two-step process: first, the cyclocondensation of 2-amino-5-bromopyrazine with an α-halocarbonyl compound to form the heterocyclic core, followed by the reduction of the C3-substituent to the desired methanol group.

Synthetic_Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Reduction SM1 2-Amino-5-bromopyrazine Intermediate Ethyl 6-bromoimidazo[1,2-a] pyrazine-3-carboxylate SM1->Intermediate Reflux in Ethanol NaHCO3 SM2 Ethyl Bromopyruvate SM2->Intermediate Product (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol Intermediate->Product THF or Methanol 0°C to RT ReducingAgent Reducing Agent (e.g., NaBH4, LiAlH4) ReducingAgent->Product

Caption: Proposed two-step synthesis of the target molecule.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

Q1: My yield for the cyclocondensation (Step 1) is consistently low (<40%). What are the most critical factors to investigate?

A1: Low yield in the formation of the imidazo[1,2-a]pyrazine ring is the most common challenge. The issue typically stems from one of three areas: reagent quality, reaction conditions, or side reactions.

1. Reagent Quality and Stoichiometry:

  • Purity of 2-amino-5-bromopyrazine: This starting material can contain impurities from its own synthesis. It is advisable to recrystallize it or perform a plug filtration through silica gel if its purity is questionable.

  • Stability of Ethyl Bromopyruvate: As an α-haloketone, this reagent is a lachrymator and can decompose upon storage. Use freshly opened or distilled reagent. A common side reaction is self-condensation or polymerization, which is accelerated by moisture and base.

  • Stoichiometry: While a 1:1 stoichiometry is theoretical, a slight excess (1.1 to 1.2 equivalents) of ethyl bromopyruvate can sometimes drive the reaction to completion. However, a large excess can lead to byproduct formation.

2. Reaction Conditions:

  • Solvent Choice: Ethanol is a common choice, but if yields are low, consider screening other solvents. Aprotic polar solvents like DMF or Acetonitrile can sometimes improve reaction rates and yields for this type of condensation.

  • Base: The reaction generates HBr, which can protonate the starting aminopyrazine, rendering it non-nucleophilic. A mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) is crucial to neutralize the acid. Ensure it is finely powdered and used in slight excess (1.5-2.0 equivalents). Stronger bases may promote decomposition of the ethyl bromopyruvate.

  • Temperature and Reaction Time: These reactions typically require heating (reflux) to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC). Prolonged heating after the starting material is consumed can lead to decomposition and lower yields.

3. Side Reactions: The primary side reaction is the formation of regioisomers if the aminopyrazine is substituted asymmetrically, though this is not an issue for 2-amino-5-bromopyrazine. Dimerization or polymerization of the ethyl bromopyruvate is also a significant concern.

Q2: My TLC plate after Step 1 shows multiple spots. How do I identify and minimize the key byproduct?

A2: The most likely major byproduct, aside from unreacted starting materials, is the result of N-alkylation without subsequent cyclization or other undesired pathways.

  • Identification: Use LC-MS to identify the mass of the major byproduct. If a mass corresponding to (2-amino-5-bromopyrazine + ethyl pyruvate - HBr) is not the main product, you may be forming intermediates that fail to cyclize.

  • Minimization Strategy: The key to favoring the intramolecular cyclization over intermolecular side reactions is often based on reaction concentration and the rate of addition.

    • High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization step.

    • Slow Addition: Adding the ethyl bromopyruvate slowly (e.g., via a syringe pump over 1-2 hours) to the heated solution of 2-amino-5-bromopyrazine and base can keep the concentration of the reactive alkylating agent low, minimizing side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Step 1? CheckSM Verify Purity of Starting Materials Start->CheckSM Yes PurifySM Recrystallize or Purify 2-amino-5-bromopyrazine Use fresh Ethyl Bromopyruvate CheckSM->PurifySM OptimizeCond Optimize Reaction Conditions SolventScreen Solvent Screen: Ethanol, Acetonitrile, DMF OptimizeCond->SolventScreen BaseScreen Base Check: Ensure sufficient NaHCO3 (1.5-2.0 eq) OptimizeCond->BaseScreen TempScreen Temperature & Time: Monitor by TLC to avoid decomposition OptimizeCond->TempScreen PurifySM->OptimizeCond Result Yield Improved? SolventScreen->Result BaseScreen->Result TempScreen->Result End Proceed to Step 2 Result->End Yes Contact Consult Senior Scientist Result->Contact No

Caption: A decision-making workflow for troubleshooting low yields.

Q3: The reduction of the ester in Step 2 is incomplete or leads to decomposition. How can I improve this transformation?

A3: The reduction of the C3-ester to the primary alcohol is generally straightforward, but the heterocyclic core can be sensitive to certain reagents and conditions.

1. Choice of Reducing Agent:

  • Sodium borohydride (NaBH₄): This is the mildest and often preferred choice. It is typically run in methanol or ethanol. If the reaction is slow, it can be gently heated (40-50 °C).

  • Lithium aluminum hydride (LiAlH₄): This is a much stronger reducing agent and should be used with caution. It requires an aprotic solvent like THF or diethyl ether and must be run at low temperatures (start at 0 °C or -78 °C) and quenched carefully. It can sometimes lead to over-reduction or decomposition of the heterocyclic system.

  • Diisobutylaluminium hydride (DIBAL-H): An alternative that can be effective at low temperatures and may offer better selectivity.

2. Reaction Optimization:

  • Equivalents: Use a sufficient excess of the reducing agent. For NaBH₄, 2-4 equivalents are common. For LiAlH₄, 1.5-2.0 equivalents are typically sufficient.

  • Temperature Control: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Overheating can cause decomposition.

  • Workup: A proper aqueous workup is critical, especially with LiAlH₄ (e.g., Fieser workup: sequential addition of water, 15% NaOH, and more water).

Reducing AgentSolventTypical TemperatureKey Considerations
NaBH₄ Methanol, Ethanol0 °C to 50 °CSafest choice; may be slow.
LiAlH₄ THF, Et₂O-78 °C to RTHighly reactive; requires anhydrous conditions and careful quenching.
DIBAL-H THF, Toluene-78 °C to 0 °CGood for sensitive substrates; requires anhydrous conditions.
Q4: Are there alternative synthetic routes if the primary pathway fails?

A4: Yes. If the cyclocondensation proves to be low-yielding despite optimization, a multi-component reaction (MCR) approach, specifically the Groebke-Blackburn-Bienaymé (GBB) reaction, can be a powerful alternative for building the core.[2]

The GBB reaction combines an amino-heterocycle, an aldehyde, and an isocyanide to rapidly build substituted imidazo-fused systems.[3][4] While this typically yields a 3-amino substituent, a creative application could involve:

  • GBB Reaction: React 2-amino-5-bromopyrazine, an aldehyde (e.g., formaldehyde or a protected version), and a suitable isocyanide.

  • Post-Modification: Chemically transform the resulting 3-amino group into the desired 3-methanol. This is a more complex route but can be effective if the primary route is problematic. This strategy, however, involves more steps and may not be ideal for yield optimization.

Another alternative is to first synthesize 6-bromoimidazo[1,2-a]pyrazine via the reaction of 2-amino-5-bromopyrazine with chloroacetaldehyde[5] and then introduce the hydroxymethyl group at the C3 position via a formylation (e.g., Vilsmeier-Haack reaction) followed by reduction.

Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate (Step 1)
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-bromopyrazine (1.0 eq), sodium bicarbonate (1.5 eq), and absolute ethanol (approx. 0.1 M concentration).

  • Reagent Addition: Begin heating the mixture to reflux. Once refluxing, add ethyl bromopyruvate (1.1 eq) dropwise over 30 minutes.

  • Reaction: Maintain the reaction at reflux and monitor its progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Combine the pure fractions, concentrate, and dry under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity.

Protocol 2: Synthesis of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol (Step 2)
  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate (1.0 eq) and anhydrous methanol (approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (3.0 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding acetone at 0 °C to destroy excess NaBH₄, followed by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash chromatography or recrystallization to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

References
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals.

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal.

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.

  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science.

  • Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ResearchGate.

  • (PDF) Imidazo[1,2-a]pyrazines. ResearchGate.

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. NIH.

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents.

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals.

  • Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. ACS Publications.

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal.

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI.

Sources

Optimization

Technical Support Center: Optimization of Imidazo[1,2-a]pyrazine Cyclization Reactions

Welcome to the technical support center for the synthesis and optimization of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the cyclization reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions to empower you with the knowledge to optimize your reaction conditions and achieve higher yields and purity.

Introduction to Imidazo[1,2-a]pyrazine Synthesis

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The successful synthesis of this bicyclic system is paramount for the discovery and development of novel therapeutics. While several synthetic routes exist, the most common involve the condensation of a 2-aminopyrazine derivative with an α-haloketone or a related three-component reaction. This guide will focus on troubleshooting and optimizing these critical cyclization reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the imidazo[1,2-a]pyrazine synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Possible Cause 1: Inactive Starting Materials or Reagents

  • Expert Insight: The quality of your 2-aminopyrazine and α-haloketone (or aldehyde/ketone in multicomponent reactions) is critical. Aminopyrazines can be susceptible to oxidation, and α-haloketones can degrade over time, especially if exposed to moisture or light.

  • Solution:

    • Verify Starting Material Purity: Check the purity of your starting materials by NMR or LC-MS.

    • Fresh Reagents: If possible, use freshly opened or purified starting materials. α-haloketones can be recrystallized, and aminopyrazines can be purified by sublimation or column chromatography.

    • Moisture-Free Conditions: Ensure your reaction is conducted under anhydrous conditions, especially if using moisture-sensitive catalysts or reagents.

Possible Cause 2: Suboptimal Reaction Temperature

  • Expert Insight: The cyclization reaction is often thermally sensitive. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition of starting materials or the desired product.

  • Solution:

    • Temperature Screening: Perform small-scale reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) to find the optimal condition.

    • Microwave Irradiation: Consider using microwave-assisted synthesis, which can significantly reduce reaction times and often improves yields by providing rapid and uniform heating.[3]

Possible Cause 3: Inefficient Catalyst or Incorrect Catalyst Loading

  • Expert Insight: Many imidazo[1,2-a]pyrazine syntheses are catalyst-dependent. The choice of catalyst and its concentration are crucial. For instance, in multicomponent reactions, Lewis acids like iodine have been shown to be effective.[4][5]

  • Solution:

    • Catalyst Screening: If your reaction is catalyzed, screen a panel of catalysts (e.g., I₂, CuBr, PTSA).

    • Optimize Catalyst Loading: Vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) to find the most effective concentration. Excessive catalyst can sometimes lead to side reactions.

Issue 2: Formation of Significant Side Products

Possible Cause 1: Self-Condensation of Starting Materials

  • Expert Insight: Under certain conditions, the ketone or aldehyde can undergo self-condensation, especially in the presence of a base.

  • Solution:

    • Control Stoichiometry: Use a slight excess of the aminopyrazine to ensure the complete consumption of the carbonyl compound.

    • Order of Addition: Add the carbonyl compound slowly to the reaction mixture containing the aminopyrazine and catalyst.

Possible Cause 2: Unwanted Halogenation

  • Expert Insight: In reactions involving brominating agents like N-bromosuccinimide (NBS) to generate an α-haloketone in situ, over-bromination or bromination at undesired positions can occur.[1]

  • Solution:

    • Control Brominating Agent Stoichiometry: Use no more than one equivalent of the brominating agent.

    • Low-Temperature Bromination: Perform the bromination step at a low temperature (e.g., 0 °C) to improve selectivity.

Issue 3: Incomplete Reaction

Possible Cause 1: Insufficient Reaction Time

  • Expert Insight: Some cyclization reactions can be slow, especially at lower temperatures or with less reactive substrates.

  • Solution:

    • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

    • Extended Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours) if starting materials are still present.

Possible Cause 2: Reversible Reaction or Unstable Product

  • Expert Insight: In some cases, the cyclization may be reversible, or the product may be unstable under the reaction conditions.

  • Solution:

    • Product Isolation: As the product forms, it may be beneficial to devise a method for its in-situ removal from the reaction mixture if it is prone to degradation.

    • Milder Conditions: Explore milder reaction conditions (lower temperature, less harsh catalyst) to minimize product decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the imidazo[1,2-a]pyrazine cyclization?

The optimal solvent is highly dependent on the specific reaction. However, a screening of solvents with varying polarities is recommended. For iodine-catalyzed three-component reactions, ethanol has been shown to provide excellent yields.[6] In other cases, polar aprotic solvents like DMF or acetonitrile may be suitable. For microwave-assisted synthesis, a mixture of water and isopropanol has been used effectively as a green solvent system.[3]

Q2: How do substituents on the starting materials affect the reaction?

Substituents can have a significant electronic and steric impact. Electron-donating groups on the 2-aminopyrazine generally increase its nucleophilicity and can accelerate the reaction. Conversely, electron-withdrawing groups may slow it down. Steric hindrance near the reacting centers on either starting material can also impede the reaction.

Q3: Can this reaction be performed under catalyst-free conditions?

Yes, catalyst-free synthesis of imidazo[1,2-a]pyrazines has been reported, often utilizing microwave irradiation to drive the reaction.[3] This approach offers advantages in terms of cost, ease of purification, and reduced environmental impact.

Q4: My product is difficult to purify. What are some common impurities and how can I remove them?

Common impurities include unreacted starting materials, self-condensation products, and over-halogenated species.

  • Chromatography: Silica gel column chromatography is the most common purification method. A gradient elution system is often necessary to separate the product from closely-eluting impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

  • Acid-Base Extraction: The basic nitrogen atoms in the imidazo[1,2-a]pyrazine core can be exploited for purification. An acid-base workup can help remove non-basic impurities.

Experimental Protocols

Protocol 1: Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyrazines[4]
  • To a round-bottom flask, add the 2-aminopyrazine (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and ethanol (5 mL).

  • Add iodine (5 mol%) to the mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Microwave-Assisted Catalyst-Free Synthesis[3]
  • In a microwave reaction vessel, combine the 2-aminopyrazine (1.0 mmol) and the α-haloketone (1.0 mmol).

  • Add a 1:1 mixture of water and isopropanol (4 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 5-15 minutes).

  • After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Optimization of Reaction Conditions for Iodine-Catalyzed Synthesis [6]

EntryCatalyst (5 mol%)SolventTime (h)Yield (%)
1CANEtOH2054
2SnCl₄EtOH2458
3InCl₃EtOH2455
4I₂ EtOH 0.5 92
5I₂MeOH0.585
6I₂H₂O271
7I₂ACN0.557
8I₂DCM0.551
9I₂Toluene0.525
10No catalystEtOH24

Reaction conditions: 2-aminopyrazine, 4-nitrobenzaldehyde, and tert-butyl isocyanide at room temperature.

Visualizations

General Reaction Mechanism

G cluster_0 Step 1: Condensation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration/Dehydrohalogenation 2-Aminopyrazine 2-Aminopyrazine Intermediate_A N-alkylated Intermediate 2-Aminopyrazine->Intermediate_A alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate_A Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Product Imidazo[1,2-a]pyrazine Intermediate_B->Product G Start Low Yield or Incomplete Reaction Check_SM Check Starting Material Purity Start->Check_SM SM_OK Purity OK? Check_SM->SM_OK Optimize_Temp Optimize Temperature Temp_OK Yield Improved? Optimize_Temp->Temp_OK Optimize_Cat Optimize Catalyst/ Solvent Cat_OK Yield Improved? Optimize_Cat->Cat_OK Optimize_Time Increase Reaction Time Time_OK Reaction Complete? Optimize_Time->Time_OK SM_OK->Optimize_Temp Yes Purify_SM Purify Starting Materials SM_OK->Purify_SM No Temp_OK->Optimize_Cat No Success Successful Optimization Temp_OK->Success Yes Cat_OK->Optimize_Time No Cat_OK->Success Yes Time_OK->Success Yes Consider_Alternative Consider Alternative Synthetic Route Time_OK->Consider_Alternative No Purify_SM->Check_SM

Caption: Troubleshooting decision tree for low yield reactions.

References

  • Rao, R. N., MM, B., Maiti, B., Thakuria, R., & Chanda, K. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 20(3), 164–171. Available at: [Link]

  • Yadav, G., Singh, C., Singh, P., & Singh, R. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37035-37046. Available at: [Link]

  • Yadav, G., Singh, C., Singh, P., & Singh, R. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]

  • (2025). (PDF) Imidazo[1,2-a]pyrazines. ResearchGate. Available at: [Link]

  • Yadav, G., Singh, C., Singh, P., & Singh, R. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. Available at: [Link]

  • Plee, J., et al. (2016). Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. Anticancer Research, 36(4), 1653-1664. Available at: [Link]

  • Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission. PMC. Available at: [Link]

  • Yadav, G., Singh, C., Singh, P., & Singh, R. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Imidazo[1,2-a]pyrazines

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during the synthesis, leading to improved yields and purity of your target compounds.

Troubleshooting Guide: Identifying and Mitigating Side Products

The synthesis of imidazo[1,2-a]pyrazines, while versatile, can be prone to the formation of undesired side products. This section provides a question-and-answer-based approach to troubleshoot common issues observed during your experiments.

Q1: My reaction is complete according to TLC, but I have multiple spots close to my product spot. What are they, and how can I avoid them?

This is a common observation, often indicating the formation of regioisomers or other closely related byproducts. The most likely culprits depend on your specific synthetic route.

A1: The primary cause is often the reaction of a non-symmetrical carbonyl compound with 2-aminopyrazine, leading to different cyclization pathways.

For instance, in the widely used condensation reaction between a 2-aminopyrazine and an α-haloketone (a variation of the Tschitschibabin reaction), the initial nucleophilic attack can occur from either the exocyclic amino group or the endocyclic pyrazine nitrogen. This leads to the formation of two different intermediates, which then cyclize to yield the desired imidazo[1,2-a]pyrazine and a common side product, a triazanaphthalene derivative.

Visualizing the Competing Pathways

To better understand this, let's visualize the reaction between 2-aminopyrazine and an α-haloketone.

G cluster_reactants Reactants cluster_pathwayA Pathway A (Desired) cluster_pathwayB Pathway B (Side Product) 2-Aminopyrazine 2-Aminopyrazine A1 Nucleophilic attack by exocyclic amino group 2-Aminopyrazine->A1 Forms Schiff base B1 Nucleophilic attack by endocyclic pyrazine nitrogen 2-Aminopyrazine->B1 alpha-Haloketone alpha-Haloketone A2 Intermediate A (N-alkylated aminopyrazine) A1->A2 A3 Intramolecular cyclization A2->A3 Product_A Imidazo[1,2-a]pyrazine (Desired Product) A3->Product_A B2 Intermediate B (Quaternary salt) B1->B2 B3 Intramolecular cyclization B2->B3 Product_B Triazanaphthalene Derivative (Side Product) B3->Product_B

Caption: Competing reaction pathways in imidazo[1,2-a]pyrazine synthesis.

Troubleshooting Steps:

  • Reaction Temperature: Lowering the reaction temperature can often favor one pathway over the other. Start your reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly warm it if necessary. One study noted that increasing the temperature to 100°C resulted in the formation of a new spot on the TLC plate and a decreased yield of the desired product.[1]

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents, from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF, acetonitrile) and non-polar (e.g., toluene), to find the optimal conditions for your specific substrates.

  • Catalyst: In multicomponent reactions, such as the Groebke-Blackburn-Bienz reaction, the choice of Lewis or Brønsted acid catalyst can significantly impact the product distribution. Weaker acids may lead to fewer side reactions.

  • Order of Addition: In some cases, the order in which you add your reagents can influence the initial nucleophilic attack. Try adding the α-haloketone slowly to the solution of 2-aminopyrazine.

Analytical Identification:

  • TLC Analysis: Carefully monitor your reaction with TLC. The different isomers will likely have slightly different Rf values.

  • NMR Spectroscopy: 1H and 13C NMR are invaluable for distinguishing between the desired product and its regioisomers. The chemical shifts of the protons and carbons on the pyrazine and imidazole rings will be distinct for each isomer.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular formula of your products, helping to identify them as isomers.[2]

Q2: My reaction yield is consistently low, even though the starting material is consumed. What could be the reason?

Low yields can be frustrating, and pinpointing the cause is essential for optimizing your synthesis.

A2: Several factors can contribute to low yields, including the decomposition of starting materials, the formation of soluble side products that are lost during workup, or incomplete reaction.

Potential Causes and Solutions:

  • Decomposition of Isocyanides (in multicomponent reactions): Isocyanides, particularly acid-sensitive ones, can decompose at elevated temperatures or in strongly acidic conditions, leading to a lower concentration of this crucial reactant and thus a lower yield of the final product.[2]

    • Solution: Maintain a lower reaction temperature and use a milder acid catalyst if possible.

  • Self-Condensation of Reactants: Amino ketones, if used as starting materials, can undergo self-condensation, leading to undesired symmetrical 2,5-disubstituted pyrazines.

    • Solution: Use the hydrochloride salt of the amino ketone and carefully control the pH of the reaction mixture.

  • Formation of a Stable, Unreactive Intermediate: In some cases, an intermediate, such as a Schiff base, may form readily but the subsequent cyclization step is slow or requires more forcing conditions.[3]

    • Solution: You may need to increase the reaction temperature or add a catalyst to facilitate the cyclization step after confirming the formation of the intermediate by LC-MS or NMR.

  • Quaternization of the Product: The imidazo[1,2-a]pyrazine product itself can be nucleophilic and react with alkylating agents present in the reaction mixture (e.g., the α-haloketone). This can lead to the formation of N-alkylated quaternary salts, which are often highly soluble and may be lost during aqueous workup.[4]

    • Solution: Use a stoichiometric amount of the α-haloketone and avoid prolonged reaction times after the initial product formation.

Troubleshooting Workflow for Low Yields

G Start Low Yield Observed Check_TLC Analyze TLC Plate: - Unreacted starting material? - Streaking or baseline spots? Start->Check_TLC Check_Workup Review Workup Procedure: - Is the product water-soluble? - Was the correct solvent used for extraction? Start->Check_Workup Check_Conditions Evaluate Reaction Conditions: - Temperature too high? - Catalyst appropriate? Start->Check_Conditions SM_Present Optimize reaction time, temperature, or catalyst. Check_TLC->SM_Present Yes Streaking Indicates polar byproducts (e.g., quaternary salts). Modify workup. Check_TLC->Streaking Yes Water_Soluble Avoid aqueous workup if possible. Consider precipitation. Check_Workup->Water_Soluble Yes High_Temp Lower the reaction temperature to prevent reactant decomposition. Check_Conditions->High_Temp Yes Catalyst_Issue Screen different catalysts (e.g., milder acids). Check_Conditions->Catalyst_Issue Yes Final_Product Improved Yield SM_Present->Final_Product Streaking->Final_Product Water_Soluble->Final_Product High_Temp->Final_Product Catalyst_Issue->Final_Product

Caption: A systematic workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

This section addresses common questions about the synthesis of imidazo[1,2-a]pyrazines.

Q1: What is the general mechanism for the Groebke-Blackburn-Bienz reaction for synthesizing 3-aminoimidazo[1,2-a]pyrazines?

A1: The Groebke-Blackburn-Bienz reaction is a powerful one-pot, three-component reaction. The generally accepted mechanism involves the following key steps:

  • Iminium Ion Formation: The aldehyde and the 2-aminopyrazine condense in the presence of an acid catalyst to form an iminium ion.

  • Nucleophilic Attack by Isocyanide: The isocyanide, a strong nucleophile, attacks the iminium ion.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular [4+1] cycloaddition to form the fused five-membered imidazole ring.

  • Aromatization: A final tautomerization step leads to the aromatic 3-aminoimidazo[1,2-a]pyrazine product.

Q2: How can I best purify my imidazo[1,2-a]pyrazine product?

A2: The purification method will depend on the physical properties of your product and the nature of the impurities.

  • Crystallization/Precipitation: In some cases, particularly with iodine-catalyzed reactions in ethanol, the product may precipitate directly from the reaction mixture in high purity.[2] This is the ideal scenario and can be encouraged by cooling the reaction mixture.

  • Column Chromatography: For many imidazo[1,2-a]pyrazine syntheses, column chromatography on silica gel is necessary to separate the desired product from unreacted starting materials and side products. A typical eluent system is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

  • Acid-Base Extraction: If your product has a basic nitrogen that is not essential for its integrity, you may be able to use acid-base extraction to separate it from neutral impurities. However, be cautious as some imidazo[1,2-a]pyrazines can be sensitive to strong acids or bases.

Q3: Are there any specific safety precautions I should take when synthesizing imidazo[1,2-a]pyrazines?

A3: Standard laboratory safety practices should always be followed. Additionally, be mindful of the following:

  • Isocyanides: Many isocyanides are volatile and have a strong, unpleasant odor. They should be handled in a well-ventilated fume hood.

  • α-Haloketones: These are lachrymators and can be irritating to the skin and respiratory tract. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Be aware of the flammability and toxicity of the solvents you are using.

By understanding the potential side reactions and having a systematic approach to troubleshooting, you can significantly improve the outcome of your imidazo[1,2-a]pyrazine syntheses.

References

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 2023. Available from: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc., 2014. Available from: [Link]

  • Imidazo[1,2-a]pyrazines. Russian Chemical Reviews, 1997. Available from: [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 2021. Available from: [Link]

  • Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. ChemInform, 2013. Available from: [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery, 2014. Available from: [Link]

  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 2017. Available from: [Link]

Sources

Optimization

Scale-up synthesis challenges for (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol

Answering the growing demand for novel therapeutics, (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol has emerged as a key building block in medicinal chemistry. Its unique heterocyclic structure is a feature in compounds tar...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the growing demand for novel therapeutics, (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol has emerged as a key building block in medicinal chemistry. Its unique heterocyclic structure is a feature in compounds targeting a range of diseases.[1][2][3] However, transitioning its synthesis from the laboratory bench to a larger scale presents a unique set of challenges that can impede drug development timelines.

As a Senior Application Scientist, I have observed recurring obstacles in this scale-up process. This technical support center is designed to provide researchers and process chemists with practical, field-tested insights to navigate these complexities. Here, we will dissect common problems, explain the underlying chemical principles, and offer robust solutions to streamline the synthesis of this valuable intermediate.

Q1: What is the most common and scalable synthetic route for (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol?

The most industrially viable synthesis is a two-step process. It begins with the synthesis of the key intermediate, 2-amino-5-bromopyrazine, followed by a cyclocondensation reaction to form the final product.

  • Step 1: Synthesis of 2-amino-5-bromopyrazine. This is typically achieved through the bromination of commercially available 2-aminopyrazine.[4] Controlling the regioselectivity of this bromination is critical to avoid the formation of di-brominated byproducts.[5]

  • Step 2: Cyclocondensation. The 2-amino-5-bromopyrazine is then reacted with a suitable three-carbon electrophile that installs the C3-methanol group. A common and effective reagent for this is 1,3-dichloroacetone, followed by subsequent chemical modifications.[6]

Below is a general workflow diagram for this synthetic approach.

Synthetic_Workflow cluster_0 Step 1: Starting Material Synthesis cluster_1 Step 2: Cyclocondensation & Modification 2-Aminopyrazine 2-Aminopyrazine 2-Amino-5-bromopyrazine 2-Amino-5-bromopyrazine 2-Aminopyrazine->2-Amino-5-bromopyrazine Bromination Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->2-Amino-5-bromopyrazine Intermediate 6-bromo-3-(chloromethyl)imidazo[1,2-a]pyrazine 2-Amino-5-bromopyrazine->Intermediate Cyclization Cyclizing_Agent Cyclizing Agent (e.g., 1,3-dichloroacetone) Cyclizing_Agent->Intermediate Final_Product (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol Intermediate->Final_Product Hydrolysis/ Substitution Troubleshooting_Cyclization Start Low Cyclization Yield? CheckTemp Is Temperature > 80°C? Start->CheckTemp CheckBase Is an Acid Scavenger (e.g., NaHCO3) Present? CheckTemp->CheckBase Yes IncreaseTemp Increase Temperature to 80-100°C CheckTemp->IncreaseTemp No CheckSolvent Is Solvent Appropriate? (e.g., DMF, Ethanol) CheckBase->CheckSolvent Yes AddBase Add 1.5-2.0 eq of NaHCO3 or K2CO3 CheckBase->AddBase No CheckWater Are Reagents Dry? CheckSolvent->CheckWater Yes ChangeSolvent Switch to a Higher Boiling Polar Aprotic Solvent CheckSolvent->ChangeSolvent No DryReagents Dry Solvents and Reagents Before Use CheckWater->DryReagents No Success Yield Improved CheckWater->Success Yes IncreaseTemp->Success AddBase->Success ChangeSolvent->Success DryReagents->Success

Sources

Troubleshooting

Optimizing conditions for Suzuki or Buchwald-Hartwig reactions on imidazopyrazines

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions on imidazopyrazine scaffolds. This guide is designed for drug development professionals and research scientists to navig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions on imidazopyrazine scaffolds. This guide is designed for drug development professionals and research scientists to navigate the specific challenges associated with these electron-deficient, nitrogen-rich heterocycles. We will explore common issues and provide field-proven solutions for both Suzuki-Miyaura and Buchwald-Hartwig reactions in a practical question-and-answer format.

Section 1: Optimizing Suzuki-Miyaura Cross-Coupling on Imidazopyrazines

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but the unique electronic properties of imidazopyrazines demand careful optimization to achieve high yields and avoid common pitfalls.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing no or very low conversion of my halo-imidazopyrazine. What are the most critical initial parameters to check?

Answer: When facing low conversion with N-rich heterocycles like imidazopyrazines, the issue often lies with catalyst inhibition or suboptimal reaction setup.[2] The lone pairs on the ring nitrogens can coordinate to the palladium center, effectively poisoning the catalyst. Furthermore, the acidity of the imidazole N-H can lead to deprotonation under basic conditions, forming an anionic species that may interfere with the catalytic cycle.[2]

Here is a logical workflow to diagnose the problem:

G A Start: Low/No Conversion B Verify Reagent Quality & Stoichiometry (Aryl halide, Boronic acid/ester, Base) A->B C Ensure Rigorous Inert Atmosphere (Degas solvent, Ar/N2 backfill) B->C Reagents OK D Evaluate Base Choice (Is it strong enough? Is it soluble?) C->D Atmosphere OK E Screen Catalyst & Ligand System (Is the ligand appropriate for a heteroaromatic substrate?) D->E Base OK F Optimize Temperature & Time (Is the reaction thermally stable?) E->F System OK G Successful Reaction F->G Conditions OK

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Initial Checks:

  • Inert Atmosphere: The Pd(0) active species is highly sensitive to oxygen. Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 10-15 minutes or via freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[3]

  • Base Selection: The base is critical for activating the boronic acid. For imidazopyrazines, a common side reaction is protodebromination.[1] Strong, yet carefully chosen, bases are often necessary. Cesium fluoride (CsF) has proven superior in some cases as it generates the most reactive boronate species, accelerating the desired transmetalation over side reactions.[1] Inorganic bases like K₃PO₄ are also widely used for their effectiveness with N-heterocycles.[2]

  • Boronic Acid/Ester Quality: Boronic acids can dehydrate to form unreactive cyclic anhydrides (boroxines). Use fresh, high-quality reagents or consider using the more stable boronate esters (e.g., pinacol esters).

Question 2: My primary side product is the dehalogenated (or protodeboronated) starting material. How can I prevent this?

Answer: This is a classic problem, especially with electron-deficient heterocycles. Dehalogenation (hydrodehalogenation) typically occurs when the reductive elimination step is slow, allowing for competing pathways like beta-hydride elimination or reaction with trace water/protons. Protodeboronation (loss of the boronic acid group) is often base or acid-catalyzed.

Causality & Solutions:

  • Slow Transmetalation: If the transfer of the organic group from boron to palladium is slow, the palladium-halide intermediate has more time to undergo side reactions.

    • Solution: Choose a base that enhances boronate reactivity. As mentioned, CsF can be very effective.[1] Ensure your solvent system includes some water (e.g., DME/H₂O 4:1), which can facilitate the formation of the reactive boronate.[1]

  • Ligand Choice: The ligand dictates the geometry and electron density at the palladium center, influencing the rates of the catalytic steps.

    • Solution: Bulky, electron-rich phosphine ligands are often required. Ligands like XPhos or specialized ligands such as (A-taphos) have shown success with imidazopyrazines by promoting fast oxidative addition and reductive elimination.[1][2]

Question 3: What is a good starting point for reaction conditions for a 2-bromoimidazopyrazine?

Answer: Based on published literature, a robust starting point involves a specialized catalyst system under microwave irradiation, which often improves yields and reduces reaction times.[1] However, conventional heating can also be successful.

Table 1: Recommended Starting Conditions for Suzuki Coupling of 2-Bromoimidazopyrazine
ParameterRecommended ConditionRationale & Key Considerations
Aryl Halide 2-Bromo-1H-imidazo[4,5-b]pyrazine1.0 equiv
Boronic Acid Aryl or Heteroaryl Boronic Acid1.2 - 1.5 equiv
Catalyst (A-taphos)₂PdCl₂ or Pd₂(dba)₃ with XPhos2-5 mol %. (A-taphos)₂PdCl₂ is a pre-formed complex effective for this scaffold.[1] XPhos is a go-to ligand for challenging substrates.[2]
Base CsF or K₃PO₄2.0 - 3.0 equiv. CsF is highly effective but can be hygroscopic.[1] K₃PO₄ is a reliable alternative.[2]
Solvent DME/H₂O (4:1) or Dioxane/H₂O (5:1)The aqueous component is crucial for the transmetalation step.[1][2] Ensure solvents are rigorously degassed.
Temperature 100-120 °C (Microwave or Oil Bath)Microwave heating can significantly shorten reaction times from hours to minutes.[1]
Protocol 1: General Procedure for Suzuki Coupling

This protocol is a general guideline and should be optimized for each specific substrate.

  • To a microwave vial or Schlenk tube equipped with a stir bar, add the 2-bromoimidazopyrazine (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., CsF, 2.5 equiv).

  • Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., (A-taphos)₂PdCl₂, 0.1 equiv) and any additional ligand if required.

  • Add the degassed solvent system (e.g., DME/H₂O 4:1) via syringe.[1][4]

  • If using a microwave, heat the reaction to 100 °C for 30 minutes.[1] If using conventional heating, place the vessel in a preheated oil bath at 100-120 °C and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 2: Optimizing Buchwald-Hartwig Amination on Imidazopyrazines

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[5] When applied to imidazopyrazines, challenges arise from the substrate's potential to act as a ligand for the palladium catalyst and the need for a base that is strong enough to deprotonate the amine nucleophile without causing substrate degradation.[6][7]

G cluster_0 Catalytic Cycle cluster_1 Potential Pitfalls A L-Pd(0) Active Catalyst B Oxidative Addition (Ar-X) C L-Pd(II)(Ar)(X) B->C D Amine Coordination & Deprotonation (R₂NH, Base) C->D E L-Pd(II)(Ar)(NR₂) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-NR₂ Product F->G H Catalyst Inhibition: Imidazopyrazine N-coordination to Pd(0) or Pd(II) intermediates H->A H->C

Caption: Simplified Buchwald-Hartwig catalytic cycle and inhibition pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am struggling to couple a primary amine with my chloro-imidazopyrazine. What are the likely causes?

Answer: Coupling primary amines with chloro-heterocycles is a known challenge. The oxidative addition to aryl chlorides is slower than with bromides or iodides, and primary amines can form stable bis(amine) palladium complexes that are catalytically inactive.[8]

Causality & Solutions:

  • Slow Oxidative Addition: The Pd(0) catalyst insertion into the Ar-Cl bond is often the rate-limiting step.

    • Solution: Use a catalyst system designed for aryl chlorides. This typically involves very electron-rich and bulky phosphine ligands like RuPhos, BrettPhos, or specific palladacycle precatalysts (e.g., G3 or G4 XPhos Palladacycle). These ligands promote the difficult oxidative addition step.

  • Catalyst Deactivation: Primary amines can coordinate too strongly to the palladium center.

    • Solution: Ligand choice is paramount. The steric bulk of ligands like BrettPhos helps prevent the formation of inactive bis(amine) complexes.

  • Base Incompatibility: Strong bases like NaOtBu are often used but can be incompatible with sensitive functional groups.[7]

    • Solution: Weaker carbonate or phosphate bases (Cs₂CO₃, K₃PO₄) can be effective, but may require higher temperatures or longer reaction times.[7] For sensitive substrates, using a soluble organic base like LHMDS can sometimes be advantageous.

Question 2: My reaction is sluggish and gives a complex mixture of products. How can I improve selectivity?

Answer: A complex mixture suggests side reactions are competing with the desired C-N bond formation. On an imidazopyrazine core, this could include SNAr, dimerization, or degradation.

Causality & Solutions:

  • Incorrect Base/Temperature Balance: The most common issue. A base that is too strong or a temperature that is too high can cause substrate decomposition. A temperature that is too low may not be sufficient to drive the reaction to completion, especially with weaker bases.[7]

    • Solution: Systematically screen bases, starting with milder conditions (e.g., K₃PO₄ at 80 °C) and gradually moving to stronger bases (NaOtBu) or higher temperatures (100-110 °C) while carefully monitoring for side product formation.[7]

  • Solvent Effects: The solvent influences the solubility of the base and the stability of catalytic intermediates.

    • Solution: Toluene and 1,4-dioxane are common choices. For polar substrates or when using inorganic bases, a polar aprotic solvent like DMF or DMA can be beneficial, but be aware they can also promote undesired SNAr pathways.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale & Key Considerations
Aryl Halide Halo-imidazopyrazine1.0 equiv (Bromides are generally more reactive than chlorides).[7]
Amine Primary or Secondary Amine1.1 - 1.5 equiv
Catalyst System Pd₂(dba)₃ with a suitable ligand OR a Palladacycle precatalyst1-4 mol % Pd. Precatalysts offer faster activation and better stability.[7]
Ligand For Ar-Cl: BrettPhos, RuPhosFor Ar-Br: XPhos, SPhos1.2 - 2.0 equiv relative to Pd. Ligand choice is critical and substrate-dependent.[8][9]
Base NaOtBu, LHMDS, or K₃PO₄1.5 - 2.5 equiv. Start with a strong base like NaOtBu for general cases. Use K₃PO₄ for base-sensitive substrates.[7]
Solvent Toluene, 1,4-Dioxane, or CPMEEnsure solvents are anhydrous and degassed.
Temperature 80 - 110 °CHigher temperatures are often needed for less reactive aryl chlorides.[10]
Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and must be optimized for each specific substrate combination.

  • In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 1.0 equiv), the ligand (e.g., XPhos, 2.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried vial or Schlenk tube with a stir bar.

  • Add the halo-imidazopyrazine (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Kumar, A., Kumar, A., & Singh, A. (2015). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Journal of Saudi Chemical Society.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Smith, A. B., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ChemistrySelect. [Link]

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]

  • Achelle, S., et al. (2017). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Gautam, D., et al. (2022). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. New Journal of Chemistry. [Link]

  • El Akkaoui, A., et al. (2022). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. [Link]

  • NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Optimization

Minimizing debromination during subsequent reactions of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, chemists, and drug development professionals working with (6-Bromoimidazo[1,2-a]pyrazin-3-yl)meth...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and drug development professionals working with (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol. The primary focus is to diagnose, troubleshoot, and minimize the undesired side reaction of debromination that frequently occurs during subsequent functionalization reactions, particularly palladium-catalyzed cross-couplings.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and reactivity of the C6-bromo substituent.

Q1: Why is the C6-bromo group on my imidazo[1,2-a]pyrazine so susceptible to removal?

The imidazo[1,2-a]pyrazine core is an electron-rich heterocyclic system. This high electron density can facilitate the oxidative addition of the C-Br bond to a low-valent metal catalyst (like Pd(0)), which is the first step in many cross-coupling reactions. However, this same electron-rich nature can also promote undesired side reactions, such as reductive dehalogenation, where the bromine is replaced by a hydrogen atom from a solvent, base, or other reagent.

Q2: In which types of reactions is debromination most commonly observed?

Debromination is most prevalent in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings.[1][2] The conditions used in these reactions—typically involving a Pd(0) catalyst, phosphine ligands, a base, and elevated temperatures—create an environment where the reductive debromination pathway can compete with the desired coupling pathway.

Q3: I see over 50% debrominated byproduct in my Suzuki coupling. What is the first and easiest parameter I should change?

The choice of ligand is often the most critical factor. If you are using a simple, relatively small phosphine ligand like triphenylphosphine (PPh₃), it may be promoting the debromination side reaction. The first and often most effective change is to switch to a more sterically bulky, electron-rich phosphine ligand. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are specifically designed to promote the desired reductive elimination step (forming your product) over undesired pathways.[3][4]

Q4: Can the base I'm using be the cause of debromination?

Absolutely. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote debromination, especially when used with certain catalyst systems.[5] Milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often better choices for minimizing this side reaction in Suzuki couplings.[6] For Buchwald-Hartwig aminations, while a strong base is often necessary, its choice should be carefully considered in conjunction with the catalyst and ligand.[7]

Q5: Does the hydroxymethyl group at the C3 position influence the debromination?

The -(CH₂OH) group is an electron-donating group, which can further increase the electron density of the heterocyclic ring system, potentially making the C-Br bond more susceptible to oxidative addition and subsequent side reactions. Additionally, under certain conditions (e.g., with very strong bases), the alcohol proton could be deprotonated, which might influence the reaction by coordinating to the metal center or affecting reagent solubility.

Part 2: In-Depth Troubleshooting Guide

When simple fixes are not sufficient, a more systematic approach is required. Use this guide to diagnose and resolve persistent debromination issues.

Observation / Problem Potential Cause(s) Recommended Actions & Solutions
High (>20%) debromination in a Suzuki-Miyaura coupling. 1. Catalyst/Ligand System: The palladium catalyst is too active towards the C-Br bond, and the ligand is not promoting reductive elimination efficiently. Pd(PPh₃)₄ is a common culprit.[8]1. Switch Ligands: Change to a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand like IPr.[3] Use a pre-catalyst like Pd(OAc)₂ or Pd₂(dba)₃ with the ligand.
2. Base: The base is too strong or is acting as a hydride source.2. Change Base: Switch from strong organic bases (NaOtBu) to milder inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃).[5]
3. Temperature: The reaction temperature is too high, providing enough energy to overcome the activation barrier for the debromination pathway.3. Lower Temperature: Reduce the reaction temperature (e.g., from 110°C to 80°C) and extend the reaction time. Monitor by TLC or LC-MS.
Significant debromination in a Buchwald-Hartwig amination. 1. Ligand Choice: The ligand is not sterically hindering enough to prevent side reactions.1. Optimize Ligand: Use ligands specifically designed for C-N coupling, such as Xantphos or Josiphos-type ligands, which have a wide bite angle that can favor the desired reaction.[9]
2. Base Strength: While a strong base is often needed, an excess or overly reactive base can lead to decomposition or side reactions.2. Screen Bases: Test different strong bases like LiHMDS or K₃PO₄ as alternatives to NaOtBu.
Debromination is observed even at low conversion of starting material. 1. Poor Quality Reagents: The solvent may contain water or other impurities. The starting material or reagents may be contaminated.1. Use Anhydrous Conditions: Ensure solvents are rigorously dried and degassed (sparging with argon or nitrogen) to remove oxygen and water.
2. Hydride Source: A hidden hydride source (e.g., isopropanol, formate salts, or even the amine reagent itself) is reductively cleaving the C-Br bond.[8]2. Change Solvent/Reagents: Switch to a strictly aprotic solvent like dioxane or toluene. Scrutinize all reagents for potential hydride-donating capabilities.
Reaction is clean at first but debromination increases at higher conversion. 1. Catalyst Decomposition: The active catalyst may be degrading over time to a species that is more active for debromination.1. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst which can generate the active Pd(0) species slowly and maintain its integrity throughout the reaction.
2. Product Inhibition: The desired product, being an electron-rich heterocycle, can coordinate to the palladium center and inhibit the catalytic cycle, allowing more time for side reactions.[10]2. Lower Catalyst Loading/Control Stoichiometry: Use the minimum effective catalyst loading. Ensure the stoichiometry of the coupling partner is not excessively high.

Part 3: Mechanistic Insights & Visualizations

Understanding the underlying mechanisms is key to rationally designing experiments that avoid debromination. The primary culprit is a parasitic catalytic cycle that competes with the desired productive cross-coupling cycle.

The Competing Pathways

In a typical palladium-catalyzed cross-coupling, the goal is to proceed through the cycle on the left (Productive Coupling). However, the key intermediate, Ar-Pd(II)-L₂-Br, can be diverted into a competing cycle (Reductive Debromination) that leads to the undesired byproduct.

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add arpdbr Ar-Pd(II)-L₂-Br (Key Intermediate) ox_add->arpdbr transmetal Transmetalation (with R-B(OH)₂ or R-NH₂) arpdbr->transmetal arpdbr_side Ar-Pd(II)-L₂-Br arpdr Ar-Pd(II)-L₂-R transmetal->arpdr arpdr->pd0 red_elim Reductive Elimination arpdr->red_elim product Ar-R (Desired Product) red_elim->product hydride_source Hydride Source (e.g., Base, Solvent) arpdbr_side->hydride_source arpdh Ar-Pd(II)-L₂-H hydride_source->arpdh red_elim_h Reductive Elimination arpdh->red_elim_h pd0_side Pd(0)L₂ arpdh->pd0_side dehalogenated Ar-H (Debrominated Byproduct) red_elim_h->dehalogenated

Competing catalytic cycles in cross-coupling reactions.

How to Favor the Productive Cycle:

  • Accelerate Reductive Elimination: Bulky, electron-donating ligands (e.g., SPhos, XPhos) promote the final reductive elimination step to form the desired Ar-R product.[4] This makes the productive cycle kinetically faster, outcompeting the debromination pathway.

  • Suppress Hydride Formation: The formation of the palladium-hydride species (Ar-Pd(II)-L₂-H) is the entry point to the parasitic cycle. This can be suppressed by:

    • Using rigorously anhydrous and aprotic solvents (dioxane, toluene, DME).

    • Choosing bases that are less likely to act as hydride donors (e.g., K₃PO₄ over certain alkoxides or amines).[5]

    • Operating at lower temperatures to disfavor the activation of potential hydride sources.

Part 4: Recommended Protocols & Best Practices

The following protocols are starting points and should be optimized for specific substrates. Always run small-scale test reactions to screen conditions.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize debromination by using a modern catalyst system.

  • Reaction Setup: To an oven-dried reaction vial, add (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol (1.0 equiv), the desired boronic acid or ester (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.5-5 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction vial.

  • Solvent & Degassing: Add the reaction solvent (e.g., Dioxane/H₂O 10:1). Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80–90°C and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Data Summary: Recommended Conditions for Cross-Coupling
Reaction Type Recommended Pd Source Recommended Ligand Recommended Base Typical Solvent Temp. (°C)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, K₂CO₃, CsFDioxane/H₂O, Toluene80–100
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂Xantphos, JosiphosNaOtBu, LiHMDS, K₃PO₄Toluene, Dioxane90–110
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃, XantphosEt₃N, i-Pr₂NEtTHF, DMF25–70
Heck Pd(OAc)₂P(o-tolyl)₃, Buchwald LigandsEt₃N, K₂CO₃DMF, Acetonitrile80–120

References

  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121–132. [Link]

  • Powers, D. C., & Ritter, T. (2010). On the Mechanism of Palladium-Catalyzed Aromatic C−H Oxidation. Journal of the American Chemical Society, 132(40), 14160–14174. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Wang, Y., Yu, Y., & Li, Y. (2025). Elucidating ligand recognition of reductive dehalogenases: the role of hydrophobic active site in organohalogen binding. Journal of Biological Inorganic Chemistry. [Link]

  • Unknown. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. acgpubs.org. Retrieved from [Link]

  • Wang, Y., Yu, Y., & Li, Y. (2025). Elucidating ligand recognition of reductive dehalogenases: the role of hydrophobic active site in organohalogen binding. Journal of Biological Inorganic Chemistry. [Link]

  • Boursereau, Y., et al. (2012). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 22(5), 1944-1948. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]

  • Lee, H. M., & Nolan, S. P. (2000). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Organic Letters, 2(14), 2053-2055. [Link]

  • Das, S., & Bhanage, B. M. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry, 13(45), 10955-10971. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • da Silva, A. C. G., et al. (2017). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 22(8), 1276. [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. organic-chemistry.org. Retrieved from [Link]

  • LibreTexts. (2026). Reductive Elimination. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 110(2), 1082-1146. [Link]

  • Wikipedia. (n.d.). Reductive elimination. Wikipedia. Retrieved from [Link]

  • Reddy, V. P., & Kumar, A. (2011). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ChemInform. [Link]

  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. Retrieved from [Link]

  • Costa, M., & Puxeddu, A. (1998). Role of protonation and of axial ligands in the reductive dechlorination of alkyl chlorides by vitamin B12 complexes. Reductive cleavage of chloroacetonitrile by Co(I) cobalamins and cobinamides. Journal of the Chemical Society, Dalton Transactions, (13), 2291-2300. [Link]

  • ResearchGate. (n.d.). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Retrieved from [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Jagriti Sharma. (2020, December 31). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053) [Video]. YouTube. [Link]

  • Powers, D. C., & Ritter, T. (2012). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 2(4), 559-568. [Link]

  • Balasubramanian, B., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 37889-37901. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Kashani, S. K., Jessiman, J. E., & Browne, D. L. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. acs.org. Retrieved from [Link]

Sources

Troubleshooting

Overcoming poor reaction kinetics in imidazo[1,2-a]pyrazine synthesis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support resource for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly poor reaction kinetics, during the synthesis of this critical heterocyclic scaffold. We will move beyond simple procedural lists to explore the causality behind common synthetic issues and provide field-proven, validated solutions.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry

This section addresses the fundamental "why" questions that underpin kinetic challenges in imidazo[1,2-a]pyrazine synthesis.

Q1: My reaction is extremely slow and gives a low yield. What are the primary factors controlling the reaction kinetics?

A: The kinetics of imidazo[1,2-a]pyrazine synthesis, especially in popular one-pot, multi-component reactions (MCRs), are highly sensitive to several interconnected factors:

  • Catalyst Choice and Activity: The traditional approach often involves the condensation of an aminopyrazine with an α-haloketone, which can be slow and require harsh conditions[1]. Modern MCRs, such as the Groebke-Blackburn-Bienaymé reaction, rely on a catalyst to activate the substrates. The choice of catalyst is paramount. While various Lewis acids can be used, many yield only moderate results or require long reaction times[2]. Molecular iodine (I₂) has emerged as a highly efficient, inexpensive, and benign catalyst that can dramatically accelerate these reactions, often providing excellent yields at room temperature in under an hour[2][3]. In one study, I₂ significantly outperformed other Lewis acids like CAN, SnCl₄, and FeCl₃, with the reaction failing to proceed in its absence[2].

  • Solvent System: The polarity and nature of the solvent play a critical role. The ideal solvent must adequately solubilize the starting materials while facilitating the key mechanistic steps (imine formation, cycloaddition). Polar protic solvents like ethanol have been shown to be highly effective, particularly for iodine-catalyzed reactions, leading to high-purity products with excellent yields[2]. In contrast, non-polar solvents like toluene or even some polar aprotic solvents can result in significantly lower yields[2]. For microwave-assisted synthesis, a green solvent system of water and isopropyl alcohol (H₂O-IPA) has proven effective, overcoming the low solubility of organic compounds in pure water[1].

  • Substrate Stability and Reactivity: The nature of your starting materials is crucial. Some isocyanides, a key component in many MCRs, are sensitive to acid or high temperatures and can decompose, leading to low yields of the desired product[2]. Similarly, the electronic properties of the aldehyde component influence the initial condensation step with the aminopyrazine; electron-withdrawing groups can affect reaction rates and final yields[2].

Q2: I'm observing significant side product formation. What are the most common competing reactions?

A: Side product formation is often a result of competing reaction pathways or substrate decomposition. In the synthesis involving 2-aminopyrazine and α-halocarbonyls, several competitive reactions can occur. For instance, initial nucleophilic attack can happen from either the primary amine or the endocyclic nitrogen of the pyrazine ring, leading to different regioisomers or undesired products[4]. When using unstable aldehydes, self-condensation or oxidation of the aldehyde can compete with its reaction with the aminopyrazine. Furthermore, as mentioned, the decomposition of sensitive isocyanides at elevated temperatures is a common source of impurities and reduced yield[2].

Q3: How critical is the choice of energy input? Should I be using conventional heating or microwave irradiation?

A: The method of energy input is a critical parameter for overcoming kinetic barriers. While conventional heating can be effective, it often requires longer reaction times and higher temperatures, which can lead to substrate decomposition and side product formation[1].

Microwave (MW) irradiation offers a significant advantage by accelerating the reaction, often reducing times from hours to mere minutes[1]. This rapid, uniform heating can dramatically improve yields and product purity. For example, a reaction that yielded only 30% product with conventional heating at 100°C was completed in minutes with excellent yield under microwave irradiation in a H₂O-IPA solvent system[1]. This makes MW synthesis a superior choice for high-throughput screening and library synthesis[1].

Section 2: Troubleshooting Guide for Poor Reaction Kinetics

This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of imidazo[1,2-a]pyrazines.

Symptom Observed Potential Root Cause(s) Recommended Troubleshooting Steps & Rationale
Low or No Product Yield 1. Inefficient Catalyst: The chosen Lewis acid (e.g., FeCl₃, SnCl₂) may have poor efficacy for this transformation[2]. 2. Sub-optimal Solvent: The solvent may not sufficiently solubilize reactants or facilitate the reaction mechanism[2]. 3. Decomposition of Reagents: Isocyanide or aldehyde starting materials may be degrading under the reaction conditions (e.g., high heat)[2]. 4. Insufficient Energy Input: The activation energy barrier is not being overcome with conventional heating at low temperatures[1].1. Switch to an Iodine Catalyst: Replace your current Lewis acid with 5 mol% molecular iodine (I₂). Iodine has been demonstrated to be a superior, cost-effective, and eco-friendly catalyst for this synthesis, often yielding excellent results at room temperature[2][3]. 2. Optimize the Solvent: If not already in use, switch to ethanol (EtOH) for iodine-catalyzed reactions. For microwave synthesis, a mixture of Isopropanol (IPA) and Water is highly effective[1]. 3. Use Room Temperature Protocol: If using a heat-sensitive isocyanide (like tert-butyl isocyanide), perform the reaction at room temperature. The efficiency of the iodine catalyst allows for high yields without the need for heating[2]. 4. Employ Microwave Irradiation: If equipment is available, switch to microwave synthesis. This can drastically reduce reaction times to minutes and significantly boost yields, even without a catalyst in some cases[1].
Reaction is Very Slow (Stalls before completion) 1. Low Reactant Concentration: Dilute conditions can slow down bimolecular or termolecular reaction steps. 2. Poor Nucleophilicity: The aminopyrazine may not be sufficiently nucleophilic. 3. Inefficient Heating: Conventional oil bath heating can lead to uneven temperature distribution and inefficient energy transfer.1. Increase Concentration: Ensure the reaction is run at an appropriate concentration as described in validated protocols (e.g., 0.5-1.0 M). 2. Check Aminopyrazine Substituents: Electron-donating groups on the aminopyrazine ring can increase its nucleophilicity and accelerate the initial condensation step. 3. Switch to Microwave Heating: Microwave irradiation provides rapid and uniform heating, ensuring all molecules in the reaction vessel are energized simultaneously, which is highly effective for overcoming kinetic hurdles[1].
Multiple Spots on TLC (Side Products) 1. Competing Reaction Pathways: As discussed in the FAQs, alternative cyclization or reaction pathways may be occurring[4]. 2. Reaction Temperature Too High: Elevated temperatures can provide the energy needed to access alternative, higher-energy transition states, leading to undesired products. It can also cause reagent decomposition[2]. 3. Incorrect Stoichiometry: An excess of one reactant can lead to side reactions.1. Use a Milder, More Selective Catalyst: An effective catalyst like iodine can promote the desired pathway at lower temperatures, reducing the likelihood of side reactions[2]. 2. Reduce Reaction Temperature: If using conventional heating, try lowering the temperature or switching to a room-temperature iodine-catalyzed protocol[2]. 3. Verify Stoichiometry: Carefully check the molar equivalents of all reactants. A 1:1:1 stoichiometry for aminopyrazine, aldehyde, and isocyanide is typical for MCRs.
Section 3: Validated Experimental Protocols

The following protocols are presented as robust starting points for overcoming poor reaction kinetics.

Protocol 1: High-Efficiency, Iodine-Catalyzed Three-Component Synthesis at Room Temperature

This protocol is adapted from the work of Parthiban et al. and is highly effective for generating substituted imidazo[1,2-a]pyrazines in excellent yields without the need for heating[2][3].

Step-by-Step Methodology:

  • To a solution of the selected aryl aldehyde (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add the 2-aminopyrazine (1.0 mmol).

  • Add molecular iodine (I₂) (0.05 mmol, 5 mol%).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the isocyanide (e.g., tert-butyl isocyanide) (1.2 mmol) dropwise to the stirring solution.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often complete within 1-2 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel) to obtain the pure imidazo[1,2-a]pyrazine derivative.

Protocol 2: Catalyst-Free, Microwave-Assisted Synthesis in a Green Solvent

This protocol, adapted from Sharma et al., leverages the power of microwave irradiation to dramatically accelerate the reaction between a 2-aminopyrazine and an α-haloketone, eliminating the need for a catalyst[1].

Step-by-Step Methodology:

  • In a specialized microwave reaction vessel, combine the 2-aminopyrazine (1.0 mmol) and the α-haloketone (e.g., 2-bromo-1-phenylethanone) (1.0 mmol).

  • Add a solvent mixture of Isopropanol (IPA) and Water (H₂O) (e.g., 1:1 ratio, 4 mL total volume).

  • Seal the vessel securely.

  • Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). The optimal time and temperature should be determined experimentally.

  • After irradiation, allow the vessel to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.

  • Purify the resulting crude material by column chromatography (silica gel) to yield the final product.

Section 4: Mechanistic Insights & Visual Workflow

Understanding the reaction mechanism is key to effective troubleshooting.

Plausible Mechanism for Iodine-Catalyzed Synthesis

The iodine catalyst plays a crucial role as a Lewis acid, activating the substrates to facilitate the key bond-forming steps. The reaction proceeds through an initial condensation, followed by nucleophilic attack and a final [4+1] cycloaddition[3].

G Reactants 2-Aminopyrazine + Aryl Aldehyde Imine_A Intermediate A (Imine Ion) Reactants->Imine_A Condensation I2_cat I₂ (Catalyst) I2_cat->Imine_A Activation Iminium_B Intermediate B (Iminium Ion) Imine_A->Iminium_B Nucleophilic attack by Isocyanide Isocyanide Isocyanide (R-NC) Isocyanide->Iminium_B Cyclo_C Intermediate C (Cycloaddition Adduct) Iminium_B->Cyclo_C [4+1] Cycloaddition Product Imidazo[1,2-a]pyrazine Cyclo_C->Product Aromatization

Caption: Plausible mechanism for the I₂-catalyzed three-component synthesis.

Troubleshooting Workflow for Poor Reaction Kinetics

When faced with a problematic reaction, this logical workflow can guide your optimization strategy.

G Start Problem: Poor Reaction Kinetics Check_Method Is the reaction conventionally heated? Start->Check_Method Switch_MW Action: Switch to Microwave Irradiation Check_Method->Switch_MW Yes Check_Catalyst Is the catalyst I₂? Check_Method->Check_Catalyst No (Using MW) or still slow Success Problem Solved Switch_MW->Success Switch_I2 Action: Switch to 5 mol% I₂ in Ethanol Check_Catalyst->Switch_I2 No Check_Temp Is reaction heated? Check_Catalyst->Check_Temp Yes Switch_I2->Success Run_RT Action: Run reaction at Room Temperature Check_Temp->Run_RT Yes Reassess Re-evaluate Substrates (Stability, Purity) Check_Temp->Reassess No (at RT) & still slow Run_RT->Success

Caption: A logical workflow for troubleshooting poor reaction kinetics.

References
  • Parthiban, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13, 36439-36454. [Link]

  • Wishart, G. (2015). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]

  • Parthiban, P., et al. (2023). (PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ResearchGate. [Link]

  • Sharma, R., et al. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 20(10), 606-613. [Link]

  • Various Authors. Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]

  • Parthiban, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Reddy, C. S., et al. (2016). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. Journals. [Link]

  • G. M. Berezina, et al. (2007). Imidazo[1,2-a]pyrazines. ResearchGate. [Link]

  • Parthiban, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

Sources

Optimization

Technical Support Center: HPLC Method Development for Imidazo[1,2-a]pyrazine Analysis

Welcome to the technical support center for the chromatographic analysis of imidazo[1,2-a]pyrazine reaction mixtures. This guide is designed for researchers, medicinal chemists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of imidazo[1,2-a]pyrazine reaction mixtures. This guide is designed for researchers, medicinal chemists, and drug development professionals who are tasked with developing robust and reliable High-Performance Liquid Chromatography (HPLC) methods for this important class of nitrogen-containing heterocyclic compounds. Imidazo[1,2-a]pyrazines are prevalent scaffolds in medicinal chemistry, with applications ranging from kinase inhibitors to anti-secretory agents.[1][2][3]

However, their analysis is not without challenges. The basic nature of the imidazole ring often leads to difficult chromatographic behavior, such as poor peak shape and unpredictable retention. This guide provides practical, field-tested advice in a question-and-answer format to help you overcome these common obstacles.

Frequently Asked Questions (FAQs)
Q1: I'm starting from scratch. What is a good set of initial conditions for analyzing an imidazo[1,2-a]pyrazine reaction mixture?

A1: A successful method development process begins with a logical starting point. For imidazo[1,2-a]pyrazines, which are typically moderately polar and basic, a reversed-phase (RP-HPLC) approach is standard. The key is to choose conditions that mitigate the potential for undesirable secondary interactions.

A robust starting point is summarized in the table below. This setup is designed to provide good initial retention and peak shape for a broad range of derivatives.

ParameterRecommended Starting ConditionRationale & Key Considerations
Column C18, 2.1 or 4.6 mm i.d., 50-150 mm length, < 3 µm particle sizeA C18 column provides general-purpose hydrophobic retention.[4][5] Using a column with high-purity silica and robust end-capping is critical to minimize silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier protonates the basic analytes and, more importantly, suppresses the ionization of residual silanol groups on the silica surface, significantly reducing peak tailing.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a good first choice for an organic modifier due to its low viscosity and UV transparency.
Detection UV/Diode Array Detector (DAD) at 254 nm or λmaxThe fused aromatic system of imidazo[1,2-a]pyrazines is strongly chromophoric. A DAD allows for the simultaneous monitoring of multiple wavelengths and peak purity assessment.
Flow Rate 0.4 mL/min (for 2.1 mm i.d.) or 1.0 mL/min (for 4.6 mm i.d.)These are standard flow rates for the given column dimensions and provide a good balance between analysis time and efficiency.
Column Temp. 30 - 40 °CElevated temperatures can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics.
Initial Elution Scouting Gradient (e.g., 5% to 95% B over 10-15 minutes)A broad gradient is essential to elute all components of a complex reaction mixture, from polar starting materials to nonpolar products.[7][8]
Q2: My peaks are tailing severely. What's happening and how do I fix it?

A2: This is the most common issue when analyzing basic compounds like imidazo[1,2-a]pyrazines. Peak tailing is primarily caused by secondary interactions between the protonated basic nitrogens on your analyte and negatively charged, ionized residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[9][10] This creates a secondary, undesirable retention mechanism that leads to tailed peaks.

Quick Fixes:

  • Lower the Mobile Phase pH: Ensure your mobile phase pH is low (typically 2.5-3.5) by using an acid modifier like formic acid or trifluoroacetic acid (TFA). A low pH suppresses silanol ionization, minimizing the interaction.[6]

  • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to block most of the accessible silanols. If you are using an older column, switching to a newer generation column can solve the problem instantly.[10]

  • Consider Mobile Phase Additives: In difficult cases, a small amount of a basic additive like triethylamine (TEA) can be added to the mobile phase. TEA acts as a sacrificial base, competitively binding to the active silanol sites and shielding your analyte from them.[11]

For a more detailed breakdown, refer to the Troubleshooting Guide: Problem 1 - Poor Peak Shape .

Q3: Should I use an isocratic or gradient elution for my reaction mixture?

A3: For analyzing a reaction mixture with multiple components of varying polarities (e.g., starting materials, intermediates, product, byproducts), a gradient elution is almost always the correct choice. [8][12]

  • Gradient Elution starts with a low percentage of organic solvent and gradually increases it. This allows for the effective separation of both early-eluting (polar) and late-eluting (nonpolar) compounds in a single run, resulting in sharper peaks and better overall resolution.[7][13]

  • Isocratic Elution uses a constant mobile phase composition. It is best suited for simple mixtures containing only a few components with similar retention behavior or for routine quality control of a purified product.[7][8] Using an isocratic method for a complex mixture often leads to poor resolution of early peaks and broad, difficult-to-detect peaks for strongly retained components.

Q4: My polar imidazo[1,2-a]pyrazine analogues have little to no retention on a C18 column. What are my options?

A4: This is a common challenge when dealing with highly polar compounds in reversed-phase chromatography.[11] If your analytes elute at or near the void volume, you have several effective strategies:

  • Use 100% Aqueous Mobile Phase: Some modern C18 columns are designed to be "aqueous stable." Check your column's specifications to see if it can be run with a mobile phase containing 0% organic solvent without undergoing phase collapse.

  • Switch to a Polar-Embedded Column: These columns have a polar functional group (e.g., amide, carbamate) embedded in the alkyl chain. This modification makes the stationary phase more compatible with highly aqueous mobile phases and can provide alternative selectivity for polar analytes.

  • Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[14] It uses a polar stationary phase (like bare silica or an amide-bonded phase) with a mobile phase rich in organic solvent (typically >80% acetonitrile). Water acts as the strong, eluting solvent. This mode provides excellent retention for compounds that are unretained in reversed-phase.[14][15]

In-Depth Troubleshooting Guides
Problem 1: Persistent Peak Tailing for Basic Analytes

Peak tailing not only compromises the aesthetic quality of your chromatogram but also severely impacts quantitative accuracy by making peak integration unreliable. The following systematic approach will help you diagnose and resolve this issue.

G start Peak Tailing Observed (Asymmetry > 1.2) check_ph Is Mobile Phase pH < 3.5? start->check_ph check_column Using a modern, high-purity, end-capped column? check_ph->check_column Yes lower_ph Action: Lower pH to 2.5-3.0 using 0.1% Formic Acid or TFA. check_ph->lower_ph No check_overload Is the peak shape improved at lower concentration? check_column->check_overload Yes change_column Switch to a column with alternative chemistry (e.g., polar-embedded or hybrid silica). check_column->change_column No consider_additive Consider adding a competing base (e.g., TEA) to the mobile phase. check_overload->consider_additive No reduce_load Action: Reduce injection mass. Dilute the sample. check_overload->reduce_load Yes resolved Problem Resolved consider_additive->resolved change_column->resolved lower_ph->resolved reduce_load->resolved

Caption: A decision tree for systematically troubleshooting peak tailing.

The mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[16][17]

  • Objective: To suppress the ionization of stationary phase silanol groups (pKa ~3.5-4.5) and ensure the analyte is in a consistent, fully protonated state.

  • Procedure:

    • Prepare the aqueous component of your mobile phase (e.g., HPLC-grade water).

    • Add an acidic modifier. For LC-MS compatibility, 0.1% (v/v) formic acid is the standard choice, typically bringing the pH to ~2.7. For UV detection only, 0.1% TFA (pH ~2) or a phosphate buffer can be used.

    • Crucially, always measure and adjust the pH of the aqueous component before mixing it with the organic solvent. [17]

    • If using a buffer, choose one with a pKa value within +/- 1 pH unit of your target pH for maximum buffering capacity.

BufferpKaUseful pH RangeLC-MS Compatible?
Formic Acid3.752.8 - 4.8Yes
Phosphate2.15, 7.20, 12.352.1 - 3.1, 6.2 - 8.2No (non-volatile)
Ammonium Formate3.75, 9.252.8 - 4.8, 8.2 - 10.2Yes
Problem 2: Inadequate Resolution of Reaction Components

A reaction mixture can contain structurally similar isomers, impurities, or unreacted starting materials that are challenging to separate. Optimizing selectivity is key to achieving baseline resolution.

G start Initial Scouting Gradient (e.g., 5-95% B in 15 min) eval1 Evaluate Resolution (Rs) for critical pair start->eval1 opt_gradient Optimize Gradient Slope: Make it shallower around the elution time of the critical pair. eval1->opt_gradient Rs < 1.5 validated Method Optimized Proceed to Validation eval1->validated Rs >= 1.5 eval2 Sufficient Resolution? opt_gradient->eval2 change_organic Change Organic Modifier: Switch from Acetonitrile to Methanol (or vice versa). eval2->change_organic No eval2->validated Yes eval3 Sufficient Resolution? change_organic->eval3 change_ph_temp Change pH or Temperature: Evaluate selectivity at a different pH or column temp. eval3->change_ph_temp No eval3->validated Yes change_ph_temp->validated

Caption: A systematic workflow for improving chromatographic resolution.

Fine-tuning the gradient profile is often the fastest way to improve the separation of closely eluting peaks.

  • Objective: To increase the separation between a critical pair of analytes by decreasing the rate of change in mobile phase strength (%B) during their elution.

  • Procedure:

    • Perform an initial fast "scouting" gradient (e.g., 5-95% B in 15 minutes) to determine the approximate elution time of all components.

    • Identify the critical pair(s) with the lowest resolution. Note the %B at which they elute.

    • Modify the gradient to be much shallower in the region where the critical pair elutes. Compensate by making the gradient steeper at other points to maintain a reasonable run time.

Example of Gradient Optimization:

Time (min)%B (Scouting Gradient)%B (Optimized Gradient)Segment Purpose
0.055Initial Hold
10.06540Shallow gradient around critical pair eluting at ~45-55% B
15.06560
16.09595Rapid ramp to wash column
18.09595Column Wash
18.155Re-equilibration
22.055
Advanced Topic: Forced Degradation Studies

For drug development professionals, demonstrating the stability-indicating nature of an HPLC method is a regulatory requirement.[18] This involves subjecting the drug substance to harsh conditions to produce degradation products and proving the HPLC method can separate these degradants from the main peak and from each other.[19][20]

Protocol 3: Performing a Forced Degradation Study

  • Objective: To generate potential degradation products and assess the specificity of the analytical method.

  • Procedure: Prepare separate solutions of the imidazo[1,2-a]pyrazine active pharmaceutical ingredient (API) and expose them to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 2-8 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2-8 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store solid API and solution at 80 °C for 24-48 hours.

    • Photolytic: Expose solid API and solution to light (ICH Q1B guidelines).

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using your developed HPLC method.

    • The goal is to achieve 5-20% degradation of the main peak.

    • Use a Diode Array Detector (DAD) to perform peak purity analysis on the main peak in each chromatogram to ensure no degradants are co-eluting. The method is considered "stability-indicating" if all degradation products are successfully separated from the parent compound.

References
  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 35671–35683. [Link]

  • Reddy, T. S., et al. (2016). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.[Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Imidazo[1,2-a]pyrazines. Chemistry of Heterocyclic Compounds. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Hassan, W. S., et al. (2015). Mobile phase optimization for the separation of some herbicide samples using HPLC. ResearchGate. [Link]

  • Pikta, M., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Phenomenex. (2023). Isocratic Vs. Gradient Elution in Chromatography. Phenomenex. [Link]

  • ChemInform Abstract. (2010). Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. ResearchGate. [Link]

  • Xu, Y., et al. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]

  • Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Sepuxianyun. (2023). Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.[Link]

  • Abdel-Moety, E. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. [Link]

  • Abe, Y., et al. (2008). Novel imidazo[1,2-a]pyrazine derivatives as potent reversible inhibitors of the gastric H+/K+-ATPase. PubMed. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]

  • Faisal, A., et al. (2009). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]

  • Agilent Technologies. (2011). Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • LCGC International. (2024). Mobile Phase Optimization Strategies for Reversed Phase HPLC. LCGC International. [Link]

  • Patel, R. M., et al. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. ResearchGate. [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ResearchGate. [Link]

  • ResearchGate. (2019). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • PharmaGuru. (2023). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru. [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Faisal, A., et al. (2009). Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. ResearchGate. [Link]

  • Abdel-Moety, E. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]

  • Es-haghi, A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health. [Link]

  • Agilent Technologies. Isocratic v. Gradient. Agilent. [Link]

  • Al-Asmari, A., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]

  • Jehangir, M. (2020). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • Biotage. (2023). When is Gradient Elution Better than Isocratic Elution? Biotage. [Link]

  • ResearchGate. (2019). Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. ResearchGate. [Link]

  • Mercolini, L., et al. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online. [Link]

  • Scribd. (2019). Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. Scribd. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Gαq/11 Inhibitors in Uveal Melanoma Cells: (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol and Beyond

For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of Gαq/11 in Uveal Melanoma Uveal melanoma (UM) is the most common primary intraocular malignancy in adults, with a high prop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Gαq/11 in Uveal Melanoma

Uveal melanoma (UM) is the most common primary intraocular malignancy in adults, with a high propensity for metastasis, predominantly to the liver.[1] A staggering 90% of uveal melanomas are driven by mutually exclusive activating mutations in the genes GNAQ and GNA11.[2] These genes encode the α-subunits of the heterotrimeric G proteins, Gαq and Gα11, respectively.[3] These mutations, most commonly at the Q209 and R183 residues, render the Gαq/11 proteins constitutively active by impairing their intrinsic GTPase activity.[1] This perpetual "on" state leads to the aberrant activation of multiple downstream signaling pathways critical for cell growth and proliferation.[1][2]

The central role of the Gαq/11 pathway in driving UM pathogenesis makes it a prime therapeutic target.[1] However, efforts to inhibit downstream effectors, such as MEK, have shown limited clinical success, likely due to the activation of multiple, redundant signaling cascades.[4] This has shifted focus towards the direct inhibition of the upstream drivers, Gαq and Gα11, as a more promising therapeutic strategy.[1] This guide provides a comparative analysis of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol and other prominent Gαq/11 inhibitors in the context of UM cells.

The Gαq/11 Signaling Axis in Uveal Melanoma

Constitutively active Gαq/11 proteins trigger a cascade of downstream signaling events that collectively promote tumorigenesis. Key among these are:

  • Phospholipase Cβ (PLCβ) Pathway: Activated Gαq/11 stimulates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC), a key player in the activation of the MAPK/ERK pathway, a well-established driver of cell proliferation.[1]

  • YAP/TAZ Pathway: Oncogenic Gαq/11 leads to the activation of the transcriptional co-activators YAP and TAZ, key effectors of the Hippo signaling pathway.[1][5] This activation is often mediated through the Rho/Rac GTPases and their effector Trio.[4] Nuclear translocation of YAP/TAZ promotes the transcription of genes involved in cell proliferation and survival.[1]

  • Other Pathways: Aberrant Gαq/11 signaling can also influence other pathways such as the PI3K/AKT/mTOR pathway, contributing to the complex signaling network that drives UM.[6]

Galphaq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR Galphaq_inactive Gαq/11 (GDP-bound) Inactive GPCR->Galphaq_inactive Signal Galphaq_active Mutant Gαq/11 (GTP-bound) Constitutively Active Galphaq_inactive->Galphaq_active GTP binding (Mutation-driven) PLCb PLCβ PIP2 PIP2 PLCb->PIP2 Hydrolyzes Galphaq_active->PLCb Activates Rho_Rac Rho/Rac Galphaq_active->Rho_Rac Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates MAPK_Pathway MAPK Pathway (RAF-MEK-ERK) PKC->MAPK_Pathway Activates Transcription Gene Transcription (Proliferation, Survival) MAPK_Pathway->Transcription YAP_TAZ_p YAP/TAZ (Phosphorylated) Inactive Rho_Rac->YAP_TAZ_p Inhibits phosphorylation YAP_TAZ YAP/TAZ Active YAP_TAZ_p->YAP_TAZ Dephosphorylation TEAD TEAD YAP_TAZ->TEAD Binds TEAD->Transcription Promotes experimental_workflow cluster_assays In Vitro Assays cluster_invivo In Vivo Studies start Start: UM Cell Lines (GNAQ/GNA11 mutant) treatment Treat with Gαq/11 Inhibitor (e.g., (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol, YM-254890, FR900359, etc.) start->treatment viability Cell Viability/Proliferation Assay (e.g., CCK-8, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Caspase-3/7 Glo, Annexin V) treatment->apoptosis western_blot Western Blot Analysis (pERK, pYAP, total ERK, total YAP, etc.) treatment->western_blot migration Cell Migration/Invasion Assay (e.g., Transwell assay) treatment->migration xenograft Xenograft Mouse Model viability->xenograft Promising results lead to tumor_growth Monitor Tumor Growth and Animal Well-being xenograft->tumor_growth toxicity Assess Toxicity tumor_growth->toxicity

Caption: Experimental Workflow for Gαq/11 Inhibitor Evaluation.

5.2. Cell Viability Assay (CCK-8)

This protocol is adapted from methodologies used in the evaluation of novel Gαq/11 inhibitors. [7]

  • Cell Seeding: Seed uveal melanoma cells (e.g., MP41 with GNA11 Q209L or 92.1 with GNAQ Q209L mutation) in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the Gαq/11 inhibitor (e.g., (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol) or vehicle control (DMSO) for 72 hours.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

5.3. Western Blot Analysis for Downstream Signaling

This protocol is based on established methods to assess the inhibition of Gαq/11 signaling pathways. [4][8]

  • Cell Lysis: Plate UM cells and treat with the inhibitor for the desired time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated ERK (pERK), total ERK, phosphorylated YAP (pYAP), total YAP, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation status of ERK and YAP.

Discussion and Future Perspectives

The direct inhibition of oncogenic Gαq/11 presents a compelling therapeutic strategy for uveal melanoma. [1]While the cyclic depsipeptides YM-254890 and FR900359 have demonstrated potent preclinical activity, their complex structures and potential for toxicity due to inhibition of wild-type Gαq/11 remain challenges. [1][9] The emergence of small molecule inhibitors, including the imidazo[1,2-a]pyrazine and imidazopiperazine classes, offers a promising alternative. [10][8][11]These compounds, such as (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol derivatives and GQ262, have the potential for improved drug-like properties, including oral bioavailability and reduced toxicity. [11][7] Future research should focus on:

  • Head-to-head comparisons: Rigorous preclinical studies directly comparing the efficacy and safety of these different classes of inhibitors in a panel of UM cell lines and in vivo models.

  • Structure-activity relationship (SAR) studies: Further optimization of the imidazo[1,2-a]pyrazine and other scaffolds to enhance potency, selectivity, and pharmacokinetic properties.

  • Combination therapies: Investigating the synergistic effects of Gαq/11 inhibitors with other targeted agents, such as MEK inhibitors, which has already shown promise. [12][13]* Resistance mechanisms: Elucidating potential mechanisms of resistance to Gαq/11 inhibitors to inform the development of next-generation therapies and combination strategies. [14] The continued development of potent and specific Gαq/11 inhibitors holds the key to unlocking a more effective treatment paradigm for patients with uveal melanoma.

References

  • Lapadula, D., & Benovic, J. L. (2021). Targeting Oncogenic Gαq/11 in Uveal Melanoma. Cancers, 13(24), 6195. [Link]

  • Onken, M. D., Makee, A., & Harbour, J. W. (2019). Effects of Oncogenic Gαq and Gα11 Inhibition by FR900359 in Uveal Melanoma. Molecular Cancer Research, 17(4), 963–973. [Link]

  • Zhang, Y., et al. (2021). Design, Synthesis, and Evaluation of Small Molecule Gαq/11 Protein Inhibitors for the Treatment of Uveal Melanoma. Journal of Medicinal Chemistry, 64(7), 4079–4093. [Link]

  • Xiong, X., et al. (2022). Discovery of small molecule Gαq/11 protein inhibitors against uveal melanoma. Acta Pharmaceutica Sinica B, 12(7), 3049-3062. [Link]

  • Xiong, X., et al. (2022). Discovery of small molecule Gαq/11 protein inhibitors against uveal melanoma. Acta Pharmaceutica Sinica B, 12(7), 3049-3062. [Link]

  • Lapadula, D., & Benovic, J. L. (2021). Targeting Oncogenic Gαq/11 in Uveal Melanoma. Cancers, 13(24), 6195. [Link]

  • Annala, S., et al. (2021). Combined Inhibition of Gαq and MEK Enhances Therapeutic Efficacy in Uveal Melanoma. Clinical Cancer Research, 27(5), 1433–1445. [Link]

  • Lapadula, D., & Benovic, J. L. (2021). Targeting Oncogenic Gαq/11 in Uveal Melanoma. Cancers, 13(24), 6195. [Link]

  • Marconcini, R., et al. (2022). GNAQ and GNA11 Genes: A Comprehensive Review on Oncogenesis, Prognosis and Therapeutic Opportunities in Uveal Melanoma. International Journal of Molecular Sciences, 23(5), 2736. [Link]

  • Onken, M. D., Makee, A., & Harbour, J. W. (2019). Effects of Oncogenic Gαq and Gα11 Inhibition by FR900359 in Uveal Melanoma. Molecular Cancer Research, 17(4), 963–973. [Link]

  • Xiong, X., et al. (2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. European Journal of Medicinal Chemistry, 241, 114520. [Link]

  • Annala, S., et al. (2021). Combined Inhibition of Gαq and MEK Enhances Therapeutic Efficacy in Uveal Melanoma. Clinical Cancer Research, 27(5), 1433–1445. [Link]

  • Annala, S., et al. (2021). Combined Inhibition of Gαq and MEK Enhances Therapeutic Efficacy in Uveal Melanoma. Clinical Cancer Research, 27(5), 1433–1445. [Link]

  • (6-bromoimidazo[1,2-a]pyrazin-3-yl)methanol. ChemUniverse. [Link]

  • Urtatiz, O., & Van Raamsdonk, C. D. (2016). Gnaq and Gna11 in the Endothelin Signaling Pathway and Melanoma. Frontiers in Genetics, 7, 59. [Link]

  • van der Kooij, M. K., et al. (2023). Unraveling Resistance Mechanisms to Gαq Pathway Inhibition in Uveal Melanoma: Insights from Signaling-Activation Library Screening. Cancers, 15(2), 488. [Link]

  • Chen, X., et al. (2020). Functional characterization of uveal melanoma oncogenes. Oncogene, 39(46), 6965-6976. [Link]

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Comparative

A Comparative Analysis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Scaffolds: A Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate biological activity, pharmacokinetic profile, and patentability of a d...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate biological activity, pharmacokinetic profile, and patentability of a drug candidate. Among the myriad of privileged structures, the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds have emerged as cornerstones in the development of therapeutics targeting a wide array of diseases. This guide provides a comprehensive comparative analysis of these two prominent bioisosteres, offering insights into their synthesis, physicochemical properties, and biological applications to aid researchers in making informed decisions during the drug design process.

Structural and Physicochemical Properties: A Tale of Two Rings

At their core, both scaffolds feature a fused bicyclic system comprising an imidazole ring fused to a six-membered aromatic ring. The key distinction lies in the nature of this six-membered ring: a pyridine in the imidazo[1,2-a]pyridine scaffold and a pyrazine in the imidazo[1,2-a]pyrazine scaffold. This seemingly subtle difference of an additional nitrogen atom in the pyrazine ring significantly impacts the electronic distribution, hydrogen bonding capacity, and overall physicochemical properties of the molecule.

PropertyImidazo[1,2-a]pyridineImidazo[1,2-a]pyrazineRationale for Difference
Molecular Formula C₇H₆N₂C₆H₅N₃Presence of an additional nitrogen atom in the pyrazine ring.
Molecular Weight 118.14 g/mol 119.12 g/mol The extra nitrogen atom increases the molecular weight.
logP (calculated) 1.80.7The additional nitrogen in the pyrazine ring increases polarity, leading to a lower logP and potentially higher aqueous solubility.
pKa (of conjugate acid) ~6.8~5.5The electron-withdrawing nature of the second nitrogen atom in the pyrazine ring reduces the basicity of the heterocyclic system.
Hydrogen Bond Acceptors 12The pyrazine ring offers an additional nitrogen atom capable of accepting a hydrogen bond, which can influence target binding and solubility.

Synthetic Accessibility: Navigating the Routes to Core Scaffolds

The synthetic accessibility of a scaffold is a crucial factor in its widespread adoption in drug discovery programs. Both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine benefit from well-established and versatile synthetic routes.

Imidazo[1,2-a]pyridine Synthesis: The Classic and the Contemporary

The synthesis of the imidazo[1,2-a]pyridine core is often achieved through the well-known Tschitschibabin (or Chichibabin) reaction , first described in 1925. This condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound remains a robust and widely used method.[1] Modern advancements have introduced greener and more efficient protocols, including microwave-assisted syntheses and the use of eco-friendly solvents.[1]

A variety of synthetic strategies have been developed to access this privileged scaffold, including multicomponent reactions, tandem reactions, intramolecular cyclizations, and oxidative couplings.[2]

Imidazo[1,2-a]pyrazine Synthesis: Efficiency through Multicomponent Reactions

The imidazo[1,2-a]pyrazine scaffold is also accessible through various synthetic methodologies. Notably, multicomponent reactions (MCRs) like the Groebke-Blackburn-Bienaymé (GBB) reaction have emerged as a powerful tool for the rapid and efficient construction of this heterocyclic system.[3] This one-pot reaction, involving an aminopyrazine, an aldehyde, and an isocyanide, offers a high degree of molecular diversity.[3] Iodine-catalyzed three-component condensations have also proven to be an effective method for the synthesis of these derivatives.

General Synthetic Strategies

Biological Activity Profile: A Comparative Overview

Both scaffolds are present in a multitude of biologically active compounds, demonstrating their versatility in interacting with a diverse range of biological targets.

The Privileged Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, owing to its presence in several marketed drugs.[2] These include the well-known anxiolytics and hypnotics such as zolpidem, alpidem, and saripidem.[4] The biological activities of imidazo[1,2-a]pyridine derivatives are extensive and include:

  • Anticancer: Targeting various mechanisms, including kinase inhibition and tubulin polymerization.[2]

  • Antitubercular: Showing potent activity against Mycobacterium tuberculosis.[5]

  • Antiviral, anti-inflammatory, and antimicrobial activities. [1][6]

The Emerging Imidazo[1,2-a]pyrazine

The imidazo[1,2-a]pyrazine scaffold, while less represented in marketed drugs compared to its pyridine counterpart, is a rapidly emerging area of research with a broad spectrum of reported biological activities:

  • Anticancer: Demonstrating significant potential, with some derivatives showing potent inhibition of cancer cell lines.[7]

  • Antiviral: Notably, derivatives have been identified with activity against the SARS-CoV-2 main protease.[8]

  • Kinase Inhibition: Imidazo[1,2-a]pyrazines have been explored as inhibitors of various kinases, including IKK1 and IKK2.[9]

  • Other activities: Including antibacterial, antifungal, and anti-inflammatory properties.

Head-to-Head Comparison: Anticancer Activity

A direct comparative study of the anticancer activity of a series of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives against several cancer cell lines revealed interesting structure-activity relationships.[8] The study found that, in their series, the imidazo[1,2-a]pyridine compounds generally exhibited more significant anticancer activities than the corresponding imidazo[1,2-a]pyrazine analogs.[8]

Compound ClassCancer Cell LineIC₅₀ (µM)
Imidazo[1,2-a]pyrazine (10b)Hep-220
HepG218
MCF-721
A37516
Imidazo[1,2-a]pyridine (12b)Hep-211
HepG213
MCF-711
A37511
Data from Krishnamoorthy et al. (2023).[8]

This suggests that the removal of the nitrogen atom at the 7-position of the pyrazine ring can be beneficial for anticancer activity in this particular chemical series.[8]

Drug Design Rationale: Why Choose One Over the Other?

The choice between an imidazo[1,2-a]pyrazine and an imidazo[1,2-a]pyridine scaffold is a nuanced decision driven by the specific therapeutic target and desired pharmacokinetic properties.

  • Target Interaction: The additional nitrogen in the imidazo[1,2-a]pyrazine ring can serve as a hydrogen bond acceptor, which could be exploited to enhance binding affinity to a specific target. Conversely, this same nitrogen might introduce an unfavorable steric or electronic interaction with another target, leading to the preference for the imidazo[1,2-a]pyridine scaffold.

  • Physicochemical Properties: The higher polarity and lower logP of the imidazo[1,2-a]pyrazine scaffold may be advantageous in improving aqueous solubility, a common challenge in drug development. However, this increased polarity could also impact cell permeability.

  • Metabolic Stability: The position of the nitrogen atoms can influence the metabolic stability of the compound. The pyrazine ring may offer different sites for metabolism compared to the pyridine ring, potentially leading to a more favorable pharmacokinetic profile in some cases.

  • Scaffold Hopping and Patentability: The use of the less explored imidazo[1,2-a]pyrazine scaffold can be a strategic choice for "scaffold hopping" to develop novel chemical entities with improved properties and a distinct intellectual property position.

Experimental Protocols: Representative Syntheses

Protocol for the Synthesis of 2-Phenylimidazo[1,2-a]pyridine (Tschitschibabin Reaction)

This protocol is adapted from a solvent-free, one-pot synthesis.

Materials:

  • Acetophenone

  • [Bmim]Br₃ (1-butyl-3-methylimidazolium tribromide)

  • 2-Aminopyridine

  • Na₂CO₃

  • Diethyl ether (Et₂O)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

Procedure:

  • To acetophenone (2 mmol), slowly add [Bmim]Br₃ (2 mmol) with continuous stirring over 5 minutes at room temperature.

  • Add Na₂CO₃ (1.1 mmol) and 2-aminopyridine (2.4 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 40 minutes.

  • After the reaction is complete (monitored by TLC), extract the mixture with Et₂O.

  • Concentrate the ethereal layer using a rotary evaporator.

  • Purify the crude product by preparative thin-layer chromatography on silica gel using a mixture of petroleum ether and EtOAc as the eluent to obtain the pure 2-phenylimidazo[1,2-a]pyridine.

Workflow for 2-Phenylimidazo[1,2-a]pyridine Synthesis
Protocol for the Synthesis of 3-Aminoimidazo[1,2-a]pyrazines (Groebke-Blackburn-Bienaymé Reaction)

This protocol is a general representation of the GBB multicomponent reaction.[3]

Materials:

  • 2-Aminopyrazine

  • Aldehyde

  • Isocyanide

  • Lewis acid catalyst (e.g., Yttrium triflate)

  • Solvent (e.g., Methanol)

Procedure:

  • To a solution of 2-aminopyrazine (1 mmol) and the aldehyde (1 mmol) in the chosen solvent, add the Lewis acid catalyst.

  • Stir the mixture for a short period to allow for the formation of the Schiff base intermediate.

  • Add the isocyanide (1 mmol) to the reaction mixture.

  • Continue stirring at the appropriate temperature (which may range from room temperature to elevated temperatures) until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is worked up, which may involve quenching the reaction, extraction, and purification by column chromatography to yield the desired 3-aminoimidazo[1,2-a]pyrazine.

Conclusion and Future Perspectives

Both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds are of immense value in medicinal chemistry. The imidazo[1,2-a]pyridine core, with its proven track record in marketed drugs, remains a go-to scaffold for many drug discovery programs. Its synthetic versatility and broad biological activity make it a reliable starting point for the development of new therapeutics.

The imidazo[1,2-a]pyrazine scaffold, while currently less explored, presents a significant opportunity for the discovery of novel drug candidates. Its distinct physicochemical properties, particularly its increased polarity and additional hydrogen bond acceptor, offer a different design space for medicinal chemists to explore. The direct comparative data on anticancer activity suggests that the choice between these two scaffolds is highly context-dependent and should be guided by empirical data for the specific target and chemical series.

Future research should focus on more direct comparative studies of the pharmacokinetic and toxicological profiles of drugs and clinical candidates from both classes. Such data will be invaluable in further elucidating the subtle yet critical differences between these two powerful heterocyclic scaffolds and will undoubtedly accelerate the development of new and improved medicines.

References

  • Deep, A., Bhatia, R. K., Kaur, R., Kumar, S., Jain, U. K., Singh, H., Batra, S., Kaushik, D., & Deb, P. K. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current topics in medicinal chemistry, 17(2), 238–250.
  • Faria, J. V., Leal, A. S., Pissinate, K., de Souza, T. B., & de Oliveira, K. T. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Faria, J. V., Leal, A. S., Pissinate, K., de Souza, T. B., & de Oliveira, K. T. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36625–36636. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36625–36636.
  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(3), 435–454. [Link]

  • Sharma, V., Kumar, P., & Kumar, V. (2017). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Letters in Drug Design & Discovery, 14(9), 1054-1076.
  • Singh, N., & Singh, P. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]

  • Singh, N., & Singh, P. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
  • Török, D., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 110, 258-272. [Link]

  • PubChem. (n.d.). Imidazo(1,2-a)pyridine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link].

  • PubChem. (n.d.). Imidazo(1,2-a)pyrazine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link].

  • Wikipedia. (2023, December 1). Chichibabin reaction. [Link].

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266–2274. [Link]

  • B. V. V. S. S. S. U. Kumar, K. S. Kumar, G. V. Kumar, K. S. Kumar, P. V. Kumar, & P. V. Kumar. (2014).
  • Domínguez, Z., & Alabugin, I. V. (2017). The Groebke-Blackburn-Bienaymé Reaction. Topics in Heterocyclic Chemistry, 1-38.
  • Guillaume, M., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European journal of medicinal chemistry, 138, 1143–1152. [Link]

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Validation

Validating Anticancer Activity of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol Derivatives In Vivo: A Comparative Guide

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated anticancer therapeutic is both arduous and exciting. The class of (6-Bromoimidazo[1,2-a]pyrazin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated anticancer therapeutic is both arduous and exciting. The class of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol derivatives has emerged as a compelling scaffold, with in vitro studies hinting at potent anticancer activities. However, the true litmus test lies in in vivo validation, where efficacy, safety, and pharmacokinetic profiles are scrutinized within a complex biological system.

This guide provides a comprehensive framework for validating the anticancer activity of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol derivatives in vivo. We will delve into the mechanistic rationale for their use, compare their potential performance against established multi-kinase inhibitors—Sorafenib, Regorafenib, and Dovitinib—and provide detailed experimental protocols to ensure robust and reproducible findings. Our focus is on providing not just the "how" but also the critical "why" behind experimental design, empowering researchers to make informed decisions in their drug development programs.

The Promise of Imidazo[1,2-a]pyrazine Derivatives: A Kinase Inhibition Perspective

The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Derivatives of this class have demonstrated a wide range of therapeutic potential, including anticancer effects.[3][4][5] Their mechanism of action is often attributed to the inhibition of various protein kinases, crucial regulators of cellular processes that are frequently dysregulated in cancer.[6][7][8]

While specific in vivo data for (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol is not yet extensively published, the broader class of imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine derivatives has shown promise as inhibitors of key oncogenic kinases such as Aurora kinases, cyclin-dependent kinases (CDKs), and PI3K.[7][8][9] For instance, some imidazo-[1, 2-a]pyrazine compounds are potent inhibitors of Aurora A and B kinases and have demonstrated effectiveness in in vivo tumor models.[10] Another study highlighted a novel imidazo[1,2-a]pyrazine derivative as a potent CDK9 inhibitor with an IC50 of 0.16 µM.[8] This kinase-inhibiting potential provides a strong rationale for investigating their in vivo anticancer activity.

The core hypothesis is that by targeting these kinases, (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol derivatives can disrupt the cell cycle, induce apoptosis, and inhibit tumor growth and proliferation. The validation of this hypothesis in a living organism is the critical next step.

Comparative Landscape: Benchmarking Against Established Multi-Kinase Inhibitors

To contextualize the potential of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol derivatives, it is essential to compare their anticipated in vivo performance against clinically relevant alternatives. Sorafenib, Regorafenib, and Dovitinib are all orally available multi-kinase inhibitors with proven efficacy in various solid tumors. Their mechanisms of action, while broad, offer a valuable benchmark for evaluating a novel kinase inhibitor.

Feature(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol Derivatives (Hypothesized)SorafenibRegorafenibDovitinib (TKI258)
Primary Targets Aurora Kinases, CDKs, PI3K (based on class)RAF/MEK/ERK pathway, VEGFR, PDGFR[11][12]Angiogenic (VEGFR1-3, TIE2), Oncogenic (KIT, RET, BRAF), and Stromal (PDGFR, FGFR) RTKs[12]FGFR1-3, VEGFR1-3, PDGFRβ, and other class III RTKs[13]
Anticipated In Vivo Efficacy Tumor growth inhibition in xenograft models.Significant tumor growth inhibition in various xenograft models, including hepatocellular carcinoma (HCC).[11][14]Complete tumor growth suppression in aggressive colon cancer models.[15]Demonstrated anti-tumor efficacy in gastrointestinal stromal tumor (GIST) and other xenograft models.[16][17]
Reported In Vivo Dosage (Mice) To be determined through MTD studies.10-30 mg/kg, oral, once daily.[11]10-30 mg/kg, oral, once daily.[11][15]50 mg/kg, oral, once daily.[16]
Potential Toxicities To be determined through toxicity studies.Hand-foot skin reaction, diarrhea, fatigue, hypertension.[12]Severe hepatotoxicity, hand-foot skin reaction, fatigue, diarrhea, hypertension.[12][18]Nausea, vomiting, diarrhea, fatigue, liver toxicity.[13]
Key Differentiator Potential for novel kinase selectivity profile and improved therapeutic window.Established efficacy in HCC and renal cell carcinoma.Efficacy in treatment-refractory colorectal cancer.Potent FGFR inhibitor, potentially effective in tumors with FGF pathway alterations.

In Vivo Validation Workflow: A Step-by-Step Guide

A rigorous and well-designed in vivo study is paramount for generating credible data. The following workflow outlines the key stages for validating the anticancer activity of a novel (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol derivative.

InVivo_Workflow cluster_preclinical Preclinical In Vivo Validation A Maximum Tolerated Dose (MTD) Study B Xenograft Tumor Model Establishment A->B Determine Safe Dosing C Efficacy Study B->C Tumor Implantation D Pharmacokinetic (PK) Analysis C->D Collect Samples E Toxicology and Safety Assessment C->E Monitor Animal Health

Caption: A streamlined workflow for the in vivo validation of novel anticancer compounds.

Part 1: Maximum Tolerated Dose (MTD) Study

Rationale: The MTD study is the foundational step to determine the highest dose of the test compound that can be administered without causing unacceptable toxicity. This ensures that the subsequent efficacy studies are conducted at doses that are both therapeutically relevant and well-tolerated by the animals.

Protocol:

  • Animal Model: Utilize healthy, immunocompromised mice (e.g., athymic nude or NOD/SCID), matching the strain that will be used for the efficacy studies.

  • Dose Escalation: Administer the (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol derivative at escalating doses to different cohorts of mice.

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered food/water intake.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause more than a 10-20% loss in body weight or other severe signs of distress.

Part 2: Xenograft Tumor Model Establishment

Rationale: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the workhorse of in vivo cancer research. They allow for the evaluation of a compound's effect on human tumor growth in a living system.[19]

Protocol:

  • Cell Line Selection: Choose a human cancer cell line that is relevant to the anticipated therapeutic indication and has been shown to be sensitive to kinase inhibitors in vitro.

  • Implantation: Subcutaneously inject a suspension of the selected cancer cells into the flank of the immunocompromised mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.

Part 3: Efficacy Study

Rationale: This is the core of the in vivo validation, designed to assess the antitumor activity of the (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol derivative compared to a vehicle control and established drugs.

Protocol:

  • Treatment Groups:

    • Vehicle Control

    • (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol derivative (at one or more doses below the MTD)

    • Sorafenib (e.g., 30 mg/kg, p.o., qd)

    • Regorafenib (e.g., 10 mg/kg, p.o., qd)[11]

    • Dovitinib (e.g., 50 mg/kg, p.o., qd)

  • Dosing: Administer the treatments for a predetermined period (e.g., 21 days).

  • Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice weekly).

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

Part 4: Pharmacokinetic (PK) and Toxicology Analysis

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for interpreting the efficacy data. Concurrently, a thorough toxicological assessment provides insights into the safety profile.

Protocol:

  • Sample Collection: At the end of the efficacy study, collect blood and tumor tissue samples.

  • Bioanalysis: Analyze the concentration of the (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol derivative in plasma and tumor tissue using a validated analytical method (e.g., LC-MS/MS).

  • Histopathology: Perform histopathological analysis of major organs to assess for any treatment-related toxicities.

  • Blood Chemistry: Analyze blood samples for markers of liver and kidney function.

Interpreting the Data: A Mechanistic Approach

The quantitative data from the in vivo studies must be interpreted within a mechanistic framework.

Mechanism_Comparison cluster_novel Novel Imidazo[1,2-a]pyrazine Derivative cluster_established Established Multi-Kinase Inhibitors Novel (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol Novel_Kinase Aurora Kinase / CDK / PI3K Novel->Novel_Kinase Inhibits Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis Novel_Kinase->Cell Cycle Arrest / Apoptosis Leads to Tumor Growth Inhibition Tumor Growth Inhibition Cell Cycle Arrest / Apoptosis->Tumor Growth Inhibition Established Sorafenib / Regorafenib / Dovitinib Established_Kinase RAF/VEGFR/PDGFR/FGFR Established->Established_Kinase Inhibits Angiogenesis Inhibition Angiogenesis Inhibition Established_Kinase->Angiogenesis Inhibition Leads to Angiogenesis Inhibition->Tumor Growth Inhibition

Caption: A simplified comparison of the potential mechanisms of action.

A successful (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol derivative would ideally demonstrate significant tumor growth inhibition with a favorable safety profile compared to the established multi-kinase inhibitors. A superior therapeutic window—high efficacy at a well-tolerated dose—would be a key differentiating factor.

Conclusion and Future Directions

The in vivo validation of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol derivatives represents a critical milestone in their development as potential anticancer agents. By following a rigorous, hypothesis-driven experimental plan and benchmarking against clinically relevant comparators, researchers can generate the robust data necessary to advance these promising compounds through the drug development pipeline. The ultimate goal is to translate the chemical potential of the imidazo[1,2-a]pyrazine scaffold into tangible therapeutic benefits for cancer patients.

References

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  • Kissel, M., Berndt, S., Fiebig, L., Kling, S., Ji, Q., Gu, Q., ... & Zopf, D. (2017). Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. Oncotarget, 8(63), 106335. Retrieved from [Link]

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  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2025-08-09). ResearchGate. Retrieved from [Link]

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  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. (2022-07-13). National Institutes of Health. Retrieved from [Link]

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  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022-09-01). PubMed. Retrieved from [Link]

  • Targeting FGFR with Dovitinib (TKI258): Preclinical and Clinical Data in Breast Cancer. (n.d.). AACR Journals. Retrieved from [Link]

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  • Regorafenib induced significant tumor growth inhibition in vivo by.... (n.d.). ResearchGate. Retrieved from [Link]

  • In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice. (2022-08-28). MDPI. Retrieved from [Link]

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  • Preparation, pharmacokinetics, tissue distribution and antitumor effect of sorafenib-incorporating nanoparticles in vivo. (2017-09-14). National Institutes of Health. Retrieved from [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. (n.d.). PubMed Central. Retrieved from [Link]

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Comparative

Comparing the efficacy of different halogen substitutions on the imidazopyrazine core

For researchers, scientists, and professionals in drug development, the strategic modification of a core scaffold is a cornerstone of medicinal chemistry. The imidazo[1,2-a]pyrazine scaffold, a privileged structure in nu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic modification of a core scaffold is a cornerstone of medicinal chemistry. The imidazo[1,2-a]pyrazine scaffold, a privileged structure in numerous biologically active compounds, presents a versatile platform for optimization. Among the most impactful modifications is halogen substitution. This guide provides an in-depth comparison of the efficacy of different halogen substitutions—fluorine, chlorine, bromine, and iodine—on the imidazopyrazine core, moving beyond a simple catalog of compounds to an analysis of the underlying principles that govern their biological activity.

Introduction: Why Halogens Matter on the Imidazopyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocyclic system that serves as a key pharmacophore in a range of therapeutic agents, including kinase inhibitors, antimalarials, and phosphodiesterase (PDE) inhibitors.[1] Halogenation is a frequently employed strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties. The introduction of a halogen atom can profoundly influence a compound's lipophilicity, metabolic stability, binding affinity, and membrane permeability.[2]

This guide will dissect the nuanced effects of different halogens at key positions on the imidazopyrazine ring, providing a framework for rational drug design. We will explore the synthetic accessibility of these halogenated analogs, compare their biological activities with supporting data, and delve into the mechanistic rationale for the observed differences.

The Strategic Placement of Halogens: A Positional Analysis

The imidazopyrazine core offers several positions for substitution. The C3 and C6 positions are of particular interest due to their synthetic accessibility and significant impact on biological activity.

The Electron-Rich C3 Position: A Hub for Activity

The C3 position of the imidazo[1,2-a]pyrazine ring is electron-rich and susceptible to electrophilic substitution, making it a common site for halogenation.

Synthetic Approach: Regioselective Bromination at C3

A reliable method for introducing a bromine atom specifically at the C3 position involves electrophilic bromination using N-bromosuccinimide (NBS).[1]

Experimental Protocol: Regioselective C3 Bromination

  • Dissolution: Dissolve the starting imidazopyrazine in a suitable solvent such as dichloromethane (CH2Cl2).

  • Reagent Addition: Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography to yield the 3-bromo-imidazo[1,2-a]pyrazine.[1]

The Versatile C6 Position: Modulating Physicochemical Properties

The C6 position offers another strategic site for modification, often influencing solubility and pharmacokinetic parameters. Functionalization at this position can be achieved through multi-step synthetic sequences, often starting from a pre-functionalized pyrazine ring.

A Head-to-Head Comparison of Halogen Efficacy

The choice of halogen is not arbitrary; each brings a unique combination of size, electronegativity, and lipophilicity to the molecular table. This section compares the impact of fluorine, chlorine, bromine, and iodine on the biological activity of imidazopyrazine derivatives.

General Trends in Biological Activity

A comprehensive analysis of matched molecular pairs in drug discovery has revealed that chlorinated compounds show a slight tendency to be more active than their fluorinated counterparts.[3] This trend, while not universal, suggests that the larger and more polarizable nature of chlorine can sometimes lead to more favorable interactions with biological targets.[3]

Case Study: Anticancer Activity of Halogenated Imidazopyrazine Derivatives
Compound IDHalogen Substitution (on Phenyl Ring)Cancer Cell LineIC50 (µM)
10b 2-ClHep-212
10d 4-ClHep-214
10f 2-FHep-215
10h 4-FHep-216
12b 2-ClHep-211
Doxorubicin -Hep-210
Table 1: Anticancer activity of selected halogenated imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives against the Hep-2 cell line. Data synthesized from[4].

From this data, it is evident that chloro-substituted compounds (10b, 10d, and 12b) generally exhibit slightly better or comparable activity to their fluoro-substituted counterparts (10f and 10h) and are in a similar range to the standard drug Doxorubicin.[4]

The Mechanistic Underpinnings: Why the Halogen Matters

The observed differences in efficacy can be attributed to a combination of factors:

  • Steric and Electronic Effects: The size of the halogen atom (I > Br > Cl > F) influences how the molecule fits into a binding pocket. The electronegativity (F > Cl > Br > I) affects the electron distribution within the molecule, which can impact hydrogen bonding and other electrostatic interactions.[5]

  • Halogen Bonding: This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base.[6] The strength of this bond generally increases with the size and polarizability of the halogen (I > Br > Cl), while fluorine rarely participates in halogen bonding.[6] This interaction can be a critical determinant of binding affinity and selectivity.[7]

  • Lipophilicity and Pharmacokinetics: Halogenation generally increases the lipophilicity of a molecule, which can enhance membrane permeability and cell uptake. However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance. The choice of halogen allows for fine-tuning of this property. There can be unexpected differences in the pharmacokinetic profiles of differently halogenated compounds, as seen in a study comparing fluorinated and iodinated photosensitizers where the fluorinated versions showed maximal tumor uptake much earlier.[8][9]

Workflow for Assessing Halogen Impact on Efficacy

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Mechanistic & PK Studies Start Imidazopyrazine Core Halogenation Regioselective Halogenation (F, Cl, Br, I) Start->Halogenation Purification Purification & Characterization Halogenation->Purification Screening Primary Biological Screening (e.g., Kinase Assay) Purification->Screening IC50 IC50 Determination Screening->IC50 Selectivity Selectivity Profiling IC50->Selectivity Binding Binding Mode Analysis (e.g., X-ray Crystallography) Selectivity->Binding ADME In Vitro ADME Profiling (Solubility, Permeability, Stability) Binding->ADME PK In Vivo Pharmacokinetics ADME->PK SAR SAR PK->SAR Structure-Activity Relationship (SAR) SAR_Halogen_Imidazopyrazine cluster_Core Imidazopyrazine Core cluster_C3 C3 Position cluster_C6 C6 Position Core C3_Halogen Halogen (X) F, Cl, Br, I C6_Substituent Aryl/Heteroaryl Group with Halogen Substitution C3_Activity Modulates Binding Affinity (Halogen Bonding Potential: I > Br > Cl) C3_Halogen->C3_Activity C6_PK Influences Solubility & PK Properties C6_Substituent->C6_PK

Caption: A simplified SAR diagram illustrating the impact of halogen substitution at key positions on the imidazopyrazine core.

Conclusion: A Guideline for Rational Halogen Substitution

The strategic incorporation of halogens onto the imidazopyrazine core is a powerful tool for optimizing drug candidates. While there are no universally "best" halogens, this guide provides a framework for making informed decisions:

  • For Potency: Chlorine and bromine often provide a good balance of size, electronic properties, and the potential for halogen bonding, which can lead to enhanced binding affinity.

  • For Metabolic Stability: Fluorine is frequently introduced to block sites of metabolism, thereby increasing the compound's half-life.

  • For Synthetic Tractability: Bromine and iodine are valuable as they can be readily converted to other functional groups via cross-coupling reactions, allowing for further diversification of the scaffold.

By understanding the distinct contributions of each halogen and employing the synthetic and analytical workflows outlined in this guide, researchers can more effectively navigate the complex landscape of drug discovery and unlock the full therapeutic potential of the imidazopyrazine scaffold.

References

  • McNamara, C. W., et al. (2014). Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages. Journal of Medicinal Chemistry, 57(12), 5237-5245. [Link]

  • Meanwell, N. A. (2018). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Journal of Medicinal Chemistry, 61(23), 10323-10368. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38637-38648. [Link]

  • Pandey, A., et al. (2023). A Remarkable Difference in Pharmacokinetics of Fluorinated Versus Iodinated Photosensitizers Derived from Chlorophyll-a and a Direct Correlation between the Tumor Uptake and Anti-Cancer Activity. Molecules, 28(9), 3768. [Link]

  • Zitko, J., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Chemical Information and Modeling, 60(7), 3321-3333. [Link]

  • Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry, 7(14), 1336-1348. [Link]

  • Lin, S., et al. (2024). Interplay of halogen bonding and solvation in protein–ligand binding. Structure, 32(3), 365-375.e4. [Link]

  • García-Reyes, J. F., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 14(38), 10516-10523. [Link]

  • Rovira, M., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. Organic & Biomolecular Chemistry, 16(5), 724-728. [Link]

  • Sahu, D., et al. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. International Journal of Molecular Sciences, 25(12), 6511. [Link]

  • Singh, U. P., & Singh, R. K. (2022). Advances in the Study of Halogenated Natural Products. Marine Drugs, 20(9), 564. [Link]

  • Khan, I., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(20), 7114. [Link]

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Validation

A Senior Application Scientist's Guide to Imidazo[1,2-a]pyrazine Synthesis: A Comparative Analysis of Established and Novel Methodologies

For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyrazine scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] Its derivatives ha...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyrazine scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] Its derivatives have shown a wide range of pharmacological properties, including acting as antifungal, antibacterial, and cardiac stimulating agents.[2] The efficient and versatile synthesis of this heterocyclic system is therefore of paramount importance. This guide provides an in-depth comparison of traditional and contemporary methods for synthesizing imidazo[1,2-a]pyrazines, offering insights into the rationale behind experimental choices and presenting supporting data to inform your synthetic strategy.

The Enduring Legacy of Classical Synthesis: The Tschitschibabin Reaction

One of the most established routes to imidazo[1,2-a]pyrazines is the Tschitschibabin reaction, a condensation reaction between an aminopyrazine and an α-haloketone. This method has been a reliable workhorse in organic synthesis for decades.

The reaction proceeds through an initial SN2 reaction where the amino group of the pyrazine attacks the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyrazine ring system.

Tschitschibabin_Reaction Aminopyrazine Aminopyrazine Intermediate1 N-Alkylated Intermediate Aminopyrazine->Intermediate1 SN2 Attack AlphaHaloketone α-Haloketone AlphaHaloketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Imidazo[1,2-a]pyrazine Intermediate2->Product Dehydration

Caption: The generalized mechanism of the Tschitschibabin reaction for imidazo[1,2-a]pyrazine synthesis.

Experimental Protocol: A Classic Approach

A typical experimental procedure for the Tschitschibabin synthesis of 2-phenylimidazo[1,2-a]pyrazine is as follows:

  • To a solution of 2-aminopyrazine (1.0 mmol) in ethanol (10 mL), add 2-bromoacetophenone (1.0 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylimidazo[1,2-a]pyrazine.

The Rise of Modern Efficiency: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have revolutionized synthetic chemistry by allowing the formation of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and reducing waste. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyrazines.[3]

This reaction involves the condensation of an aminopyrazine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid. The GBB reaction offers a high degree of molecular diversity as each of the three components can be varied.

GBB_Reaction Aminopyrazine Aminopyrazine Imine Imine Intermediate Aminopyrazine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrile_Ylide Nitrile Ylide Isocyanide->Nitrile_Ylide Imine->Nitrile_Ylide Product 3-Aminoimidazo[1,2-a]pyrazine Nitrile_Ylide->Product Intramolecular Cycloaddition Iodine_Catalyzed_Reaction Aminopyrazine Aminopyrazine Imine Imine Intermediate Aminopyrazine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Activated_Complex Iodine-Activated Complex Isocyanide->Activated_Complex Nucleophilic Attack Imine->Activated_Complex Iodine Catalyst Product Imidazo[1,2-a]pyrazine Activated_Complex->Product Cyclization & Rearrangement

Caption: Proposed mechanistic pathway for the iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines.

Experimental Protocol: Iodine-Catalyzed Synthesis at Room Temperature

The following is a general procedure for the iodine-catalyzed synthesis of 2-aryl-3-(tert-butylamino)imidazo[1,2-a]pyrazines: [1]

  • In a round-bottom flask, dissolve 2-aminopyrazine (1.0 mmol) and an aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

  • Add iodine (10 mol%) to the mixture and stir at room temperature for 10 minutes.

  • To this mixture, add tert-butyl isocyanide (1.2 mmol) and continue stirring at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired product.

Comparative Analysis of Synthesis Methods

To provide a clear and objective comparison, the following table summarizes the key features of the discussed synthetic routes.

FeatureTschitschibabin ReactionMicrowave-Assisted GBB ReactionIodine-Catalyzed 3-Component Reaction
Reaction Type Bimolecular CondensationMulticomponent ReactionMulticomponent Reaction
Starting Materials Aminopyrazine, α-HaloketoneAminopyrazine, Aldehyde, IsocyanideAminopyrazine, Aldehyde, Isocyanide
Catalyst None (or base)Acid (e.g., NH4Cl)Iodine
Reaction Conditions Reflux, 4-6 hours100 °C (Microwave), 15-30 minRoom Temperature, 2-4 hours
Solvent EthanolWater/IsopropanolEthanol
Yields Moderate to GoodGood to ExcellentGood to Excellent
Advantages Well-established, simpleHigh efficiency, short reaction times, high diversityMild conditions, environmentally benign catalyst, operational simplicity
Disadvantages Limited diversity, harsh conditionsRequires microwave reactorSubstrate scope may be limited

Conclusion and Future Outlook

The synthesis of the imidazo[1,2-a]pyrazine core has evolved significantly from the classical Tschitschibabin reaction to modern, highly efficient multicomponent strategies. While the traditional method remains a viable option, the advent of MCRs, particularly when coupled with enabling technologies like microwave irradiation, has opened up new avenues for the rapid generation of diverse compound libraries.

The novel iodine-catalyzed, three-component reaction stands out for its operational simplicity and mild, environmentally friendly conditions, making it an attractive option for sustainable chemical synthesis. [1][4] The choice of synthetic route will ultimately depend on the specific goals of the researcher. For the synthesis of a specific, simple analogue, the Tschitschibabin reaction may suffice. However, for the exploration of structure-activity relationships (SAR) and the generation of diverse libraries for drug discovery, the GBB and other multicomponent reactions are undoubtedly the more powerful and efficient choices. As the field of organic synthesis continues to advance, we can anticipate the development of even more sophisticated and sustainable methods for the construction of this important heterocyclic scaffold.

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. Available from: [Link]

  • Bollu, S., et al. (2020). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. Available from: [Link]

  • Guchhait, S. K., et al. (2014). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 13(3), 640-669. Available from: [Link]

  • Karthikeyan, J., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37081-37093. Available from: [Link]

  • Kurva, M., et al. (2023). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry Proceedings. Available from: [Link]

  • Lin, W., et al. (2009). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Beilstein Journal of Organic Chemistry, 5, 22. Available from: [Link]

  • Sathishkumar, N., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available from: [Link]

  • Sridevi, C., et al. (2020). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. Available from: [Link]

  • Verma, S., et al. (2020). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 22(11), 569-577. Available from: [Link]

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Comparative

Validating Target Engagement of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol Derivatives in Cells: A Comparative Guide

For researchers in the vanguard of kinase inhibitor development, confirming that a promising compound reaches and binds to its intended intracellular target is a critical milestone. This guide provides an in-depth compar...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of kinase inhibitor development, confirming that a promising compound reaches and binds to its intended intracellular target is a critical milestone. This guide provides an in-depth comparison of leading methodologies for validating the target engagement of novel kinase inhibitors, using (6-bromoimidazo[1,2-a]pyrazin-3-yl)methanol derivatives as a central example. These derivatives are part of a scaffold class known to produce potent kinase inhibitors targeting key players in oncology, such as Fms-like tyrosine kinase 3 (FLT3), BCR-ABL, and Casein Kinase 2 (CSNK2A).[1][2] This guide will equip you with the rationale behind experimental choices, detailed protocols, and a clear understanding of the strengths and limitations of each approach, ensuring the integrity and success of your drug discovery program.

The Imperative of Target Engagement Validation

Target engagement is the crucial first step in a drug's mechanism of action, confirming that the compound physically interacts with its intended target protein within the complex environment of a living cell.[3] Without this confirmation, downstream cellular effects cannot be confidently attributed to the on-target activity of the inhibitor. For kinase inhibitors like the (6-bromoimidazo[1,2-a]pyrazin-3-yl)methanol derivatives, robust target engagement data is essential to:

  • Confirm Mechanism of Action: Directly demonstrates that the compound binds to the kinase of interest (e.g., FLT3, CSNK2A).

  • Optimize Lead Compounds: Allows for the ranking and selection of compounds based on their ability to engage the target in a cellular context.

  • Interpret Cellular Phenotypes: Provides a direct link between target binding and observed cellular outcomes, such as apoptosis or cell cycle arrest.[4]

  • De-risk Clinical Progression: Early confirmation of target engagement can help predict in vivo efficacy and reduce the likelihood of late-stage failures.

This guide will focus on two principal in-cell target engagement methodologies: the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays . We will also discuss the role of complementary biophysical techniques.

Core Methodologies for Intracellular Target Engagement

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is founded on the principle that the binding of a ligand, such as a kinase inhibitor, to its target protein increases the protein's thermal stability.[5] When cells are heated, proteins begin to denature and aggregate. The temperature at which half of the protein is denatured is its melting temperature (Tagg). A ligand-bound protein will exhibit a higher Tagg compared to its unbound state. This thermal shift is a direct indicator of target engagement.[6]

Workflow Overview:

CETSA_Workflow A 1. Cell Treatment: Treat cells with (6-bromoimidazo [1,2-a]pyrazin-3-yl)methanol derivative or vehicle (DMSO). B 2. Heating: Heat cell suspensions or lysates to a range of temperatures. A->B C 3. Lysis & Centrifugation: Lyse cells (if not already done) and centrifuge to separate soluble from aggregated proteins. B->C D 4. Protein Quantification: Analyze the amount of soluble target protein (e.g., FLT3, CSNK2A) remaining at each temperature. C->D E 5. Data Analysis: Plot soluble protein vs. temperature to generate melting curves and determine the thermal shift (ΔTagg). D->E

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Data Interpretation:

A successful CETSA experiment will yield a rightward shift in the melting curve for the target protein in the presence of the inhibitor compared to the vehicle control. The magnitude of this shift (ΔTagg) is proportional to the extent of target engagement.

Table 1: Hypothetical CETSA Data for a (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol Derivative Targeting FLT3

TreatmentTarget ProteinTagg (°C)Thermal Shift (ΔTagg) (°C)
Vehicle (DMSO)FLT348.5-
1 µM (6-bromoimidazo[1,2-a]pyrazin-3-yl)methanol DerivativeFLT352.3+3.8
Vehicle (DMSO)Control Protein (GAPDH)62.1-
1 µM (6-bromoimidazo[1,2-a]pyrazin-3-yl)methanol DerivativeControl Protein (GAPDH)62.0-0.1

Advantages of CETSA:

  • Label-Free: Does not require modification of the compound or the target protein.

  • Physiologically Relevant: Can be performed in intact cells and even tissues, providing a realistic assessment of drug binding.[7]

  • Versatile Readout: The amount of soluble protein can be detected by various methods, including Western blotting, ELISA, or mass spectrometry for proteome-wide analysis.[7][8]

Limitations of CETSA:

  • Throughput: Traditional Western blot-based CETSA can be low-throughput.[6]

  • Target Expression: Requires a sufficient level of endogenous target protein for detection.

  • Antibody Dependent: Relies on the availability of a specific and high-quality antibody for the target protein.

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ assay is a proximity-based method that measures compound binding in living cells using Bioluminescence Resonance Energy Transfer (BRET).[9] The target kinase is expressed as a fusion with the bright NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer compound that also binds to the kinase's active site serves as the energy acceptor. When the tracer is bound to the kinase-NanoLuc® fusion, BRET occurs. A test compound, such as a (6-bromoimidazo[1,2-a]pyrazin-3-yl)methanol derivative, will compete with the tracer for binding to the kinase. This displacement of the tracer leads to a decrease in the BRET signal, which can be used to quantify the test compound's affinity for the target in live cells.[10][11]

Workflow Overview:

NanoBRET_Workflow A 1. Cell Transfection: Express the target kinase (e.g., CSNK2A) as a NanoLuc® fusion protein. B 2. Compound & Tracer Addition: Add the (6-bromoimidazo[1,2-a] pyrazin-3-yl)methanol derivative and the fluorescent tracer to the cells. A->B C 3. Substrate Addition: Add NanoLuc® substrate. B->C D 4. BRET Measurement: Measure luminescence at donor and acceptor wavelengths. C->D E 5. Data Analysis: Calculate the BRET ratio and determine the IC50 of the test compound. D->E

Caption: A generalized workflow for the NanoBRET™ Target Engagement Assay.

Experimental Data Interpretation:

The data is typically plotted as the BRET ratio versus the concentration of the test compound. A dose-dependent decrease in the BRET signal indicates competitive binding. The IC50 value derived from this curve represents the concentration of the test compound required to displace 50% of the tracer, reflecting its intracellular affinity for the target.

Table 2: Hypothetical NanoBRET™ Data for a (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol Derivative Targeting CSNK2A

CompoundTarget ProteinIntracellular IC50 (nM)
(6-bromoimidazo[1,2-a]pyrazin-3-yl)methanol Derivative ACSNK2A85
(6-bromoimidazo[1,2-a]pyrazin-3-yl)methanol Derivative BCSNK2A1250
Staurosporine (Control)CSNK2A25

Advantages of NanoBRET™:

  • Quantitative: Provides a quantitative measure of compound affinity and fractional occupancy in live cells.[9][12]

  • High-Throughput: The plate-based format is amenable to high-throughput screening.[13]

  • Real-Time Measurement: Allows for the study of binding kinetics and compound residence time.[12]

  • Broad Applicability: Assays are available for a wide range of kinases.[9]

Limitations of NanoBRET™:

  • Requires Genetic Modification: The target protein must be expressed as a NanoLuc® fusion, which may not fully recapitulate the behavior of the endogenous protein.

  • Tracer Dependent: Requires a suitable fluorescent tracer for the kinase of interest.

  • Potential for Artifacts: Overexpression of the fusion protein could lead to non-physiological interactions.

Comparison of CETSA and NanoBRET™

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.[5]Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target.[11]
Target Protein Endogenous, unmodified protein.Exogenously expressed as a NanoLuc® fusion protein.
Compound Requirement No modification needed.No modification needed for the test compound.
Readout Thermal shift (ΔTagg).BRET ratio (IC50).
Quantification Semi-quantitative (can be made more quantitative with ITDRF-CETSA).Highly quantitative (apparent affinity).[12]
Throughput Generally lower, but can be increased with specific platforms.[6]High-throughput compatible.[13]
Key Advantage Physiologically relevant, label-free.[7]Quantitative, high-throughput, and allows for kinetic analysis.[9][12]
Key Limitation Lower throughput, requires good antibodies.Requires genetic modification of the target.

Complementary Biophysical Methods

While CETSA and NanoBRET™ are powerful for confirming target engagement in a cellular context, biophysical methods using purified proteins are invaluable for detailed characterization of the binding interaction.[14][15] These techniques can provide orthogonal validation and deeper mechanistic insights.

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including affinity (KD), stoichiometry (n), and enthalpy (ΔH).

  • Surface Plasmon Resonance (SPR): A label-free technique that measures binding events in real-time, providing kinetic data on association (kon) and dissociation (koff) rates, in addition to affinity.[16]

  • X-ray Crystallography: Provides a high-resolution, three-dimensional structure of the inhibitor bound to the kinase, revealing the precise binding mode and informing structure-activity relationship (SAR) studies.[17]

Recommended Strategy for (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol Derivatives

For a comprehensive validation of target engagement for your kinase inhibitor series, a multi-pronged approach is recommended:

  • Primary Cellular Validation (NanoBRET™): Utilize the high-throughput nature of NanoBRET™ to screen and rank your derivatives based on their intracellular affinity for the target kinase (e.g., FLT3, CSNK2A). This will allow for rapid identification of potent binders.

  • Orthogonal Cellular Validation (CETSA): For lead compounds identified through NanoBRET™, perform CETSA to confirm target engagement with the endogenous, unmodified kinase. This provides crucial validation in a more physiological setting.

  • Biophysical Characterization (ITC or SPR): For key compounds, use a biophysical method like ITC or SPR to determine the precise binding affinity and kinetics with the purified kinase. This provides a deeper understanding of the binding event and can help rationalize cellular potency.

  • Structural Biology (X-ray Crystallography): If feasible, obtaining a co-crystal structure of your lead compound bound to the target kinase can provide invaluable structural information to guide further optimization efforts.

By integrating these complementary techniques, you can build a robust and compelling data package that unequivocally validates the target engagement of your (6-bromoimidazo[1,2-a]pyrazin-3-yl)methanol derivatives, paving the way for successful downstream development.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
  • Cell Culture and Treatment:

    • Culture cells (e.g., MV4-11 for FLT3, HEK293 for overexpressed targets) to ~80% confluency.

    • Treat cells with the desired concentration of the (6-bromoimidazo[1,2-a]pyrazin-3-yl)methanol derivative or vehicle (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Cell Harvesting and Heating:

    • Harvest cells and resuspend in PBS supplemented with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Lysis and Fractionation:

    • Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 25°C water bath).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

  • Protein Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific primary antibody against the target kinase.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment group, plot the relative band intensity against the temperature.

    • Fit the data to a sigmoidal curve to determine the Tagg.

    • Calculate the thermal shift (ΔTagg) by subtracting the Tagg of the vehicle control from the Tagg of the compound-treated sample.

Protocol 2: NanoBRET™ Target Engagement Assay
  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase-NanoLuc® fusion protein.

    • 24 hours post-transfection, harvest and resuspend the cells in Opti-MEM.

  • Assay Plate Setup:

    • In a 384-well white plate, dispense the test compound ((6-bromoimidazo[1,2-a]pyrazin-3-yl)methanol derivative) at various concentrations.

    • Add the NanoBRET™ tracer at the recommended concentration.

    • Add the transfected cell suspension to each well.

  • Incubation and Substrate Addition:

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to each well.

  • BRET Measurement:

    • Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

  • Vasta, V. et al. (2017). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.e11. [Link]

  • Huber, K. V. M. (2018). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Cancers, 10(12), 488. [Link]

  • Martinez Molina, D. et al. (2013). Monitoring Drug-Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science, 341(6141), 84-87. [Link]

  • Li, H. et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways. Bioorganic Chemistry, 144, 107147. [Link]

  • Payne, J. E. et al. (2019). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Methods in Molecular Biology, 2051, 3-23. [Link]

  • Dai, L. et al. (2022). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 27(19), 6537. [Link]

  • Auld, D. S. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1152989. [Link]

  • Robers, M. B. et al. (2021). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega Connections. [Link]

  • Yadav, P. et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-14. [Link]

  • Wells, J. A. et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2175–2184. [Link]

  • Abdel-Halim, H. et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4946. [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. [Link]

  • Schubert, T. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review. [Link]

  • Al-Hosaini, K. et al. (2019). The cellular thermal shift assay of MEK in the presence of inhibitors, PD184352 and U0126 showcasing the use of APP-αCTF as a temperature insensitive loading control. Scientific Reports, 9(1), 1-11. [Link]

  • Sygnature Discovery. (n.d.). Biophysical Assays. [Link]

  • White, E. L. et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Ichor Life Sciences. (n.d.). Biophysical Assays. [Link]

  • Chen, Y. et al. (2020). Validation strategies for target prediction methods. Briefings in Bioinformatics, 21(4), 1222-1234. [Link]

  • Friman, T. et al. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research, 84(6_Supplement), 1848-1848. [Link]

  • Yadav, P. et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-14. [Link]

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Validation

The Isomeric Divide: A Comparative Guide to the Biological Activity of 2- vs. 3-Substituted Imidazo[1,2-a]pyrazines

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities. This nitrogen bridgehead fused h...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities. This nitrogen bridgehead fused heterocycle is a structural analog of deazapurines, granting it access to a diverse range of biological targets. A critical determinant of the biological activity of these molecules is the substitution pattern on the imidazo[1,2-a]pyrazine ring. Specifically, the placement of substituents at the 2- and 3-positions often leads to significant differences in potency, selectivity, and overall pharmacological profile. This guide provides a comparative analysis of the biological activities of 2- and 3-substituted imidazo[1,2-a]pyrazines, supported by experimental data to inform future drug design and development.

The Structural Significance of C2 and C3 Substitution

The imidazo[1,2-a]pyrazine core is a planar aromatic system. The electronic and steric properties of substituents at the C2 and C3 positions can profoundly influence the molecule's interaction with its biological target. The C3 position is often more electron-rich and sterically accessible, making it a common site for modification. Conversely, substitution at the C2 position can also lead to potent compounds, sometimes with a different target profile. Understanding the impact of this isomeric difference is crucial for optimizing lead compounds.

Caption: General structure and numbering of the imidazo[1,2-a]pyrazine scaffold.

Comparative Analysis of Biological Activities

Antibacterial Activity: Inhibition of Bacterial Type IV Secretion

A direct comparison of 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system, has been reported.[1][2] This system is essential for the virulence of many pathogenic bacteria.[1]

A study by Patel et al. (2014) developed a flexible synthetic route to both 2- and 3-aryl substituted 8-amino imidazo[1,2-a]pyrazines to probe their structure-activity relationships.[2] Their findings demonstrated that both regioisomers are capable of inhibiting HP0525, but the substitution pattern significantly impacts potency.

Compound TypeRepresentative SubstituentTargetIC50 (µM)
3-substituted 3-(4-chlorophenyl)HP052515 ± 2
2-substituted 2-(4-chlorophenyl)HP052540 ± 5

Data Presentation: Inhibition of HP0525 ATPase. The data clearly indicates that for this particular target, the 3-substituted analog is more potent than its 2-substituted counterpart. This suggests that the orientation of the aryl substituent at the C3 position allows for more favorable interactions within the binding site of the HP0525 enzyme.

Anticancer Activity

The imidazo[1,2-a]pyrazine scaffold is a common feature in molecules designed as anticancer agents, often targeting protein kinases.[3][4] While direct isomeric comparisons within a single study are less common, analysis of the broader literature provides insights into the preferred substitution patterns for cytotoxic activity.

Studies have shown that 3-amino-imidazo[1,2-a]pyrazine derivatives exhibit significant anticancer activity.[4] For instance, a series of 2-aryl-3-amino-imidazo[1,2-a]pyrazines were synthesized and evaluated against various cancer cell lines.[4] The structure-activity relationship (SAR) indicated that electron-donating groups on the 3-amino substituent and at the 2-position of the imidazo[1,2-a]pyrazine ring can enhance cytotoxic effects.[4]

In one study, compound 10i , with a tert-butylamine at the 3-position and an N,N-dimethyl aniline at the 2-position, showed good activity against MCF-7 and A375 cancer cell lines with IC50 values of 17 µM and 16 µM, respectively.[4] Another compound, 10b , with a tert-butylamine at the 3-position and a phenyl group at the 2-position, also displayed broad-spectrum activity against several cell lines.[4]

While a direct comparison with the corresponding 2-amino-3-aryl isomers was not performed in this particular study, the consistent finding of potent anticancer activity with 3-amino substituted derivatives suggests this may be a favorable substitution pattern for inducing cytotoxicity.[4][5]

Kinase Inhibition

Imidazo[1,2-a]pyrazines have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and other diseases.[3]

For example, imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of PI3K, EphB4 receptor tyrosine kinase, and Aurora kinase.[4] The spleen tyrosine kinase (Syk) inhibitor, Entospletinib (GS-9973), features an imidazo[1,2-a]pyrazine core, highlighting the clinical relevance of this scaffold in kinase inhibition.[3]

Antiviral Activity

The imidazo[1,2-a]pyrazine nucleus is also a promising scaffold for the development of antiviral agents.[6] For instance, a derivative of this class, compound A4, has been identified as a potent and broad-spectrum inhibitor of influenza A viruses, including oseltamivir-resistant strains.[6][7] This compound was found to act by inducing the clustering of the viral nucleoprotein (NP) and preventing its nuclear accumulation.[6][7]

In another context, imidazo[1,2-a]pyrazine analogs have shown inhibitory activity against the main protease of SARS-CoV and SARS-CoV-2 with IC50 values as low as 21 nM.[4] The specific substitution patterns that lead to optimal antiviral activity are an active area of research. A detailed comparative study of 2- and 3-substituted isomers would be highly valuable in this field.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. Below are representative methodologies for key assays.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of a compound on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (both 2- and 3-substituted isomers) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow start Start: Seed cells in 96-well plate incubate1 Incubate 24h (Attachment) start->incubate1 treat Treat with 2- & 3-substituted imidazo[1,2-a]pyrazines incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h (Formazan formation) add_mtt->incubate3 solubilize Remove medium & add DMSO incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze end_node End: Comparative cytotoxicity data analyze->end_node

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The substitution pattern on the imidazo[1,2-a]pyrazine scaffold is a critical determinant of its biological activity. The available data, particularly in the area of antibacterial research, suggests that the 3-substituted isomers can offer a potency advantage over their 2-substituted counterparts for specific targets. In anticancer research, 3-amino substitution appears to be a promising strategy.

References

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Comparative

A Researcher's Guide to Deconvoluting the Target Landscape of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol Derivatives

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential.[1] Derivatives of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methan...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential.[1] Derivatives of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol are of particular interest in drug discovery programs. However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: ensuring the selective engagement of the intended target while minimizing interactions with other kinases and non-kinase proteins.[2] These off-target effects can lead to unforeseen toxicities or polypharmacology, complicating clinical development.

This guide provides a comprehensive framework for evaluating the off-target effects of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol derivatives. We will delve into the rationale behind state-of-the-art experimental strategies, offer detailed protocols, and present comparative data for analogous compounds to illustrate how subtle structural modifications can dramatically alter the target selectivity profile. Our focus is on empowering researchers to build a robust, self-validating system for characterizing their compounds of interest.

The Imperative of Off-Target Profiling

The promise of targeted therapies lies in their precision. However, achieving absolute specificity is a formidable challenge.[2] Off-target interactions can arise from the structural similarity of ATP-binding pockets among kinases or even incidental binding to unrelated proteins.[3] Such interactions are not merely academic; they can have profound biological consequences, ranging from unexpected side effects to synergistic therapeutic activities. Therefore, a thorough understanding of a compound's full target landscape is not just a regulatory hurdle but a fundamental aspect of rational drug design.

A multi-pronged approach, integrating biochemical, cell-based, and proteomic methods, is essential for a comprehensive assessment of selectivity. This guide will explore three key pillars of off-target evaluation: broad-panel kinase screening, unbiased proteome-wide interaction mapping, and cellular cytotoxicity assessment.

Kinase Selectivity Profiling: A First Look at the Kinome

Large-scale kinase panels offer a foundational understanding of a compound's selectivity within the kinome. These assays typically measure the inhibition of a diverse set of purified kinases at a fixed compound concentration, providing a bird's-eye view of potential off-targets.

Comparative Kinase Selectivity of Imidazopyrazine-Based Inhibitors

While specific data for (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol is not publicly available, examining the selectivity of other imidazopyrazine-based clinical candidates provides valuable insights. Acalabrutinib, a BTK inhibitor, demonstrates high selectivity with minimal off-target binding at 1µM in a screen of 395 kinases.[4] In contrast, other kinase inhibitors with different scaffolds are known to be less selective. This highlights the importance of the specific substitutions on the core scaffold in determining selectivity.

Table 1: Illustrative Kinase Selectivity Data for Imidazopyrazine Analogs

Compound Primary Target Off-Targets (selected) Reference
Acalabrutinib BTK Minimal off-target binding observed at 1µM [4]
Linsitinib IGF-1R Inhibits proliferation of TSH-R expressing cells [3]

| KIRA6 | IRE1α | Fyn, Lyn, Btk, Kit, p38α |[2] |

This table is for illustrative purposes and synthesizes data from multiple sources. Direct comparison of selectivity should be done under identical assay conditions.

dot graph "Kinase_Selectivity_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Phase 1: Initial Screening"; bgcolor="#F1F3F4"; "Compound Library" [fillcolor="#34A853"]; "Kinase Panel" [label="Broad Kinase Panel\n(e.g., 400+ kinases)", fillcolor="#EA4335"]; "Data Analysis 1" [label="Identify Potent\nOff-Targets", fillcolor="#FBBC05"]; "Compound Library" -> "Kinase Panel" [label="Test at fixed concentration\n(e.g., 1µM)"]; "Kinase Panel" -> "Data Analysis 1"; }

subgraph "cluster_1" { label="Phase 2: Dose-Response Validation"; bgcolor="#F1F3F4"; "IC50 Determination" [label="IC50 Determination for\nPrimary & Off-Targets", fillcolor="#4285F4"]; "Selectivity Score" [label="Calculate Selectivity Score\n(e.g., S-Score, Gini)", fillcolor="#FBBC05"]; "Data Analysis 1" -> "IC50 Determination"; "IC50 Determination" -> "Selectivity Score"; }

"Lead Candidates" [shape=ellipse, fillcolor="#34A853"]; "Selectivity Score" -> "Lead Candidates"; } Caption: Workflow for kinase selectivity profiling.

Experimental Protocol: Kinase Panel Screening
  • Compound Preparation: Solubilize the (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol derivative in 100% DMSO to create a 10 mM stock solution.

  • Assay Plate Preparation: Serially dilute the compound stock in an appropriate assay buffer to the desired final concentrations.

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and ATP. The ATP concentration should be at or near the Km for each specific kinase to ensure physiologically relevant results.

  • Initiation and Incubation: Add the compound dilution to the kinase reaction mixture. Incubate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Measure kinase activity using a suitable detection method, such as radiometric, fluorescence, or luminescence-based assays.[5]

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control. For hits, determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Rationale: This initial screen provides a rapid and cost-effective way to identify potent off-target interactions across a large portion of the kinome, guiding further investigation.

Unbiased Off-Target Identification with Chemical Proteomics

While kinase panels are invaluable, they are inherently biased towards known targets. To uncover unanticipated interactions with non-kinase proteins, unbiased chemical proteomics approaches are essential. Photoaffinity labeling, in conjunction with mass spectrometry, allows for the identification of direct binding partners in a complex biological milieu.[6]

A study on imidazopyrazine-based photoaffinity probes revealed a range of off-targets that varied depending on the specific probe used.[6] This underscores the principle that even subtle changes to the chemical structure can significantly alter the off-target landscape. For instance, the IRE1α inhibitor KIRA6, which has an imidazopyrazine core, was also found to bind to HSP60, an observation made possible through a chemical proteomics approach.[7]

dot graph "Chemical_Proteomics_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Probe Synthesis & Cell Treatment"; bgcolor="#F1F3F4"; "Synthesis" [label="Synthesize Photoaffinity Probe\n(Derivative + Photoreactive Group + Tag)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell Culture" [label="Incubate Probe with\nLive Cells or Lysate", fillcolor="#34A853", fontcolor="#FFFFFF"]; "UV Irradiation" [label="UV Crosslinking", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Synthesis" -> "Cell Culture"; "Cell Culture" -> "UV Irradiation"; }

subgraph "cluster_1" { label="Target Enrichment & Identification"; bgcolor="#F1F3F4"; "Lysis" [label="Cell Lysis"]; "Affinity Capture" [label="Affinity Capture of\nTagged Proteins"]; "Elution & Digestion" [label="Elution and Tryptic Digestion"]; "LC-MS/MS" [label="LC-MS/MS Analysis"]; "UV Irradiation" -> "Lysis"; "Lysis" -> "Affinity Capture"; "Affinity Capture" -> "Elution & Digestion"; "Elution & Digestion" -> "LC-MS/MS"; }

"Data Analysis" [label="Protein Identification &\nQuantitative Analysis", fillcolor="#FBBC05"]; "LC-MS/MS" -> "Data Analysis"; "Off-Target List" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Data Analysis" -> "Off-Target List"; } Caption: Chemical proteomics workflow for off-target identification.

Experimental Protocol: Photoaffinity Labeling and Proteomics
  • Probe Synthesis: Synthesize a photoaffinity probe by incorporating a photoreactive group (e.g., diazirine) and an enrichment tag (e.g., biotin) onto the (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol scaffold.

  • Cell Treatment: Incubate the probe with live cells or cell lysates.

  • UV Crosslinking: Expose the samples to UV light to covalently link the probe to its binding partners.

  • Lysis and Enrichment: Lyse the cells and enrich the biotin-tagged proteins using streptavidin-coated beads.

  • On-Bead Digestion: Wash the beads extensively to remove non-specific binders and perform on-bead tryptic digestion of the captured proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the enriched proteins by searching the MS/MS data against a protein database. Proteins that are significantly enriched in the probe-treated sample compared to a control are considered potential off-targets.

Rationale: This unbiased approach provides a comprehensive list of direct binding partners in a cellular context, revealing both kinase and non-kinase off-targets that would be missed by panel screens.

Cellular Cytotoxicity: Assessing the Broader Biological Impact

Ultimately, the significance of off-target effects is determined by their functional consequences in a cellular context. Cytotoxicity assays are a critical first step in evaluating the overall safety profile of a compound.

Comparative Cytotoxicity of Imidazo[1,2-a]pyrazine Derivatives

Studies on various imidazo[1,2-a]pyrazine derivatives have demonstrated a wide range of cytotoxic activities against different cancer cell lines. For instance, certain derivatives have shown significant anti-cancer activity with IC50 values in the micromolar range against cell lines such as Hep-2, HepG2, MCF-7, and A375.[6] Importantly, the cytotoxicity against normal cell lines, such as Vero cells, should also be assessed to determine the therapeutic index.[8]

Table 2: Cytotoxicity of a Representative Imidazo[1,2-a]pyrazine Derivative (Compound 12b from Kumar et al., 2023)

Cell Line Cell Type IC50 (µM)
Hep-2 Human Laryngeal Carcinoma 11
HepG2 Human Hepatocellular Carcinoma 13
MCF-7 Human Breast Adenocarcinoma 11
A375 Human Malignant Melanoma 11
Vero Normal Kidney Epithelial (Monkey) 91

Data from Kumar, A. et al. (2023).[8]

This data for a related compound indicates a degree of selectivity for cancer cells over normal cells, a desirable characteristic for a therapeutic candidate.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol derivative for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Rationale: This assay provides a quantitative measure of the compound's impact on cell proliferation and viability, offering a crucial first look at its potential therapeutic window.

Conclusion: A Holistic Approach to Off-Target Evaluation

The development of safe and effective kinase inhibitors requires a deep understanding of their molecular interactions. For (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol derivatives, a systematic evaluation of off-target effects is paramount. By integrating broad-panel kinase screening, unbiased chemical proteomics, and cellular cytotoxicity assays, researchers can build a comprehensive selectivity profile. This multi-faceted approach not only de-risks preclinical development but also provides invaluable insights into the structure-activity relationships that govern target specificity. The methodologies and comparative data presented in this guide offer a robust starting point for any research program focused on this promising class of compounds.

References

  • Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. Frontiers. (2024).
  • Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells.
  • Unique compound with anti-allergic action: inhibition of Lyn kinase activity by KIRA6.
  • Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. PubMed. (2025).
  • Cytotoxicity (IC50, µg/mL) of different tested compounds against human HCT-116 cells after 48 h of incubation.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024).
  • The IRE1 Inhibitor Kira6 Curtails The Inflammatory Trait Of Immunogenic Anticancer Treatments By Targeting Hsp60 Independent Of IRE1. bioRxiv. (2020).
  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. MDPI. (2023).
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. (2023).
  • The IRE1α Inhibitor KIRA6 Blocks Leukotriene Biosynthesis in Human Phagocytes. Frontiers. (2022).
  • Kinome profiling of acalabrutinib, ibrutinib, and zanubrutinib at a single dose of 1 mM (KINOMEscan).
  • Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease.
  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core.
  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. (2014).
  • cytotoxicity ic50 values: Topics by Science.gov.
  • Rapid profiling of protein kinase inhibitors by quantitative proteomics. RSC Publishing. (2015).
  • The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia. PubMed Central. (2016).
  • Linsitinib - Drug Targets, Indications, Patents.
  • Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors.
  • Kinase Selectivity Panels. Reaction Biology.
  • The unfolded protein response modulators GSK2606414 and KIRA6 are potent KIT inhibitors. PubMed Central. (2019).
  • A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. PubMed. (2008).
  • A Phase I Dose‐Escalation Study of Linsitinib (OSI‐906), a Small‐Molecule Dual Insulin‐Like Growth Factor‐1 Receptor/Insulin Receptor Kinase Inhibitor, in Combination with Irinotecan in Patients with Advanced Cancer.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. (2023).
  • IC50 values of the most active derivatives in some cancerous cell lines.
  • Rapid profiling of protein kinase inhibitors by quantitative proteomics. PubMed Central. (2015).
  • A Highly Selective Dual Insulin Receptor (IR)/Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibitor Derived from an Extracellular Signal-regulated Kinase (ERK) Inhibitor.
  • Fig. 4 The IRE1α kinase inhibitor KIRA6 blunts CXCL8 production after...
  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PubMed Central. (2023).
  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. (2010).
  • Tolerability of next-generation BTK inhibitors: acalabrutinib, zanubrutinib and pirtobrutinib. (2023).
  • Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. PubMed Central. (2017).
  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PubMed. (2024).
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. (2012).

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper management...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a comprehensive, step-by-step protocol for the disposal of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Hazard Identification and Risk Assessment: Know Your Compound

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol is a halogenated heterocyclic compound with specific associated risks.

Key Hazards:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation (H319): The compound can cause significant eye irritation upon contact.[1]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to respiratory tract irritation.[1]

The presence of a bromine atom classifies this compound as a halogenated organic waste . This is a critical distinction, as halogenated and non-halogenated waste streams must always be segregated for proper disposal.[2][3] The co-disposal of these waste types can complicate the final treatment process, which for halogenated compounds is typically high-temperature incineration. This method is necessary to prevent the formation of highly toxic byproducts like dioxins and furans.[4]

Personnel Protection and Engineering Controls

Given the identified hazards, stringent safety measures are required to prevent exposure during handling and disposal.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Always wash hands thoroughly with soap and water after handling.[1]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Engineering Controls: All handling and preparation of (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol for disposal should be conducted inside a certified chemical fume hood to minimize the risk of inhalation.[1][5]

Waste Segregation: The Critical Decision Point

Proper segregation is the cornerstone of compliant laboratory waste management. The decision process is straightforward but must be followed diligently. Mixing incompatible waste streams can lead to dangerous chemical reactions and violates regulatory protocols.[6]

The following workflow illustrates the segregation decision process for waste containing (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol.

WasteSegregationWorkflow Start Waste Generation (e.g., contaminated gloves, surplus compound, or solutions) CheckHalogen Is the waste contaminated with (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol or another halogenated compound? Start->CheckHalogen HalogenatedContainer Place in designated 'HALOGENATED ORGANIC WASTE' Container CheckHalogen->HalogenatedContainer Yes NonHalogenatedContainer Place in designated 'NON-HALOGENATED ORGANIC WASTE' Container CheckHalogen->NonHalogenatedContainer No Halogenated YES NonHalogenated NO FinalDisposal Arrange for pickup by Environmental Health & Safety (EHS) HalogenatedContainer->FinalDisposal NonHalogenatedContainer->FinalDisposal

Caption: Waste Segregation Decision Workflow

Step-by-Step Disposal Protocol

Follow these steps to safely containerize and store waste (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol pending final disposal.

Step 1: Prepare the Waste Container

  • Select a container that is compatible with the waste. For solids and solutions, a high-density polyethylene (HDPE) or glass container is appropriate.[3][7]

  • Ensure the container is clean, dry, and has a secure, leak-proof screw cap.

  • Affix a "Hazardous Waste" label to the container before adding any waste.

Step 2: Containerize the Waste

  • Solid Waste: Carefully transfer any residual or unused solid (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol into the prepared waste container using a dedicated spatula or scoop. Also, place any grossly contaminated items like weigh paper or wipes into this container.

  • Liquid Waste (Solutions): If the compound is in a solvent, it must be placed in the appropriate halogenated liquid waste container.[2] Use a funnel to pour the liquid waste into the container, avoiding splashes. Do not mix with non-halogenated solvent waste.[8]

  • Contaminated PPE: Lightly contaminated gloves and other disposable items should be placed in a separate, clearly marked bag or container for solid hazardous waste.

Step 3: Secure and Label the Container

  • Tightly seal the container cap.[7] Do not overfill; leave at least 10% of the container volume as headspace.[2]

  • On the hazardous waste label, clearly write the full chemical name: "(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol" and list any other components (e.g., solvents).

  • Indicate the specific hazards (e.g., "Irritant").

  • Do not date the label while the container is in the Satellite Accumulation Area. The date is applied when the container is full or ready for removal to a central storage area.[9]

Step 4: Store in a Satellite Accumulation Area (SAA)

  • A Satellite Accumulation Area is a designated location within the laboratory, at or near the point of waste generation.[6] This could be a section of a workbench or a designated cabinet.

  • The SAA must be under the control of the laboratory personnel.

  • Store the sealed waste container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[10]

  • Ensure the container is segregated from incompatible materials, particularly strong bases or oxidizers.[3][6]

Step 5: Arrange for Final Disposal

  • Once the waste container is full, or when the project is complete, contact your institution’s Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Do not dispose of this chemical down the drain or in the regular trash.[11][12]

  • The final disposal will be managed by a certified hazardous waste handler, typically through high-temperature incineration at an approved facility.[1][4][13]

Spill and Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is crucial.

Spill Cleanup:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, control the source of the spill if it is safe to do so.

  • For a small spill of solid material, gently cover it with an absorbent material (e.g., vermiculite or sand).

  • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Clean the spill area with an appropriate solvent and then soap and water.

  • Containerize all cleanup materials as halogenated hazardous waste.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][13]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical advice.[1][13]

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, call for medical assistance.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Regulatory and Safety Protocol Summary

Adherence to established regulations is mandatory. The following table summarizes key requirements based on guidance from major regulatory bodies.

Protocol/RequirementSpecificationGoverning Authority/Source
Waste Classification Hazardous Waste due to irritant properties and as a halogenated organic compound.EPA (RCRA), OSHA[7][14][15]
Waste Segregation Must be segregated from non-halogenated waste streams.Institutional Policy, Best Practices[2][3][6]
Container Type Chemically compatible (HDPE, glass), leak-proof, with secure cap.EPA, DOT[7]
Labeling Must be marked "Hazardous Waste" with full chemical name and hazard warnings.EPA (40 CFR § 262), OSHA[11][16]
Storage Location In a designated Satellite Accumulation Area (SAA) at the point of generation.EPA (40 CFR § 262.15)[6]
Storage Time Limit Varies by generator status (e.g., 90-180 days in Central Accumulation). In an SAA, containers can remain for up to one year if partially filled.[6][9]EPA[9]
Final Disposal Method High-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).EPA (RCRA)[4][17]

References

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  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. [Link]

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  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities . Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . Hazardous Waste Experts. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • Safety Data Sheet: Methanol . Carl ROTH. [Link]

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  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . CDMS. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

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Handling

A Senior Application Scientist's Guide to Handling (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol

Navigating the complexities of novel chemical entities is the cornerstone of innovative research. As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety and integrit...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovative research. As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety and integrity of our experimental processes. This guide provides essential, field-proven safety protocols for handling (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol, a heterocyclic compound with potential biological activity. The procedures outlined here are designed to be a self-validating system, ensuring both personal safety and experimental reproducibility.

While a specific Safety Data Sheet (SDS) for (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol is not publicly available, its structural components—a brominated aromatic system and an imidazopyrazine core—necessitate a cautious approach. Imidazo-based heterocyclic derivatives are known to be pharmacologically active, and toxicological studies on similar compounds indicate potential for cytotoxicity and DNA fragmentation.[1][2] Furthermore, brominated pyrazole derivatives are classified as irritants and can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Therefore, we will proceed with the assumption that this compound is hazardous and requires stringent handling protocols.

Hazard Analysis & Risk Mitigation

The primary risks associated with (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol are presumed to be:

  • Acute Toxicity: Harmful if ingested, inhaled, or in contact with skin.[3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4][5]

  • Unknown Long-Term Effects: As a research chemical, chronic exposure effects are not well-documented. The precautionary principle must be applied.

Our defense against these hazards is a multi-layered approach combining engineering controls, administrative procedures, and Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a critical barrier designed to mitigate specific, identified risks. The following table summarizes the minimum required PPE for handling (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol.

Protection Area Required PPE Rationale & Key Specifications
Eye & Face Chemical Splash Goggles & Face ShieldGoggles: Must meet ANSI Z87.1 standards and provide a full seal around the eyes to protect against splashes and fine particulates.[6] Face Shield: Required when handling >1 liter of a solution or during any operation with a high potential for splashing (e.g., sonicating, vortexing, pressurizing). Must be worn over goggles.[6]
Hand Double-Gloving with Nitrile GlovesMaterial: Nitrile provides good resistance to a broad range of chemicals. Double-Gloving: The outer glove absorbs initial contamination and can be removed immediately after handling, leaving a clean inner glove for subsequent actions.[7] Specifications: Use powder-free gloves to prevent aerosolization of the compound.[7] Change outer gloves every 30-60 minutes or immediately upon known contact.[7]
Body Flame-Resistant (FR) Laboratory CoatProtection: A fully buttoned lab coat with long sleeves protects skin and personal clothing from incidental contact and minor spills. Cuffs should be tucked into the inner glove.
Respiratory N/A (when used with engineering controls)Primary Control: All handling of the solid compound and its solutions must be performed within a certified chemical fume hood. Secondary Control: If procedures with a high risk of aerosolization cannot be contained, a NIOSH-approved N95 respirator is required.[8]

Safe Handling Workflow: A Step-by-Step Protocol

This workflow ensures that safety is integrated into every step of the experimental process, from preparation to cleanup.

Workflow Visualization

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep 1. Verify Engineering Controls (Fume Hood Certification) Gather 2. Assemble Materials (Chemical, Solvents, Glassware) Prep->Gather Donning 3. Don PPE (Coat, Goggles, Inner Gloves) Gather->Donning DonOuter 4. Don Outer Gloves Donning->DonOuter Weigh 5. Weigh Compound DonOuter->Weigh Dissolve 6. Prepare Solution Weigh->Dissolve Experiment 7. Perform Experiment Dissolve->Experiment Decon 8. Decontaminate Surfaces Experiment->Decon DoffOuter 9. Doff Outer Gloves (in hood) Decon->DoffOuter Waste 10. Segregate & Label Waste DoffOuter->Waste Doffing 11. Doff Remaining PPE Waste->Doffing

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol
Reactant of Route 2
(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol
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